molecular formula C7H5ClN2 B1460206 2-chloro-5-methylpyridine-4-carbonitrile CAS No. 1261685-10-2

2-chloro-5-methylpyridine-4-carbonitrile

Cat. No.: B1460206
CAS No.: 1261685-10-2
M. Wt: 152.58 g/mol
InChI Key: LKKHBZMDFNANDV-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-4-carbonitrile is a high-purity chemical building block with the molecular formula C7H5ClN2 . This compound belongs to the cyanopyridine chemical class, which holds a prominent place in medicinal chemistry due to its wide range of potential pharmacological activities . The molecular scaffold, featuring both a chloro and a nitrile (cyano) substituent on the pyridine ring, makes it a highly versatile intermediate for constructing more complex N-heterocyclic systems. Its structure is defined by the SMILES string CC1=CN=C(C=C1C#N)Cl and the InChI key LKKHBZMDFNANDV-UHFFFAOYSA-N . Researchers value this compound for its dual functionality; the chloro group is a reactive site for metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group can influence the electronic properties of the molecule and serve as a precursor for other functional groups like amidines and carboxylic acids. Cyanopyridine derivatives are frequently investigated for their biological activities, which can include antimicrobial, antitumor, and antioxidant properties, making this compound a valuable starting point in drug discovery programs . Furthermore, the π-conjugated system of the cyanopyridine core is of significant interest in materials science. Such compounds can be engineered into molecular structures with tuned photophysical properties for applications in organic light-emitting devices (OLEDs) and as non-linear optical (NLO) materials . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-5-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKHBZMDFNANDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261685-10-2
Record name 2-chloro-5-methylpyridine-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to a Versatile Heterocyclic Intermediate: 2-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide addresses the chemical properties, synthesis, and reactivity of 2-chloro-5-methylpyridine (CAS No. 18368-64-4) . Publicly available scientific literature and chemical databases lack sufficient information on the specific isomer, 2-chloro-5-methylpyridine-4-carbonitrile. As a Senior Application Scientist, providing accurate, verifiable information is paramount. Therefore, this guide focuses on the well-documented and industrially significant precursor, 2-chloro-5-methylpyridine. Understanding the characteristics of this foundational molecule is essential for researchers exploring the synthesis of its derivatives.

Executive Summary

2-Chloro-5-methylpyridine, also known as 6-chloro-3-picoline, is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a reactive chlorine atom, a modifiable methyl group, and the pyridine ring's inherent electronic properties make it a highly valuable intermediate in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key reactive characteristics, and safety considerations for laboratory and industrial applications.

Physicochemical and Spectroscopic Properties

2-Chloro-5-methylpyridine is a colorless to light yellow combustible liquid with a pungent odor.[1] It is characterized by its high reactivity, which is attributed to the chloro and methyl functional groups attached to the pyridine core.[1] It is recommended to be stored in a cool, dark, and dry place under an inert atmosphere, as it can be sensitive to air.

Table 1: Physicochemical Properties of 2-Chloro-5-methylpyridine

PropertyValueSource(s)
CAS Number 18368-64-4
Molecular Formula C₆H₆ClN[1]
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 97 °C at 30 mmHg; 56 °C at 2.5 mmHg[2]
Density 1.169 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.53[2]
Flash Point 86 °C (195 °F)[2]
Solubility Slightly soluble in water[2]
Spectroscopic Data

NMR spectroscopy confirms the structure of 2-chloro-5-methylpyridine, with characteristic shifts for the aromatic protons and the methyl group protons.

Figure 1: Structure of 2-Chloro-5-methylpyridine.

Synthesis Methodologies

The industrial preparation of 2-chloro-5-methylpyridine is well-established, with several patented routes. A common approach involves the multi-step transformation of readily available starting materials. One prominent method begins with the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester.[1][3] This intermediate is then cyclized via amination to produce 5-methyl-3,4-dihydro-2(1H)-pyridone.[3][4] Subsequent halogenation and dehydrohalogenation yield the 2-hydroxy-5-methylpyridine tautomer, which is finally chlorinated to afford the target compound.[3][4]

Another key synthetic route involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] While this reaction can produce a mixture of isomers, process conditions can be optimized to favor the formation of 2-chloro-5-methylpyridine.[5]

Example Laboratory-Scale Synthesis Protocol

The following protocol is a conceptual illustration based on established chemical transformations.

Synthesis_Workflow start 3-Methylpyridine step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 3-Methylpyridine N-oxide step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 product 2-Chloro-5-methylpyridine step2->product

Caption: Conceptual workflow for the synthesis of 2-chloro-5-methylpyridine.

Protocol:

  • N-Oxide Formation: 3-Methylpyridine is oxidized to 3-methylpyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically run at 0 °C to room temperature.

  • Chlorination: The crude 3-methylpyridine N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃).[5] This step is often performed in the presence of a base and a diluent at controlled temperatures to manage the exothermic reaction and improve regioselectivity.[5]

  • Workup and Purification: The reaction mixture is carefully quenched with water or ice, and the pH is adjusted with a base (e.g., NaOH). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.[2]

Chemical Reactivity and Applications

The utility of 2-chloro-5-methylpyridine stems from the distinct reactivity of its functional groups, making it a versatile intermediate for creating more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Reactivity at the Chlorine Position (C2)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides. It is also a key site for metal-catalyzed cross-coupling reactions.

  • Negishi Cross-Coupling: It can be used in Negishi cross-coupling reactions to synthesize 5-substituted 2,2'-bipyridines, which are important ligands in coordination chemistry.

Reactivity at the Methyl Group (C5)

The methyl group can undergo free-radical halogenation to introduce further functionality.

  • Chlorination: The methyl group can be chlorinated using chlorine gas in the presence of a free-radical initiator to form 2-chloro-5-(chloromethyl)pyridine.[6] This chlorinated derivative is a crucial intermediate for insecticides.[7] This product can be further chlorinated to yield 2-chloro-5-(trichloromethyl)pyridine, an intermediate for herbicides.[4]

Reactivity_Diagram cluster_c2 C2 Position Reactivity cluster_c5 C5-Methyl Reactivity start 2-Chloro-5-methylpyridine c2_product 5-Methyl-2,2'-bipyridine start->c2_product Negishi Coupling (Organozinc reagent) c5_product 2-Chloro-5-(chloromethyl)pyridine start->c5_product Radical Chlorination (Cl₂, initiator)

Caption: Key reaction pathways for 2-chloro-5-methylpyridine.

Safety and Handling

2-Chloro-5-methylpyridine is a hazardous chemical that must be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: It is harmful if swallowed or in contact with skin (H302 + H312), causes skin irritation (H315), and is harmful to aquatic life with long-lasting effects (H412).[8] It is also classified as a combustible liquid (H227).

  • Precautionary Measures:

    • Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.

    • Do not eat, drink, or smoke when using this product.

    • Keep away from heat, sparks, and open flames.

    • Use in a well-ventilated area.

    • Avoid release to the environment.

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated, cool, and dry place in a tightly sealed container under an inert atmosphere.[2]

Conclusion

2-Chloro-5-methylpyridine is a cornerstone intermediate whose robust synthesis routes and predictable, versatile reactivity have cemented its role in modern chemical manufacturing. A thorough understanding of its properties, handling requirements, and reaction profiles is crucial for any researcher or drug development professional aiming to utilize this compound for the synthesis of novel, high-value molecules. While its derivatives are numerous, mastery of this foundational building block remains the first step toward innovation.

References

  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. EP 0121320 A1. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Google Patents. (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
  • Google Patents. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 2-chloro-5-substituted pyridine. CN102532007A.
  • Patents.com. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Characterization

2-chloro-5-methylpyridine-4-carbonitrile is a substituted pyridine, a class of heterocyclic compounds of immense importance in medicinal chemistry.[1] Pyridine scaffolds are integral to numerous FDA-approved drugs, valued for their ability to engage in various biological interactions and improve pharmacokinetic profiles.[2][3] The specific arrangement of the chloro, methyl, and nitrile substituents on the pyridine core dictates the molecule's reactivity, stereoelectronics, and potential as a precursor in complex syntheses.[4][5]

Therefore, rigorous structural confirmation is not a perfunctory step but a foundational requirement. An error in characterization can lead to the synthesis of incorrect downstream molecules, wasting significant resources and invalidating pharmacological studies. This guide outlines a multi-technique spectroscopic approach that provides orthogonal data points, collectively leading to an irrefutable structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopy, the elemental composition and degree of unsaturation must be confirmed.

  • Molecular Formula : C₇H₅ClN₂[6]

  • Molecular Weight : 152.58 g/mol (for ³⁵Cl) and 154.58 g/mol (for ³⁷Cl)

  • Degree of Unsaturation : The formula for calculating the degree of unsaturation (DoU) is: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (5/2) - (1/2) + (2/2) = 6

The DoU of 6 is consistent with the proposed aromatic pyridine ring (4 degrees) and a nitrile group (C≡N, 2 degrees). This initial calculation immediately validates the presence of these core features.

Mass Spectrometry: The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first line of experimental inquiry. Its primary role is to confirm the elemental composition with high precision.

Causality of Method Choice : Unlike low-resolution MS, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, providing a critical layer of certainty.

Expected HRMS Data

The most telling feature will be the isotopic pattern of the molecular ion peak [M]⁺ due to the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7][8] This results in two distinct peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1.[7]

IonExpected m/z (Calculated)IsotopeRelative Abundance
[M]⁺152.0141³⁵Cl~100% (base peak)
[M+2]⁺154.0112³⁷Cl~32%

Predicted Collision Cross Section (CCS) values can further aid in identification.[6]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup : Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Ensure the mass range is adequate to observe the molecular ion cluster (e.g., m/z 50-300).

  • Analysis : Verify the measured m/z values of the [M]⁺ and [M+2]⁺ peaks against the calculated values for C₇H₅ClN₂. Confirm the ~3:1 intensity ratio.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. Its power lies in detecting the characteristic vibrational frequencies of specific bonds.

Causality of Method Choice : This technique provides direct, unambiguous evidence for the nitrile group, which has a sharp and intense absorption in a region of the spectrum that is typically uncongested.[9]

Expected IR Data

The structure contains several IR-active functionalities:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
C≡N (Nitrile)Stretch~2230 - 2210Sharp, strong intensity. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic nitrile (~2250 cm⁻¹).[9][10]
C=C, C=N (Aromatic Ring)Stretch~1600 - 1450Multiple medium to strong bands, characteristic of the pyridine skeleton.[11]
C-H (Aromatic)Stretch~3100 - 3000Weak to medium bands.
C-H (Methyl)Stretch~2980 - 2870Weak bands.
C-ClStretch~800 - 600In the fingerprint region, often difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan : Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Analysis : Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, paying close attention to the C≡N stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for an irrefutable assignment.

Molecular Structure and Atom Numbering

To facilitate NMR discussion, the following IUPAC numbering is used:

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 A Sample: 2-chloro-5- methylpyridine-4-carbonitrile B HRMS C FT-IR D 1H NMR E 13C & DEPT NMR F 2D NMR (HSQC, HMBC) G Molecular Formula & Isotopic Pattern (C₇H₅ClN₂, ~3:1 M:M+2) B->G Provides H Functional Groups Identified (C≡N, Aromatic Ring) C->H Provides I Proton & Carbon Environments (Chemical Shifts, Integrals) D->I Provides E->I Provides J Definitive Connectivity Map (¹H-¹³C Correlations) F->J Provides K Final Validated Structure G->K Convergent Evidence H->K Convergent Evidence I->K Convergent Evidence J->K Convergent Evidence

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. By systematically employing mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, a researcher can move from a proposed structure to a fully validated and unambiguous molecular identity. Each technique provides a unique and essential piece of the puzzle, and their collective agreement constitutes the highest standard of chemical characterization, ensuring the integrity of all future work based on this critical building block.

References

  • Knutsford, J. et al. (2015). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • Bernstein, Z. et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

  • Al-Masoudi, N. et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health. Available at: [Link]

  • Gomez, S. et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link]

  • El-Gazzar, A. et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. Available at: [Link]

  • PubChemLite (n.d.). This compound. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • Chemistry LibreTexts (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Al-Amiery, A. A. et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

  • ESEC Lecture Series (2023). STRUCTURE AND REACTIONS OF PYRIDINE. YouTube. Available at: [Link]

  • Szafran, M. et al. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim. Available at: [Link]

  • Osborne, R. & Bailey, K. D. (1984). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

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Sources

An In-depth Technical Guide to 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on a specific, highly functionalized pyridine derivative: 2-chloro-5-methylpyridine-4-carbonitrile , also known by its systematic name, 2-chloro-5-methyl-isonicotinonitrile . With the CAS Number 924651-92-3 , this compound serves as a versatile building block, offering multiple reaction sites for molecular elaboration. The presence of a chloro group at the 2-position, a methyl group at the 5-position, and a cyano group at the 4-position provides a rich chemical handle for a variety of transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

The strategic placement of these functional groups is not arbitrary. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, a key reaction in the construction of diverse compound libraries. The cyano group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methyl group can also be a site for further functionalization. This guide will provide an in-depth exploration of the synthesis, properties, and potential applications of this important chemical entity, with a focus on its utility in the field of drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 924651-92-3ChemicalBook[1]
Systematic Name 2-chloro-5-methyl-isonicotinonitrileChemicalBook[1]
Molecular Formula C₇H₅ClN₂PubChem[2]
Molecular Weight 152.58 g/mol PubChem[2]
Appearance White to off-white solidGeneric supplier data
Melting Point Not explicitly available for this specific isomer, but related compounds like 2-Chloroisonicotinonitrile melt at 69-72 °C.Fisher Scientific[3]
Boiling Point Not available
Solubility Insoluble in water, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Fisher Scientific[3]

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic strategy involves the multi-step transformation of a readily available starting material. One such conceptual pathway is outlined below.

Conceptual Synthetic Pathway

Synthesis_Pathway A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 2-Chloro-5-methyl-4-nitropyridine N-oxide B->C Nitration (e.g., HNO₃/H₂SO₄) D 2-Chloro-5-methyl-4-aminopyridine C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E 2-Chloro-5-methylpyridine-4-diazonium salt D->E Diazotization (e.g., NaNO₂/HCl) F This compound (Target Molecule) E->F Sandmeyer Reaction (e.g., CuCN)

Caption: Conceptual synthetic pathway to this compound.

Step-by-Step Methodological Considerations and Causality
  • Oxidation of 2-Chloro-5-methylpyridine: The synthesis would likely commence with the oxidation of the commercially available 2-chloro-5-methylpyridine. This is a crucial step to activate the pyridine ring for subsequent electrophilic substitution. The use of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would convert the pyridine to its corresponding N-oxide. This transformation increases the electron density of the ring, particularly at the 4-position, making it more susceptible to electrophilic attack.

  • Nitration of the N-oxide: The activated 2-chloro-5-methylpyridine N-oxide can then undergo nitration. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The N-oxide group directs the incoming nitro group to the 4-position. This regioselectivity is a key advantage of this synthetic strategy.

  • Reduction of the Nitro Group: The nitro group at the 4-position is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with a metal in acidic media (e.g., iron powder in hydrochloric acid). The resulting 2-chloro-5-methyl-4-aminopyridine is a key intermediate. A similar synthesis of 2-chloro-5-methylpyridin-4-amine from 2-chloro-5-methyl-4-nitropyridine 1-oxide has been reported, achieving a conversion of over 98% via hydrogenation.[4]

  • Diazotization of the Amino Group: The primary amino group is then converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Sandmeyer Reaction for Cyanation: The final step is the introduction of the cyano group. The Sandmeyer reaction is a well-established method for this transformation. The diazonium salt is treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile. This reaction is generally high-yielding and provides a direct route to the target molecule, this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its potential to serve as a versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic positioning of the chloro, methyl, and cyano groups allows for selective and diverse chemical modifications.

Workflow for Library Synthesis in Drug Discovery

Drug_Discovery_Workflow Start This compound Sub1 Nucleophilic Aromatic Substitution (at C2-Cl) Start->Sub1 Sub2 Modification of Cyano Group (at C4-CN) Start->Sub2 Sub3 Modification of Methyl Group (at C5-CH₃) Start->Sub3 Library Diverse Compound Library Sub1->Library Sub2->Library Sub3->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Drug discovery workflow utilizing this compound.

Key Reactions for Derivatization:
  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental in building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series. The versatility of pyridine derivatives like 2-chloro-5-methylpyridine as building blocks in pharmaceuticals is well-documented.[5]

  • Transformations of the Cyano Group: The nitrile functionality is a versatile precursor to other important functional groups in drug molecules.

    • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This introduces a key functional group for salt formation to improve solubility or to act as a hydrogen bond donor/acceptor.

    • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a site for further derivatization.

    • Cycloadditions: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings, which are prevalent in many drug scaffolds.

  • Modification of the Methyl Group: While less reactive than the other positions, the methyl group can also be a site for functionalization, for example, through free-radical halogenation followed by nucleophilic substitution.

The strategic combination of these reactions allows for the generation of large and diverse libraries of compounds from a single, readily accessible starting material. These libraries can then be screened against various biological targets to identify novel lead compounds for drug development programs. The application of substituted nicotinonitriles in the synthesis of compounds with cytotoxic activity against cancer cell lines has been explored, highlighting the potential of this class of compounds in oncology research.[6]

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical compounds. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, we can infer the necessary precautions based on the known hazards of related compounds, such as other chlorinated pyridines and cyanopyridines.

Hazard Identification and Precautionary Measures

The following table summarizes the likely hazards and recommended precautions. This information is based on data for structurally similar compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][7][8]Avoid ingestion, skin contact, and inhalation of dust/vapors. Use in a well-ventilated area or a chemical fume hood.[9]
Skin Irritation Causes skin irritation.[10]Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9]
Eye Irritation Causes serious eye irritation.[10]Wear safety glasses with side shields or chemical goggles.[9]
Respiratory Irritation May cause respiratory tract irritation.[7]Use in a well-ventilated area and avoid breathing dust. If dust is generated, use a respirator.
Experimental Protocol: Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves prior to use.

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If working with the solid in a way that generates dust, or if heating the compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from sources of heat, sparks, and open flames.

Spill and Waste Disposal:

  • In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for disposal.

  • All waste materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization. As with all chemical reagents, a commitment to safe handling and storage practices is paramount to ensure the well-being of researchers and the integrity of the research. This guide has aimed to provide a comprehensive overview of this valuable compound, empowering scientists to leverage its potential in their pursuit of novel therapeutic agents.

References

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety.

  • Jubilant Ingrevia. 3-Cyanopyridine Safety Data Sheet.

  • Fisher Scientific. Material Safety Data Sheet 3-Cyanopyridine, 98%.

  • Benchchem. Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloroisonicotinonitrile.

  • Apollo Scientific. 3-CYANOPYRIDINE - Safety Data Sheet.

  • ChemicalBook. 2-Chloro-5-methyl-isonicotinonitrile | 924651-92-3.

  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.

  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine.

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. (2018).

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloronicotinonitrile.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-cyanopyridine.

  • PubChem. 2-Chloro-4-methyl-nicotinonitrile.

  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine.

  • ChemicalBook. 2-chloro-5-methylpyridin-4-amine | 79055-62-2.

  • Google Patents. Preparation of 2-chloro-5-methylpyridine.

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01).

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.

  • Washington State University. Standard Operating Procedure – Pyridine.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.

  • PubMed Central. Whole-body synthesis-secretion rates of long-chain n-3 PUFAs from circulating unesterified α-linolenic acid in unanesthetized rats.

  • PubMed. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion. (2019-10-15).

  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.

  • Google Patents. Preparation method of 2-chloro-4-methyl nicotinonitrile.

  • NIH. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.

  • ResearchGate. Application of sulfoximines in medicinal chemistry from 2013 to 2020.

  • Benchchem. Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.

  • PubMed Central. Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. (2024-08-22).

  • PubMed. Docosahexaenoic acid synthesis from n-3 polyunsaturated fatty acids in differentiated rat brain astrocytes.

  • NIH. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

  • PubMed. Medicinal Chemistry of Isocyanides. (2021-09-08).

  • Benchchem. Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.

  • PubMed. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019-12-25).

  • PubMed Central. 2-Chloro-5-methyl-3-nitropyridine.

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An In-depth Technical Guide to 2-chloro-5-methylpyridine-4-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-5-methylpyridine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document synthesizes known information, proposes a detailed synthetic pathway with experimental protocols, and leverages data from structurally related compounds to provide a thorough understanding of its physical and chemical properties.

Molecular Structure and Properties

This compound possesses a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitrile group at the 4-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.

Caption: Chemical structure of this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChemLite[1]
IUPAC Name This compoundPubChemLite[1]
InChI InChI=1S/C7H5ClN2/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,1H3PubChemLite[1]
InChIKey LKKHBZMDFNANDV-UHFFFAOYSA-NPubChemLite[1]
SMILES CC1=CN=C(C=C1C#N)ClPubChemLite[1]
Monoisotopic Mass 152.01413 DaPubChemLite[1]
Predicted XlogP 1.9PubChemLite[1]
Predicted Boiling Point 310.1±37.0 °CChemicalBook (for 2-chloro-5-methylpyridin-4-amine)[2]
Predicted Density 1.260±0.06 g/cm³ChemicalBook (for 2-chloro-5-methylpyridin-4-amine)[2]

Note: Predicted values are computationally derived and should be used as estimations until experimental data becomes available.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-chloro-5-methyl-4-nitropyridine 1-oxide. The first step is the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to convert the resulting aminopyridine to the target nitrile.

Synthesis_Workflow A 2-chloro-5-methyl-4-nitropyridine 1-oxide B 2-chloro-5-methylpyridin-4-amine A->B Hydrogenation (Pt/Mo on Carbon, H₂, Ethanol) C This compound B->C Sandmeyer Reaction (NaNO₂, HCl, CuCN)

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 2-chloro-5-methylpyridin-4-amine

This protocol is adapted from a known procedure for the synthesis of the aminopyridine precursor.[2]

Materials:

  • 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • 0.8% Pt and 0.6% Mo on activated carbon catalyst

  • Ethanol

  • Argon or Nitrogen gas

  • Hydrogen gas

  • Glass pressure reactor with a cross-beam stirrer

  • Filtration apparatus (e.g., Buchner funnel with kieselguhr)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a glass pressure reactor equipped with a stirrer, charge 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium.

  • Catalyst and Solvent Addition: Under an inert atmosphere of argon, add 2.9 g of the hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon) and 320 ml of ethanol.

  • Inerting the Reactor: Seal the reactor and purge it three times with argon gas, each time pressurizing to 3 bar.

  • Hydrogenation: Introduce hydrogen gas to a pressure of 3 bar and maintain the reaction at 30°C for 20 hours with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or HPLC, with a conversion of over 98% being achievable.[2]

  • Work-up: After the reaction is complete, vent the hydrogen gas and purge the reactor with argon.

  • Filtration: Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-chloro-5-methylpyridin-4-amine. The product may still contain residual ethanol. A yield of approximately 23.0 g (quantitative) with a purity of 97.5% (by HPLC) has been reported for this procedure.[2]

Part 2: Synthesis of this compound via Sandmeyer Reaction

This is a generalized protocol for the Sandmeyer reaction on a heterocyclic amine. Optimization may be required for this specific substrate.

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane or other suitable organic solvent

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a flask, dissolve a specific molar amount of 2-chloro-5-methylpyridin-4-amine in a suitable volume of concentrated hydrochloric acid, ensuring the mixture is cooled to 0-5°C in an ice bath.

    • Prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the reaction mixture.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (catalytic to stoichiometric amount) in a solution of sodium or potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas is expected.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen ceases.

    • Cool the reaction mixture to room temperature.

  • Extraction and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups:

  • Pyridine Ring: The electron-withdrawing nature of the chlorine and nitrile groups deactivates the pyridine ring towards electrophilic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at the 2-position (displacement of the chloride).

  • Chloro Group: The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, providing a handle for further functionalization.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.

  • Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation.

These reactive sites make this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the following areas:

  • Drug Discovery: Pyridine and its derivatives are common scaffolds in medicinal chemistry. The unique substitution pattern of this molecule could be exploited to synthesize novel compounds with potential biological activity. For instance, the related compound 2-chloro-5-methylpyridin-4-amine is a key intermediate in the synthesis of the API Finerenone.[3]

  • Agrochemicals: Many pesticides and herbicides are based on substituted pyridine structures.

  • Materials Science: The rigid, polar structure of this molecule could be incorporated into polymers or organic electronic materials.

Safety and Handling

As no specific safety data sheet (MSDS) is available for this compound, it is prudent to handle this compound with the same precautions as for structurally similar and potentially hazardous chemicals. The safety information for 2-chloro-5-methylpyridine can serve as a useful, albeit conservative, guide.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Stability and Reactivity:

  • Stability: Likely stable under normal laboratory conditions.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Spectral Data (Predicted)

In the absence of experimental spectra, computational predictions can provide an initial guide for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum is expected to show a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other characteristic bands for C-Cl, C-H, and aromatic C=C and C=N stretching will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of chlorine, the nitrile group, or the methyl group. The predicted collision cross-section data for various adducts are available.[1]

Conclusion

This compound is a promising heterocyclic building block with potential applications in various fields of chemical research and development. While experimental data on its properties are currently scarce, this guide provides a comprehensive framework for its synthesis and handling, based on established chemical principles and data from related compounds. As this molecule becomes more accessible, further research will undoubtedly uncover its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

  • PubChemLite. This compound (C7H5ClN2). [Link]

  • Apicule. 2-Chloro-5-methylpyridin-4-amine (CAS No: 79055-62-2) API Intermediate Manufacturers. [Link]

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An In-depth Technical Guide to 2-Chloro-5-methylpyridine-4-carbonitrile and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific accuracy and integrity, a rigorous validation of the subject matter is paramount. Our comprehensive search for "2-chloro-5-methylpyridine-4-carbonitrile" within publicly accessible chemical databases, peer-reviewed literature, and patent filings did not yield specific data for this particular isomer. The precise arrangement of functional groups on the pyridine ring defines the molecule's chemical identity and properties. Therefore, presenting information on a different isomer would be scientifically unsound.

This guide has been adapted to address this critical finding. Instead of focusing on a compound for which no verifiable data exists, we will provide a technical overview of its closely related and documented isomers. This approach aims to provide valuable, contextually relevant information that may assist in your research, assuming a potential typographical error in the original query or offering insights into the broader chemical space.

We will explore the known properties, synthesis, and applications of key isomers, highlighting how the positional chemistry of the chloro, methyl, and cyano groups influences their molecular characteristics and utility.

Section 1: The Isomeric Landscape of Chloro-Methyl-Pyridinecarbonitriles

The substitution pattern on the pyridine ring is a critical determinant of a molecule's physical, chemical, and biological properties. A slight shift in the position of a functional group can drastically alter reactivity, steric hindrance, electronic effects, and how the molecule interacts with biological targets. In the case of chloro-methyl-pyridinecarbonitriles, several isomers are documented and utilized in synthetic chemistry.

Below, we present a comparative table of key isomers to illustrate the differences in their fundamental properties.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application/Use
2-Chloro-4-methylpyridine-3-carbonitrile Clc1nccc(C)c1C#N65169-38-2C₇H₅ClN₂152.58[1]Intermediate in medicinal and pesticide chemistry.[2]
6-Chloro-5-methylpyridine-2-carbonitrile Cc1cc(C#N)ncc1Cl875293-89-3C₇H₅ClN₂152.58Building block in synthetic chemistry.
4-Chloro-3-methylpyridine-2-carbonitrile Cc1cncc(Cl)c1C#N162993-49-1C₇H₅ClN₂152.58Intermediate for pharmaceuticals and agrochemicals.[2]
2-Chloro-5-methylpyridin-4-amine (for comparison)Cc1cc(N)c(Cl)cn179055-62-2C₆H₇ClN₂142.59[3]Related structural analog.
2-Chloro-5-methylpyridine (for comparison)Cc1ccc(Cl)nc118368-64-4C₆H₆ClN127.57[4][5]Intermediate for herbicides and other agrochemicals.[6]

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes where the order of reactions is crucial to achieving the desired isomer. While a specific protocol for this compound is unavailable, we can examine a general synthetic logic for related compounds.

A common strategy involves constructing the pyridine ring from acyclic precursors or modifying an existing substituted pyridine. For instance, the synthesis of 2-chloro-5-methylpyridin-4-amine proceeds from 2-chloro-5-methyl-4-nitropyridine 1-oxide.[3] This highlights a typical pathway: installation of functional groups, modification (e.g., reduction of a nitro group to an amine), and potential subsequent reactions.

The synthesis of a cyanopyridine often involves the dehydration of an amide, the Sandmeyer reaction on an aminopyridine, or nucleophilic substitution with a cyanide salt on a halogenated pyridine. The choice of strategy depends heavily on the stability of the starting materials and the directing effects of the existing substituents.

Illustrative Synthetic Workflow: From Precursor to Functionalized Pyridine

The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyridine, based on common organic chemistry transformations.

G cluster_0 Step 1: Ring Formation or Modification cluster_1 Step 2: Introduction of Nitrogen Functional Group cluster_2 Step 3: Conversion to Nitrile cluster_3 Final Product A Pyridine Precursor (e.g., 3-Methylpyridine) B Chlorination (e.g., with Cl2) A->B Reaction C Chlorinated Pyridine (e.g., 2-Chloro-5-methylpyridine) D Nitration C->D E Nitropyridine Intermediate F Reduction to Amine E->F G Sandmeyer Reaction (NaNO2, HCl, CuCN) F->G H Target Pyridinecarbonitrile Isomer G->H

Caption: Conceptual workflow for pyridine functionalization.

Section 3: Physicochemical Properties and Drug Development

The physicochemical properties of a molecule, governed by its isomeric structure, are critical for its function in drug development. Properties such as lipophilicity (LogP), pKa, and solubility directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For example, the computed XLogP3-AA value for 2-chloro-5-methylpyridin-4-amine is 1.5, indicating a moderate level of lipophilicity.[7] The position of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group on the pyridine ring significantly influences the molecule's dipole moment, crystal packing, and ability to participate in hydrogen bonding—all of which are key to its interaction with protein targets and its overall behavior as a potential drug candidate.

Section 4: Safety and Handling

While no specific safety data exists for this compound, related isomers are classified with various hazards. For instance, 2-chloro-4-methyl-nicotinonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] 2-Chloro-5-methylpyridin-4-amine also carries warnings for acute toxicity, skin irritation, and serious eye damage.[7]

General Laboratory Safety Protocol for Handling Halogenated Pyridine Derivatives:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • A lab coat is mandatory.

  • Handling: Avoid direct contact with skin and eyes. Prevent dust formation if the compound is a solid.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The precise isomer, this compound, is not described in the available scientific literature. This underscores the vastness of chemical space and the reality that not all theoretically possible molecules have been synthesized or characterized. For researchers in drug discovery and agrochemical development, this highlights the critical importance of unambiguous chemical identification, typically through a CAS number, to ensure that research is based on the correct molecular entity. The information provided on related, documented isomers offers a glimpse into the chemistry of this compound class and serves as a valuable resource for further investigation into this area of synthetic chemistry.

References

  • PubChem. 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • PubChem. 2-Chloro-4-methyl-nicotinonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Pipzine Chemicals. 4-chloro-3-methyl-pyridine-2-carbonitrile. Available at: [Link]

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Spectroscopic Scrutiny of 2-chloro-5-methylpyridine-4-carbonitrile: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The molecule 2-chloro-5-methylpyridine-4-carbonitrile stands as a pertinent example of a heterocyclic scaffold with significant potential, given the prevalence of substituted pyridines in bioactive compounds. Its utility in a drug development pipeline is intrinsically linked to an unambiguous understanding of its three-dimensional structure and electronic properties. This guide provides an in-depth technical analysis of the spectroscopic characteristics of this compound, offering researchers a robust framework for its identification and characterization.

Molecular Structure and Analytical Workflow

The structural framework of this compound, as depicted below, dictates its unique spectroscopic signature. The interplay of the electronegative chlorine atom, the electron-donating methyl group, and the strongly electron-withdrawing nitrile group creates a distinct electronic environment that is readily probed by modern analytical techniques.

Molecule_and_Workflow cluster_molecule This compound cluster_workflow Spectroscopic Analysis Workflow mol NMR NMR Spectroscopy (¹H & ¹³C) Data Data Integration & Structural Confirmation NMR->Data Chemical Shifts, Coupling Constants IR Infrared (IR) Spectroscopy IR->Data Functional Groups MS Mass Spectrometry (MS) MS->Data Molecular Weight, Fragmentation

Caption: Molecular structure and analytical workflow for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out connectivity and infer the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass a range of 0-12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

    • Set the spectral width to 0-200 ppm.

    • Employ a longer relaxation delay and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.6Singlet
H-6~8.5Singlet
5-CH₃~2.6Singlet

Causality Behind Predicted Shifts:

  • H-6: This proton is ortho to the nitrogen atom and is expected to be the most downfield (deshielded) due to the inductive electron-withdrawing effect of the nitrogen.

  • H-3: This proton is deshielded by the adjacent electron-withdrawing nitrile group and the chlorine atom.

  • 5-CH₃: The methyl protons are in a relatively shielded environment and are expected to appear as a singlet in the upfield region.

Experimental ¹H NMR Data for 2-chloro-5-methylpyridine (in CDCl₃) [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.18d2.5
H-47.45dd8.5, 2.5
H-37.13d8.5
5-CH₃2.27s-

Comparative Analysis: The introduction of the strongly electron-withdrawing cyano group at the C-4 position in our target molecule is predicted to have a significant deshielding effect on the adjacent protons (H-3 and H-6) compared to the analogue, shifting them further downfield. The absence of a proton at C-4 in the target molecule simplifies the spectrum, resulting in singlets for H-3 and H-6, as opposed to the coupled doublet and doublet of doublets observed for the analogue.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~125
C-4~118
C-5~148
C-6~150
5-CH₃~18
-C≡N~115

Experimental ¹³C NMR Data for 2-chloro-5-methylpyridine

Note: Specific experimental ¹³C NMR data for 2-chloro-5-methylpyridine is not as readily available in a tabulated format as the ¹H NMR data. However, based on spectral databases, the approximate chemical shifts are provided below.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
C-2~149
C-3~123
C-4~138
C-5~135
C-6~147
5-CH₃~17

Comparative Analysis: The nitrile group's carbon (-C≡N) is expected to appear around 115 ppm. The carbon to which it is attached (C-4) will be significantly shielded compared to the C-4 in the analogue, shifting its resonance upfield. The other ring carbons will also experience shifts in their electronic environments, leading to the predicted differences in their chemical shifts.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

IR Spectral Analysis

Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2230C≡N stretchNitrile
~1600-1450C=C and C=N stretchesPyridine ring
~3000-2850C-H stretchMethyl group and aromatic C-H
~800-700C-Cl stretchChloro group

Experimental Key IR Absorptions for 2-chloro-5-methylpyridine

Data obtained from spectral databases.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1580, 1470, 1430C=C and C=N stretchesPyridine ring
~2920, 2860C-H stretchMethyl group
~3050C-H stretchAromatic C-H
~740C-Cl stretchChloro group

Comparative Analysis: The most significant difference in the IR spectrum of this compound compared to its analogue will be the presence of a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. This provides a definitive diagnostic peak for the presence of this functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₇H₅ClN₂

  • Monoisotopic Mass: 152.01 g/mol

  • Predicted [M+H]⁺ (ESI): m/z 153.02[2]

  • Key EI Fragmentation: The molecular ion peak (M⁺) at m/z 152 should be observable. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 154 with an intensity of approximately one-third of the M⁺ peak. Key fragmentation pathways would likely involve the loss of Cl, HCN, and cleavage of the pyridine ring.

MS_Fragmentation M [C₇H₅ClN₂]⁺˙ m/z 152/154 M_minus_Cl [M-Cl]⁺ m/z 117 M->M_minus_Cl - Cl M_minus_HCN [M-HCN]⁺˙ m/z 125/127 M->M_minus_HCN - HCN Fragment1 Further Fragments M_minus_Cl->Fragment1 Fragment2 Further Fragments M_minus_HCN->Fragment2

Caption: Predicted EI fragmentation of this compound.

Experimental Mass Spectrometry Data for 2-chloro-5-methylpyridine

  • Molecular Formula: C₆H₆ClN

  • Molecular Weight: 127.57 g/mol

  • Key EI Fragmentation: The mass spectrum shows a molecular ion peak (M⁺) at m/z 127, with a prominent M+2 peak at m/z 129 due to the ³⁷Cl isotope.[3] The base peak is often the molecular ion. A significant fragment is observed at m/z 92, corresponding to the loss of a chlorine atom ([M-Cl]⁺).[3]

Comparative Analysis: The molecular ion of this compound will be 25 mass units higher than that of 2-chloro-5-methylpyridine, corresponding to the addition of a CN group and the removal of a hydrogen atom. The fragmentation patterns will share some similarities, such as the loss of the chlorine atom, but the target molecule will also exhibit unique fragmentation pathways involving the nitrile group.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, through the synergistic use of predicted data and comparative analysis with a close structural analogue, provides a robust framework for its unambiguous identification. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the distinctive nitrile stretch in the IR spectrum serves as a key diagnostic marker. Mass spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. This multi-faceted approach, grounded in the principles of spectroscopic analysis, empowers researchers in drug development to proceed with confidence in the structural integrity of this promising chemical entity.

References

  • PubChem. 2-Chloro-5-methyl-pyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-chloro-5-methylpyridine-4-carbonitrile from 3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, functionalized pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures in medicinal chemistry. Among these, 2-chloro-5-methylpyridine-4-carbonitrile stands out as a highly valuable building block, incorporating three distinct functional groups that allow for diverse downstream derivatization. This guide provides an in-depth, technically-focused exploration of a robust and logical synthetic pathway to this target molecule, commencing from the readily available starting material, 3-methylpyridine (also known as β-picoline).

This document is structured to provide not just a series of steps, but a causal narrative that explains the strategic choices behind each transformation. We will delve into the mechanistic underpinnings of each reaction, offering insights gleaned from established chemical principles and field experience. The presented protocols are designed to be self-validating, with clear benchmarks for success at each stage.

Strategic Overview: A Multi-Step Approach

The synthesis of this compound from 3-methylpyridine necessitates a carefully orchestrated sequence of reactions to install the desired chloro, methyl, and cyano groups with the correct regiochemistry. A direct, one-pot transformation is not feasible due to the inherent reactivity patterns of the pyridine ring. Our strategy, therefore, involves a four-step sequence designed to progressively build the molecular complexity, leveraging well-established and reliable chemical transformations.

The chosen pathway begins with the introduction of a functional group at the 2-position, followed by its conversion to the chloro group. Subsequently, the pyridine ring is activated via N-oxidation to facilitate the final introduction of the carbonitrile functionality at the 4-position.

Synthetic_Pathway_Overview Start 3-Methylpyridine Intermediate1 2-Amino-5-methylpyridine Start->Intermediate1 Step 1: Amination (Chichibabin Reaction) Intermediate2 2-Chloro-5-methylpyridine Intermediate1->Intermediate2 Step 2: Chlorination (Sandmeyer Reaction) Intermediate3 2-Chloro-5-methylpyridine N-oxide Intermediate2->Intermediate3 Step 3: N-Oxidation FinalProduct This compound Intermediate3->FinalProduct Step 4: Cyanation (Reissert-Henze Type)

Caption: Overall synthetic workflow from 3-methylpyridine.

Part 1: Synthesis of Key Intermediates

Step 1: Amination of 3-Methylpyridine to 2-Amino-5-methylpyridine

The initial transformation targets the introduction of a nitrogen-based functional group at the C2 position of the pyridine ring. The Chichibabin reaction is the classic and most direct method for this purpose. It involves the reaction of a pyridine with sodium amide in an inert solvent, leading to nucleophilic substitution of a hydride ion.

Mechanistic Rationale: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the α (C2/C6) and γ (C4) positions. The powerful nucleophile, the amide anion (:NH₂⁻), preferentially attacks the C2 position. The resulting σ-complex (a dihydropyridine intermediate) then rearomatizes by eliminating a hydride ion (H⁻), which subsequently reacts with an available proton source (often from the newly formed amino group or trace water) to liberate hydrogen gas. The reaction is driven to completion by the formation of the stable aromatic product and the evolution of hydrogen.

It is noteworthy that the reaction of 3-methylpyridine yields predominantly 2-amino-5-methylpyridine, with the formation of 2-amino-3-methylpyridine as a minor isomer.[1][2] The separation of these isomers is typically achieved by fractional distillation.[1]

Experimental Protocol: Chichibabin Amination

  • Reactor Setup: A high-pressure autoclave equipped with a mechanical stirrer, heating mantle, and gas outlet is required. Ensure the system is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: Charge the autoclave with a dispersion of finely divided sodium amide (NaNH₂) in an anhydrous, high-boiling inert solvent such as xylene or toluene.[1]

  • Heating: Heat the stirred suspension to approximately 130-140°C.

  • Addition of 3-Methylpyridine: Slowly add anhydrous 3-methylpyridine to the hot sodium amide dispersion. The reaction is exothermic and will evolve hydrogen gas, causing an increase in pressure.[1] The pressure should be carefully monitored and maintained within the safe operating limits of the reactor.

  • Reaction Monitoring: The reaction is typically complete after several hours, as indicated by the cessation of hydrogen evolution.

  • Work-up: After cooling the reactor to room temperature, the reaction mixture is cautiously quenched by the slow addition of water to destroy any unreacted sodium amide. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is purified by fractional distillation under vacuum to isolate the desired 2-amino-5-methylpyridine.[1]

Step 2: Conversion of 2-Amino-5-methylpyridine to 2-Chloro-5-methylpyridine via the Sandmeyer Reaction

With the amino group installed, we can now replace it with a chlorine atom using the Sandmeyer reaction. This is a two-part process involving the diazotization of the primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.

Mechanistic Rationale:

  • Diazotization: The 2-amino-5-methylpyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final 2-chloro-5-methylpyridine and regenerating the copper(I) catalyst.[3][4][5]

This method is highly efficient for converting aromatic amines to halides and is generally preferred over direct chlorination of the pyridine ring, which often suffers from a lack of regioselectivity and harsh reaction conditions.[6]

Experimental Protocol: Sandmeyer Chlorination

  • Diazotization:

    • In a flask equipped with a stirrer and thermometer, dissolve 2-amino-5-methylpyridine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Copper(I) Chloride Solution: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is typically subjected to steam distillation to isolate the volatile 2-chloro-5-methylpyridine.

    • Alternatively, the mixture can be made basic and extracted with an organic solvent like dichloromethane or ether.

    • The organic extracts are combined, dried, and the solvent evaporated. The crude product is then purified by vacuum distillation.

Part 2: Final Elaboration to the Target Molecule

Step 3: N-Oxidation of 2-Chloro-5-methylpyridine

To facilitate the introduction of the cyano group at the 4-position, the pyridine ring must be activated. N-oxidation is an effective strategy for this purpose. The N-oxide group is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[7]

Mechanistic Rationale: The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid. Common reagents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid. This reaction is generally high-yielding and clean.

Experimental Protocol: N-Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylpyridine in a suitable solvent, such as glacial acetic acid.

  • Oxidant Addition: Slowly add a 30-35% aqueous solution of hydrogen peroxide to the stirred solution. The reaction is exothermic, and the temperature should be controlled, typically by gentle heating to around 70-80°C for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and carefully remove the excess acetic acid and water under reduced pressure.

    • The residue is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) and extracted with a solvent like chloroform or dichloromethane.

    • The combined organic layers are dried and concentrated to yield the crude 2-chloro-5-methylpyridine N-oxide, which can be purified by recrystallization or chromatography.

Step 4: Cyanation of 2-Chloro-5-methylpyridine N-oxide

This final step introduces the carbonitrile group at the 4-position. The Reissert-Henze reaction and its modern variants provide a reliable method for the cyanation of pyridine N-oxides.[8][9] The presence of the N-oxide functionality activates the 4-position for nucleophilic attack by the cyanide ion.

Mechanistic Rationale: The reaction is typically initiated by an activating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, which reacts with the N-oxide oxygen.[8][10] This creates a good leaving group and renders the C4 position highly electrophilic. A cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), then attacks the C4 position.[11] Subsequent elimination of the activating group and rearomatization of the ring yields the 4-cyanopyridine derivative. The chloro group at the 2-position further enhances the electrophilicity of the C4 position, favoring the desired regiochemical outcome.

Experimental Protocol: Cyanation

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-chloro-5-methylpyridine N-oxide in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Reagent Addition:

    • Add an activating agent, for example, dimethylcarbamoyl chloride.[8]

    • Subsequently, add the cyanide source, such as potassium cyanide (KCN).[8]

  • Reaction Conditions: The mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification:

    • Upon completion, the reaction is cooled and quenched by carefully adding it to an aqueous sodium bicarbonate or carbonate solution.

    • The product is extracted into an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is removed in vacuo.

    • The resulting crude this compound is then purified, typically by flash column chromatography on silica gel or by recrystallization.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
13-Methylpyridine2-Amino-5-methylpyridineNaNH₂, Toluene/Xylene80-95%[12][13]
22-Amino-5-methylpyridine2-Chloro-5-methylpyridineNaNO₂, HCl, CuCl~90%
32-Chloro-5-methylpyridine2-Chloro-5-methylpyridine N-oxideH₂O₂, Acetic AcidHigh
42-Chloro-5-methylpyridine N-oxideThis compoundKCN, (CH₃)₂NCOClGood-High[8]

Safety Considerations

  • Chichibabin Reaction: Sodium amide is highly reactive and pyrophoric upon contact with water. Hydrogen gas is evolved, creating a fire and explosion hazard. This reaction must be conducted in a specialized high-pressure reactor by trained personnel.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. They should be prepared in situ at low temperatures and used immediately.

  • Cyanation: Potassium cyanide and other cyanide sources are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An emergency cyanide antidote kit should be readily available.

  • N-Oxidation: The oxidation reaction can be highly exothermic, and there is a risk of thermal runaway, particularly on a large scale.[14] Careful temperature control and monitoring are essential.

Conclusion

The synthesis of this compound from 3-methylpyridine is a multi-step process that can be achieved in good overall yield through a logical sequence of established and reliable reactions. The pathway described herein, involving Chichibabin amination, Sandmeyer chlorination, N-oxidation, and subsequent cyanation, provides a robust and scalable route to this valuable synthetic intermediate. Each step is founded on well-understood mechanistic principles, allowing for rational optimization and troubleshooting. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently access this important building block for their discovery and development programs.

References

  • Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • Effects of Chlorination on the Tautomeric Equilibrium of 2‐Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... ResearchGate. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Synthesis of 2-amino-5-methylpyridine. PrepChem.com. [Link]

  • 2-amino-5-methyl pyridine and process of making it.
  • Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. RSC. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction. ResearchGate. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. [Link]

  • 2-Amino-3-methylpyridine | C6H8N2 | CID 15347. PubChem. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

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The Synthetic Chemist's Guide to 2-Chloro-5-methylpyridine-4-carbonitrile: A Comprehensive Analysis of Nitrile Group Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the nitrile group in 2-chloro-5-methylpyridine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The strategic positioning of the nitrile moiety on the electron-deficient pyridine ring, flanked by a chloro and a methyl group, imparts a unique reactivity profile that is crucial for its synthetic utility. This document elucidates the electronic landscape of the molecule and details the primary transformations of the nitrile group, including hydrolysis, reduction, and addition of organometallic reagents. Each section provides a theoretical framework, field-proven experimental protocols derived from analogous systems, and mechanistic insights to empower researchers in the rational design of synthetic routes and the optimization of reaction conditions.

Introduction: Electronic Architecture and its Influence on Reactivity

This compound is a molecule of significant interest due to the convergence of multiple electronic effects that dictate its chemical behavior. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent electron-withdrawing nature of the 4-cyano group through both inductive (-I) and resonance (-M) effects. This pronounced electron deficiency at the pyridine core has two major consequences for the nitrile group:

  • Activation of the Nitrile Carbon: The strong electron pull from the pyridine ring renders the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack.

  • Deactivation of the Pyridine Ring to Electrophilic Attack: The already electron-poor ring is made even less reactive towards electrophiles, meaning that reactions will preferentially occur at the nitrile functionality or via nucleophilic aromatic substitution (SNAr) at the 2-position (chloro displacement), a topic beyond the scope of this guide.

The substituents at the 2- and 5-positions further modulate this electronic environment. The 2-chloro group acts as an additional electron-withdrawing group via induction, further enhancing the electrophilicity of the nitrile. Conversely, the 5-methyl group is a weak electron-donating group, which slightly mitigates the overall electron deficiency of the ring system. This intricate electronic balance is key to understanding the reactivity discussed in the subsequent sections.

Key Transformations of the Nitrile Group

The primary reactive pathways for the nitrile group in this compound involve nucleophilic additions to the electrophilic carbon atom. This guide will focus on three principal transformations: hydrolysis to the corresponding amide and carboxylic acid, reduction to the aminomethylpyridine, and the addition of organometallic reagents to furnish ketones.

Hydrolysis: A Stepwise Approach to Amides and Carboxylic Acids

The conversion of the nitrile to a carboxamide or a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under both acidic and basic conditions, with the amide being an intermediate in the hydrolysis to the carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. The reaction proceeds through an imidic acid intermediate which then tautomerizes to the more stable amide.[1] Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.

A process described for the hydrolysis of the analogous 2-chloro-4-methyl-3-pyridinecarbonitrile to the corresponding carboxamide involves the use of concentrated sulfuric acid.[2] This highlights that strong acidic conditions are typically required for the hydrolysis of electron-deficient heterocyclic nitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Chloro-5-methylpyridine-4-carboxamide (Analogous Procedure)

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable round-bottom flask, cautiously add concentrated sulfuric acid (excess) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while maintaining a low temperature.

  • Isolation: The resulting precipitate, 2-chloro-5-methylpyridine-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Diagram: Acid-Catalyzed Nitrile Hydrolysis

G Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide 2-Chloro-5-methylpyridine-4-carboxamide ImidicAcid->Amide Tautomerization CarboxylicAcid 2-Chloro-5-methylpyridine-4-carboxylic Acid Amide->CarboxylicAcid + H2O, H+, Δ

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the nitrile carbon. The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, forcing conditions will lead to the subsequent hydrolysis of the amide to the carboxylate salt.

Reduction: Synthesis of (2-Chloro-5-methylpyridin-4-yl)methanamine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a flexible linker in drug molecules. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[3][4] The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. An aqueous workup then quenches the reaction and protonates the resulting diaminoaluminate complex to yield the primary amine.[3]

Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)

  • Reaction Setup: A solution of this compound (1.0 eq) in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion. The progress is monitored by TLC or LC-MS.

  • Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used. This procedure is crucial for safety and to generate a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with the reaction solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2-chloro-5-methylpyridin-4-yl)methanamine, which can be further purified by distillation or chromatography.

Diagram: Nitrile Reduction with LiAlH₄

G Nitrile This compound ImineAnion Imine Anion Intermediate Nitrile->ImineAnion 1. LiAlH4 Dianion Dianion Intermediate ImineAnion->Dianion 2. LiAlH4 Amine (2-Chloro-5-methylpyridin-4-yl)methanamine Dianion->Amine 3. H2O workup

Caption: Pathway for the reduction of a nitrile to a primary amine using LiAlH₄.

An alternative, often milder, method for nitrile reduction is catalytic hydrogenation. This typically involves the use of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the selectivity, particularly in preventing the formation of secondary and tertiary amine byproducts.[5] For substrates containing other reducible functional groups, catalytic hydrogenation can offer improved chemoselectivity compared to LiAlH₄.

Addition of Organometallic Reagents: A Route to Ketones

The reaction of Grignard reagents with nitriles provides a classical and effective method for the synthesis of ketones. The organometallic reagent adds to the electrophilic nitrile carbon to form a magnesium salt of an imine. This intermediate is stable to further addition of the Grignard reagent. Subsequent acidic hydrolysis of the imine salt furnishes the desired ketone.[6][7]

Experimental Protocol: Synthesis of 1-(2-Chloro-5-methylpyridin-4-yl)ethan-1-one via Grignard Reaction (General Procedure)

  • Reaction Setup: A solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (or another Grignard reagent, ~1.1 eq) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction can be gently heated if necessary to drive it to completion.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C. The mixture is then stirred until the intermediate imine is fully hydrolyzed to the ketone.

  • Isolation: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude ketone can be purified by chromatography or distillation.

A similar protocol has been documented for the synthesis of 5-acetyl-2-methylpyridine from 5-methylpyridine-2-carbonitrile, demonstrating the viability of this approach on substituted pyridine scaffolds.

Table 1: Summary of Nitrile Group Transformations

TransformationReagents and ConditionsProduct
Hydrolysis to AmideConc. H₂SO₄, heat2-Chloro-5-methylpyridine-4-carboxamide
Hydrolysis to Carboxylic AcidConc. H₂SO₄ or NaOH, prolonged heating2-Chloro-5-methylpyridine-4-carboxylic acid
Reduction to Primary Amine1. LiAlH₄ in THF/ether; 2. H₂O workup(2-Chloro-5-methylpyridin-4-yl)methanamine
Reduction to Primary AmineH₂ (g), Raney Ni or Pd/C(2-Chloro-5-methylpyridin-4-yl)methanamine
Addition of Grignard Reagent1. R-MgBr in THF/ether; 2. H₃O⁺ workup1-(2-Chloro-5-methylpyridin-4-yl)alkan-1-one

Potential for Cycloaddition Reactions

While the nitrile group can participate in cycloaddition reactions, its participation as a dienophile in a standard Diels-Alder reaction is generally unfavorable unless highly activated. The aromaticity of the pyridine ring makes it a poor diene partner for [4+2] cycloadditions under thermal conditions.[8] More specialized cycloaddition strategies, such as those involving metal catalysis or the generation of highly reactive intermediates, may be required to engage the nitrile or the pyridine ring in such transformations.[9] At present, there are no specific literature precedents for the involvement of this compound in conventional cycloaddition reactions.

Conclusion and Future Outlook

The nitrile group of this compound is a versatile functional handle for the elaboration of this important heterocyclic core. Its reactivity is dominated by the electrophilic nature of the nitrile carbon, which is enhanced by the electron-withdrawing properties of the pyridine ring and the 2-chloro substituent. The primary transformations—hydrolysis, reduction, and organometallic addition—provide reliable and high-yield pathways to amides, amines, and ketones, respectively. These derivatives are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While direct experimental data for this specific molecule is limited, the principles outlined in this guide, supported by data from closely related analogues, provide a robust framework for synthetic planning and execution. Future research into novel catalytic systems for the transformation of this nitrile, as well as an exploration of its potential in less conventional reactions, will undoubtedly expand its utility as a versatile building block.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

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electrophilic and nucleophilic sites of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-chloro-5-methylpyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is dictated by the nuanced interplay of its substituent groups on the pyridine core. This guide provides a detailed analysis of the molecule's electronic structure to identify and rationalize its primary electrophilic and nucleophilic centers. We will demonstrate that the pyridine nitrogen acts as the principal nucleophilic site, while the carbon at the C2 position is the most prominent electrophilic site, being highly activated for nucleophilic aromatic substitution (SNAr). This document serves as a predictive roadmap for chemists aiming to strategically employ this versatile building block in complex synthesis.

Introduction to a Multifunctional Scaffold

The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals due to its unique electronic properties and ability to engage in hydrogen bonding. When substituted, its reactivity can be finely tuned. This compound presents a compelling case study in substituent-driven reactivity. It features an electron-donating group (methyl), a powerful electron-withdrawing group (carbonitrile), and a halogen (chloro) that serves as both an electron-withdrawing substituent and an excellent leaving group. Understanding the electronic tug-of-war created by these groups is paramount for predicting reaction outcomes and designing efficient synthetic routes.

A Deep Dive into the Electronic Architecture

The reactivity of an aromatic system is governed by the electron density at its various positions. In this compound, each substituent contributes to the overall electronic profile.

  • The Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom inductively withdraws electron density from the ring carbons, rendering the entire system relatively electron-poor compared to benzene. This makes the ring carbons susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[1][2] The nitrogen's lone pair of electrons, however, makes it a primary site for electrophilic attack (i.e., a Lewis base).[3][4]

  • C4-Carbonitrile (-CN): This group is a potent electron-withdrawing substituent through both resonance and induction. It drastically reduces the electron density at the C4 position and, by extension, the ortho (C3, C5) and para (C2) positions. Its presence strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic attack.

  • C2-Chloro (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. While it possesses lone pairs that can participate in resonance, its inductive effect is dominant in pyridine systems. Crucially, it is an excellent leaving group, predisposing the C2 position to substitution reactions.

  • C5-Methyl (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. It slightly increases the electron density of the ring, but its influence is largely overshadowed by the powerful deactivating effects of the nitrogen, chloro, and cyano groups.

This combination of substituents creates a highly polarized ring, priming it for specific, predictable chemical transformations.

Key Reactive Sites: A Predictive Analysis

Primary Nucleophilic Site: The Pyridine Nitrogen

The most accessible site for reaction with an electrophile is the lone pair of electrons on the pyridine nitrogen atom. Pyridine itself is a weak base, and its derivatives readily react with Lewis acids, including protons (H⁺), alkyl halides, and acyl halides.[4] This reactivity is fundamental and often the first consideration in a reaction sequence, as N-alkylation or N-oxidation can dramatically alter the reactivity of the ring system.

Primary Electrophilic Site: The C2 Carbon

The confluence of electronic effects makes the C2 carbon the most electrophilic center on the ring and the focal point for nucleophilic attack. This is due to three critical factors:

  • Activation by Nitrogen: The C2 position is ortho to the ring nitrogen, which inductively withdraws electron density.

  • Activation by Carbonitrile: The C2 position is para to the strongly electron-withdrawing cyano group, which further delocalizes the negative charge in the reaction intermediate.

  • Presence of a Leaving Group: The chloride at C2 is a competent leaving group, enabling a facile nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic attack at C4 is also electronically favored, as the resulting anionic intermediate would be stabilized by both the nitrogen and the cyano group.[1] However, the absence of a leaving group at this position makes substitution impossible under standard SNAr conditions. Therefore, C2 is the kinetically and thermodynamically favored site for substitution.

Diagram: Visualizing Electronic Influence

The following diagram illustrates the key electronic effects that dictate the molecule's reactivity.

Caption: The two-step addition-elimination mechanism of SNAr.

This protocol provides a representative method for SNAr on the title compound.

I. Materials & Equipment:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10.0 eq)

  • Ethanol (or another suitable polar aprotic solvent like DMF, NMP)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

II. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol (approx. 0.2 M concentration).

  • Addition of Nucleophile: To the stirred solution, add the aqueous ammonia solution.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-amino-5-methylpyridine-4-carbonitrile.

III. Self-Validation:

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the starting material's signals and the appearance of new signals corresponding to the aminated product validates the reaction's success.

Electrophilic Attack on Nitrogen: N-Alkylation

This reaction proceeds as a standard SN2 reaction where the pyridine nitrogen acts as the nucleophile.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or acetone in a round-bottom flask.

  • Reagent Addition: Add methyl iodide (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The product, a pyridinium salt, will often precipitate from the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum. Trustworthiness Note: The formation of a salt often leads to a clean, crystalline product that can be isolated without chromatography.

Electrophilic Aromatic Substitution: A Disfavored Pathway

Electrophilic substitution on the carbon framework is exceptionally difficult. The combined electron-withdrawing effects of the nitrogen, chloro, and cyano groups render the ring highly "deactivated". Forcing such a reaction would require extremely harsh conditions (e.g., oleum for sulfonation) and would likely yield a mixture of products with low conversion. [5]If substitution were to occur, it would be directed to the C3 position to avoid forming an unstable cationic intermediate with a positive charge adjacent to or on the electronegative nitrogen atom. [6][7]For synthetic purposes, this pathway is not considered viable.

Data Summary: A Guide to Reactivity

SiteTypePredicted ReactivityReagent ClassProbable Reaction
Pyridine N Nucleophilic / BasicHighElectrophiles (Alkyl halides, Acyl halides, Protic Acids)N-Alkylation, N-Acylation, Protonation
Ring C2 ElectrophilicVery HighNucleophiles (Amines, Alkoxides, Thiolates)Nucleophilic Aromatic Substitution (SNAr)
Ring C3 NucleophilicVery LowElectrophiles (under harsh conditions)Electrophilic Aromatic Substitution (disfavored)
Ring C4 ElectrophilicHighNucleophilesAttack possible, but no leaving group for substitution
Ring C6 ElectrophilicModerateNucleophilesNucleophilic Attack (less favored than C2)
Nitrile C ElectrophilicModerateStrong Nucleophiles (e.g., Grignards, H₂O/acid)Addition / Hydrolysis

Conclusion: Strategic Implications for Synthesis

The reactivity of this compound is dominated by two key features: the nucleophilic pyridine nitrogen and the highly electrophilic C2 carbon. Drug development professionals and synthetic chemists can exploit this predictable dichotomy. The C2 position serves as a versatile handle for introducing a wide array of nucleophilic fragments via robust SNAr chemistry, while the nitrogen atom provides a site for modulation of solubility and basicity through salt formation or N-substitution. Conversely, the pronounced deactivation of the ring towards electrophilic attack ensures that other, more electron-rich parts of a larger molecule will react preferentially, granting a high degree of chemoselectivity. This understanding is crucial for the efficient and strategic construction of complex molecular targets.

References

  • Royal Society of Chemistry. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC. [Link]

  • StackExchange Chemistry. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Química Orgánica. Nucleophilic substitution reactions in pyridine. [Link]

  • Química Orgánica. Electrophilic substitution on pyridine. [Link]

  • Homework.Study.com. (2022, February 1). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. [Link]

  • Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]

  • Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5-methylpyridine-4-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 2-chloro-5-methylpyridine-4-carbonitrile. This versatile heterocyclic compound serves as a critical starting material in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry and drug development.[1][2] The strategic location of its chloro, nitrile, and methyl groups offers multiple avenues for derivatization. This document details field-proven methodologies for three primary transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position, Suzuki-Miyaura cross-coupling at the C2 position, and hydrolysis of the C4 nitrile group. Each section elucidates the underlying chemical principles, provides step-by-step protocols, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural versatility make it an invaluable component in the design of novel therapeutics.[1] this compound is a particularly valuable building block due to its distinct reactive sites.[3]

  • C2-Chloro Group: The chlorine atom at the 2-position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[1][4] This allows for the straightforward introduction of amine, ether, and other nucleophilic moieties. This position is also amenable to modern cross-coupling reactions.

  • C4-Carbonitrile Group: The nitrile functionality is a versatile precursor that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key handle for further molecular elaboration.[5][6]

  • C5-Methyl Group: While less commonly modified in initial derivatization, the methyl group offers a potential site for later-stage functionalization, such as oxidation or halogenation.

This guide is designed for researchers, chemists, and drug development professionals, providing robust and reproducible protocols to unlock the synthetic potential of this important intermediate.

Core Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Mechanistic Rationale: The SNAr reaction on 2-chloropyridines proceeds via a two-step addition-elimination mechanism.[7][8] The electron-withdrawing pyridine nitrogen atom stabilizes the negative charge in the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at the C2 or C4 positions.[4][9] This stabilization lowers the activation energy for the reaction, making the substitution of the chloro group facile with a range of nucleophiles.

This protocol describes a general procedure for the displacement of the C2-chloro group with a primary or secondary amine. The reaction often requires elevated temperatures to overcome the activation barrier associated with disrupting the ring's aromaticity.[7]

Experimental Protocol:

  • Reaction Setup: To a sealable pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add the desired primary or secondary amine (1.5–2.5 equiv).

  • Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), to achieve a substrate concentration of 0.2–0.5 M.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 100–150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be monitored by TLC or LC-MS.

  • Reaction Monitoring: Monitor the reaction progress every 4-6 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water, which may cause the product to precipitate.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-amino derivative.

Causality & Insights:

  • Choice of Amine: More nucleophilic amines will react at lower temperatures or require shorter reaction times. Sterically hindered amines may require more forcing conditions.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and their high boiling points, which facilitate the reaction kinetics.

  • Excess Amine: Using an excess of the amine can serve a dual purpose: driving the reaction to completion and acting as a base to neutralize the HCl generated in situ.

Amination_Workflow Start 2-Chloro-5-methyl- pyridine-4-carbonitrile Reagents Amine (1.5-2.5 equiv) High-Boiling Solvent (DMF/DMSO) Start->Reagents Combine Reaction Heat (100-150 °C) Inert Atmosphere Reagents->Reaction Seal & Purge Workup Aqueous Work-up & Extraction Reaction->Workup Cool Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product 2-Amino-5-methyl- pyridine-4-carbonitrile Derivative Purification->Product

Caption: General workflow for the SNAr amination reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[10][11][12] The cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex.[13][14]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which forms a more nucleophilic boronate species.[14][15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]

This protocol provides a robust method for coupling arylboronic acids with the 2-chloro position of the pyridine scaffold. The choice of ligand and base is critical, especially given the relatively lower reactivity of aryl chlorides compared to bromides or iodides.[16]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the desired arylboronic acid (1.2–1.5 equiv).

  • Reagent Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0–3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 4–10 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is commonly used.

  • Heating: Heat the reaction mixture to 80–110 °C with vigorous stirring. Microwave irradiation can often reduce reaction times significantly.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl derivative.

Causality & Insights:

  • Catalyst/Ligand System: For challenging couplings involving electron-rich or sterically hindered partners, using advanced, bulky, and electron-rich phosphine ligands like SPhos or XPhos is often necessary to promote the oxidative addition and reductive elimination steps.

  • Base Selection: A strong base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid to facilitate the transmetalation step. The solubility of the base can also impact the reaction rate.

  • Solvent System: The use of an aqueous co-solvent is often beneficial for dissolving the base and boronic acid, thereby accelerating the transmetalation step.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Biaryl->Product ArylCl Ar-Cl (Substrate) ArylCl->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Biaryl Base Base (e.g., K₃PO₄) Base->PdII_Biaryl

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Hydrolysis of the C4-Nitrile Group

Mechanistic Rationale: The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base and proceeds through an amide intermediate.[5][17][18]

  • Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, like water, can then attack this carbon. Subsequent proton transfers and tautomerization lead to an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[19][20][21]

  • Base-Catalyzed: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia.[5][17]

This protocol details the complete hydrolysis of the nitrile group under acidic conditions. Heating under reflux is typically required to drive the reaction to completion.[20][22]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 equiv) in a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., a 1:1 or 2:1 v/v mixture).

  • Heating: Heat the mixture to reflux (typically 110–130 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or LC-MS. The reaction may take 12–48 hours.

  • Work-up:

    • Carefully cool the reaction mixture to room temperature, and then further cool in an ice bath.

    • Slowly and cautiously pour the cold acidic solution onto crushed ice.

    • Adjust the pH of the aqueous solution to ~3-4 by the slow addition of a concentrated base (e.g., 50% NaOH solution) while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then dry under high vacuum to yield the desired carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Causality & Insights:

  • Acid Concentration: The concentration of the acid is critical. While it acts as a catalyst, it also serves as the solvent. Concentrated conditions are needed to facilitate the hydrolysis of the stable amide intermediate.

  • Temperature Control: The initial cooling during work-up and the slow neutralization are crucial safety steps to manage the highly exothermic reaction between the concentrated acid and base.

  • pH Adjustment: Precise adjustment of the pH to the isoelectric point of the product (typically around pH 3-4 for pyridine carboxylic acids) is key to maximizing the yield of the precipitated solid.

Hydrolysis_Pathway Nitrile Pyridine-CN (Starting Material) Step1 H₃O⁺, Heat Nitrile->Step1 Amide Pyridine-CONH₂ (Amide Intermediate) Step1->Amide Step2 H₃O⁺, Heat Amide->Step2 Acid Pyridine-COOH (Carboxylic Acid) Step2->Acid

Caption: Reaction pathway for the acid-catalyzed hydrolysis of a nitrile.

Summary of Synthetic Transformations

Reaction TypeKey Reagents & CatalystsTypical ConditionsProduct ClassPotential Issues
SNAr Amination Primary/Secondary Amine, DMF/DMSO100–150 °C, Sealed Vessel2-Amino PyridinesIncomplete reaction with weak nucleophiles; side reactions at high temp.
Suzuki Coupling Arylboronic Acid, Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., SPhos), Base (e.g., K₃PO₄)80–110 °C, Dioxane/H₂O, Inert atm.2-Aryl PyridinesLow yield due to catalyst deactivation; Protodeboronation of boronic acid.
Nitrile Hydrolysis Concentrated H₂SO₄ / H₂OReflux (110–130 °C)Pyridine Carboxylic AcidsIncomplete hydrolysis (stops at amide); charring under harsh conditions.

Conclusion

This compound stands out as a highly adaptable and valuable scaffold for synthetic and medicinal chemists. The protocols detailed in this guide provide reliable and scalable methods for producing key derivatives through nucleophilic substitution, palladium-catalyzed cross-coupling, and nitrile hydrolysis. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and optimize conditions to generate diverse libraries of novel pyridine-based compounds, accelerating the hit-to-lead process in modern drug discovery programs.

References

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  • JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Benotech. (n.d.). 2-Amino-5-Methylpyridine for Synthesis 100 gm. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • YouTube. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Chloro-5-methylpyridine-4-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Scaffold of Strategic Importance

The pyridine ring is a cornerstone of medicinal chemistry, prized for its presence in numerous biologically active compounds and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Within this class, substituted chloropyridines serve as exceptionally versatile intermediates, offering multiple reaction handles for the systematic construction of complex molecular architectures.[1] This guide focuses on 2-chloro-5-methylpyridine-4-carbonitrile , a scaffold that, while specialized, embodies the principles of modern drug design. Its structure is strategically functionalized for sequential, regioselective modifications, making it an exemplary building block for generating libraries of compounds for lead discovery and optimization.

The key to its utility lies in the orthogonal reactivity of its substituents:

  • The 2-Chloro Group: An excellent leaving group, it is highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1]

  • The 4-Carbonitrile Group: A powerful electron-withdrawing group that activates the ring for SNAr at the 2-position.[2] It also serves as a versatile synthetic handle for transformation into other critical functional groups like amides, carboxylic acids, and amines.[3][4] The nitrile moiety itself is metabolically stable and can form key interactions with protein targets.[5]

  • The 5-Methyl Group: Provides a point for steric and electronic modulation, influencing the molecule's overall conformation and pharmacokinetic properties.[6]

This document provides an in-depth exploration of the synthetic transformations available to this scaffold, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Section 1: The Synthetic Versatility of the 2-Chloro Position

The chlorine atom at the C2 position is the primary site for introducing molecular diversity. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group at C4.[2] This enables two major classes of powerful bond-forming reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of medicinal chemistry, enabling the formation of C-C bonds to construct biaryl and heteroaryl motifs common in pharmacologically active molecules. This reaction is favored for its mild conditions and high functional group tolerance. For the this compound scaffold, this allows for the direct installation of various aryl or heteroaryl fragments, which are crucial for exploring structure-activity relationships (SAR) by probing interactions with the target protein's active site.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd(0)L2->OxAdd Ar¹-X Trans Transmetalation Intermediate OxAdd->Trans Ar²-B(OR)₂ RedElim Reductive Elimination Trans->RedElim RedElim->Pd(0)L2 Ar¹-Ar² Product_end Coupled Product (Ar¹-Ar²) RedElim->Product_end Ar1X_start 2-Chloro-5-methyl- pyridine-4-carbonitrile (Ar¹-X) Ar1X_start->OxAdd Ar2B_start Arylboronic Acid (Ar²-B(OR)₂) Ar2B_start->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar 2-chloropyridine substrates and serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be heterogeneous.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C. Rationale: Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The specific temperature depends on the catalyst and substrates' reactivity.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-16 hours). A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for accurate tracking.

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. Rationale: The aqueous wash removes the inorganic base and boronic acid byproducts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

ParameterTypical ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Choice depends on substrate reactivity. Pd(PPh₃)₄ is a general-purpose catalyst.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation. Cs₂CO₃ is stronger and often used for less reactive chlorides.
Solvent Toluene/H₂O, Dioxane/H₂OThe aqueous phase is crucial for the base to function effectively.
Temperature 80 - 110 °CMust be optimized; higher temperatures can lead to catalyst decomposition.
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[8] The presence of the strongly electron-withdrawing nitrile group at the para-position (C4) significantly stabilizes this intermediate, making the C2 position highly susceptible to nucleophilic attack.[2] This reaction is particularly valuable for installing amine functionalities, a key step in synthesizing kinase inhibitors that target the ATP-binding hinge region.

SNAr_Mechanism cluster_1 SₙAr Mechanism Start Substituted Pyridine (Ar-Cl) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-Determining) Nuc Nucleophile (e.g., R₂NH) Nuc->Intermediate Product Substituted Product (Ar-NR₂) Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: General Procedure for Amination via SNAr

This protocol is based on well-established procedures for activated chloropyridines and is highly applicable to the target scaffold.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-2.0 equiv)

  • Base (optional, e.g., DIPEA or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMSO, NMP, or Ethanol)

  • Reaction vessel, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the amine nucleophile, followed by the base if required. Rationale: A base is often included to scavenge the HCl generated, driving the reaction to completion, especially if the amine is used as its salt.

  • Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 120 °C. The high activation of this substrate may allow for milder conditions.

  • Monitoring (Self-Validation): Track the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the product confirms progress.

  • Workup: a. Cool the reaction mixture and pour it into water. b. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Section 2: Harnessing the 4-Carbonitrile Group

The nitrile group is far more than a simple activating group; it is a versatile functional handle. In drug design, its inclusion can enhance metabolic stability and improve binding affinity through dipole-dipole or hydrogen bonding interactions.[3][5] Synthetically, it can be converted into other key functional groups.

Nitrile_Transformations cluster_2 Key Nitrile Transformations Start Pyridine-CN (Nitrile) Amide Pyridine-C(O)NH₂ (Amide) Start->Amide Partial Hydrolysis (H₂O₂, base) Acid Pyridine-COOH (Carboxylic Acid) Start->Acid Full Hydrolysis (H₃O⁺, heat) Amine Pyridine-CH₂NH₂ (Amine) Start->Amine Reduction (H₂, Raney Ni or LiAlH₄)

Caption: Common synthetic transformations of the aromatic nitrile group.

Protocol 3: Partial Hydrolysis of Nitrile to Primary Amide

Primary amides are common functional groups in drug molecules, capable of acting as both hydrogen bond donors and acceptors.

Materials:

  • Substituted pyridine-4-carbonitrile (1.0 equiv)

  • Hydrogen peroxide (30% aq. solution)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMSO)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyridine-4-carbonitrile substrate and K₂CO₃ in DMSO in a round-bottom flask.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add the hydrogen peroxide solution dropwise. Caution: This reaction can be exothermic.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS for the consumption of starting material. The product amide will have a different polarity and a mass increase of 18 Da.

  • Workup: Quench the reaction by slowly adding it to a stirred solution of aqueous sodium sulfite. Pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Section 3: Application in Kinase Inhibitor Design

The 2-aminopyridine motif, readily synthesized from 2-chloropyridines via SNAr, is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. It serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The scaffold derived from this compound is thus an ideal starting point for developing potent and selective kinase inhibitors.[9][10]

Kinase_Inhibitor_Workflow cluster_3 Conceptual Synthesis of a Kinase Inhibitor Start 2-Chloro-5-methyl- pyridine-4-carbonitrile Step1 SₙAr with Amine (Protocol 2) Start->Step1 Intermediate1 2-Amino-pyridine Intermediate (Hinge Binder) Step1->Intermediate1 Step2 Suzuki Coupling (Protocol 1) Intermediate1->Step2 Intermediate2 Biaryl Core Structure Step2->Intermediate2 Step3 Nitrile Hydrolysis (Protocol 3) Intermediate2->Step3 FinalProduct Final Kinase Inhibitor (e.g., with Amide for Solubility/Binding) Step3->FinalProduct

Caption: Conceptual workflow for elaborating the scaffold into a kinase inhibitor.

By combining the reactions described above, a medicinal chemist can systematically build a molecule designed to fit a specific kinase active site. The SNAr reaction installs the hinge-binding amine, the Suzuki coupling adds a larger aryl group to occupy hydrophobic pockets, and the nitrile transformation can introduce a solubilizing group or another interaction point.

References

  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Chloro-4-methyl-5-nitropyridine in Pharmaceutical R&D: A Key Building Block.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
  • Royal Society of Chemistry. (n.d.). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm.
  • BenchChem. (2025). Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery.
  • BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Cross-Coupling.
  • Ben N. (2019). nucleophilic aromatic substitutions. YouTube.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Lo, C. Y., et al. (n.d.). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
  • PubMed. (n.d.). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Ramirez-Prada, J., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

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Application Notes & Protocols: The Strategic Role of 2-Chloro-5-methylpyridine as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Pyridine Ring in Agrochemicals

The pyridine heterocycle is a cornerstone in the design of modern agrochemicals due to its unique electronic properties and versatile reactivity.[1] Among its many derivatives, 2-chloro-5-methylpyridine (CAS No. 18368-64-4) has emerged as a particularly valuable and strategic intermediate.[1][2] This colorless to pale yellow liquid serves as a foundational building block for a range of high-efficacy crop protection products, most notably the neonicotinoid class of insecticides and certain phenoxy herbicides.[2][3][4]

This document provides an in-depth guide for researchers and process chemists on the synthesis and application of 2-chloro-5-methylpyridine. We will delve into validated protocols, explain the causality behind experimental choices, and illustrate the synthetic pathways leading to commercially significant agrochemicals. While the specific intermediate 2-chloro-5-methylpyridine-4-carbonitrile is not extensively documented as a primary agrochemical precursor in publicly available literature, the core structure of 2-chloro-5-methylpyridine and its immediate derivatives form the basis of numerous widely used products.

Physicochemical Properties of 2-Chloro-5-methylpyridine

A thorough understanding of the physical and chemical properties of this intermediate is critical for safe handling and successful process development.

PropertyValueSource
Molecular Formula C₆H₆ClN[2][3]
Molecular Weight 127.57 g/mol [3]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 185-187°C (at 760 mmHg)[3]
Density 1.15 - 1.169 g/cm³ at 20-25°C[3]
Flash Point 72 - 86.3°C[2][3]
Purity (Typical) ≥98% (GC)[3]

Part 1: Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The industrial synthesis of 2-chloro-5-methylpyridine often starts from readily available 3-methylpyridine (β-picoline). Several routes exist, including direct chlorination and a multi-step process via the N-oxide.

Protocol 1: Direct Gas-Phase Chlorination of 3-Methylpyridine

This method is common in industrial settings but requires careful control to manage selectivity and minimize the formation of polychlorinated byproducts.

Expertise & Causality: The direct chlorination of the pyridine ring is an electrophilic substitution reaction. The reaction's regioselectivity is notoriously difficult to control. Employing a supported catalyst and a two-stage temperature profile is a field-proven technique to enhance the yield of the desired 2-chloro-5-methylpyridine isomer over the 2-chloro-3-methylpyridine byproduct. Initiating at a higher temperature promotes the reaction, while finishing at a lower temperature improves selectivity.

Experimental Protocol:

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with a supported palladium chloride catalyst (e.g., PdCl₂ on Al₂O₃).

  • Vaporization: Heat 3-methylpyridine to its vaporization point and mix with a stream of chlorine gas. The molar ratio of 3-methylpyridine to chlorine should be carefully controlled to minimize over-chlorination.

  • Reaction Stage 1 (High Temp): Pass the gaseous mixture through the catalyst bed, maintaining an initial reaction temperature of 350-500°C. This stage facilitates the initial chlorination.

  • Reaction Stage 2 (Low Temp): Direct the output from the first stage into a second reaction zone maintained at a lower temperature (below 340°C). This enhances the selectivity towards the desired 2,5-isomer.

  • Workup & Purification:

    • Cool and condense the reaction output.

    • Neutralize the crude product with an aqueous base (e.g., NaOH solution) to remove HCl.

    • Separate the organic layer.

    • Purify the crude 2-chloro-5-methylpyridine by fractional distillation under reduced pressure to separate it from unreacted starting material and isomeric byproducts.

Troubleshooting Isomer Formation: High levels of the 2-chloro-3-methylpyridine isomer are a common issue.

  • Cause: Non-selective reaction conditions or high reaction temperature.

  • Solution: Optimize the two-stage temperature profile. Ensure the catalyst is active and not fouled. If isomer formation persists, consider an alternative synthesis route with better regioselectivity, such as the one described below.

Protocol 2: Synthesis via 3-Methylpyridine N-Oxide

This route offers better regioselectivity and is often preferred for laboratory-scale and high-purity applications.[5]

Expertise & Causality: The N-oxide group activates the pyridine ring for nucleophilic attack, but subsequent rearrangement and chlorination steps can be complex. The use of benzoyl chloride and triethylamine forms an intermediate benzoylate ester.[5] This intermediate then reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.[5] This multi-step process provides greater control over the position of chlorination compared to direct gas-phase methods.

Experimental Protocol:

  • N-Oxide Formation: Synthesize 3-Methylpyridine N-Oxide from 3-methylpyridine using an oxidizing agent like hydrogen peroxide in glacial acetic acid.

  • Intermediate Formation:

    • In a round-bottom flask, dissolve 3-Methylpyridine N-Oxide (1.0 equiv.) in dichloromethane.[5]

    • Cool the mixture to -10°C.

    • Slowly and concurrently add benzoyl chloride (2.0 equiv.) and triethylamine (2.0 equiv.).[5]

    • Stir the mixture under reflux for 1 hour.

    • Filter the mixture and distill the filtrate to remove the solvent, yielding the 5-Methylpyridine-2-Benzoylate intermediate.[5]

  • Chlorination:

    • Add chlorobenzene to the intermediate, followed by the slow addition of phosphorus oxychloride (POCl₃, ~0.4 equiv.).[5]

    • Heat the mixture to reflux and maintain for 6 hours.[5]

  • Workup & Purification:

    • Upon completion, cool the reaction mixture.

    • Carefully perform hydrolysis by adding water.

    • Neutralize with an aqueous alkali solution.

    • Perform steam distillation or solvent extraction to isolate the crude product.[5]

    • The final product is purified by vacuum distillation, with reported yields around 82-92%.[5]

Part 2: Key Downstream Intermediate: 2-Chloro-5-(chloromethyl)pyridine

For the synthesis of most neonicotinoid insecticides, 2-chloro-5-methylpyridine is first converted into the more reactive intermediate, 2-chloro-5-(chloromethyl)pyridine. This is achieved through a free-radical chlorination of the methyl group.

Expertise & Causality: This reaction proceeds via a free-radical mechanism, which requires an initiator (like AIBN or benzoyl peroxide) and a chlorinating agent that provides a chlorine radical source (like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)). Light (UV) can also be used for initiation. The reaction is performed in a non-polar solvent to facilitate the radical chain reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylpyridine (1.0 equiv.) in a suitable solvent (e.g., carbon tetrachloride or dichlorobenzene).

  • Reagent Addition: Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 equiv.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC to maximize the formation of the mono-chlorinated product and minimize di- and tri-chlorination.

  • Workup:

    • Cool the mixture to room temperature.

    • If NCS is used, filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyridine. This intermediate is often used directly in the next step without further purification.[6]

Part 3: Application in Agrochemical Synthesis

The true value of 2-chloro-5-methylpyridine and its derivatives lies in their role as precursors to high-value agrochemicals.

Workflow: Synthesis of Neonicotinoid Insecticides

Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. 2-chloro-5-(chloromethyl)pyridine is the pivotal intermediate for several prominent members of this class, including Imidacloprid and Acetamiprid.[2]

G cluster_0 Core Intermediate Synthesis cluster_1 Agrochemical Synthesis 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Chlorination 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(chloromethyl)pyridine Radical Chlorination Imidacloprid Imidacloprid 2-Chloro-5-(chloromethyl)pyridine->Imidacloprid + N-nitro-imidazolidin-2-imine (Nucleophilic Substitution) Acetamiprid Acetamiprid 2-Chloro-5-(chloromethyl)pyridine->Acetamiprid + N-cyano-N'-methylacetamidine

Caption: Synthetic pathways from 2-chloro-5-methylpyridine to key neonicotinoids.

Protocol 3: Synthesis of Imidacloprid

This protocol details the final step where the pivotal intermediate is coupled to form the active ingredient.

Expertise & Causality: The reaction is a classic nucleophilic substitution. The electron-withdrawing pyridine ring and the chlorine atom make the methylene carbon of 2-chloro-5-(chloromethyl)pyridine highly electrophilic. It readily reacts with a suitable nucleophile, in this case, the deprotonated N-nitro-imidazolidin-2-imine. A base is required to deprotonate the imine, and a polar aprotic solvent is used to facilitate the Sₙ2 reaction.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, suspend N-nitro-imidazolidin-2-imine (1.0 equiv.) and a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetonitrile or DMF.

  • Reagent Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equiv.) in the same solvent dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure Imidacloprid.

Workflow: Synthesis of Pyridine-based Herbicides

2-chloro-5-methylpyridine also serves as a starting point for herbicides like fluazifop-butyl. This pathway requires further transformation of the methyl group.[7][8]

G 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Exhaustive Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Halogen Exchange (Fluorination) Fluazifop-butyl Fluazifop-butyl 2-Chloro-5-(trifluoromethyl)pyridine->Fluazifop-butyl Multi-step Coupling Reactions

Caption: Pathway to herbicides via trifluoromethylpyridine derivatives.

Process Overview: The synthesis of fluazifop-butyl from 2-chloro-5-methylpyridine is a multi-step process.[7][8]

  • Exhaustive Chlorination: The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated, typically using chlorine gas in the presence of a free-radical initiator, to form 2-chloro-5-(trichloromethyl)pyridine.[4][7]

  • Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange (Halex) reaction, often using HF, to yield 2-chloro-5-(trifluoromethyl)pyridine.[9]

  • Coupling: This key trifluoromethyl intermediate is then used in subsequent coupling reactions to build the final fluazifop-butyl herbicide structure.[7]

Conclusion

2-Chloro-5-methylpyridine is a versatile and economically important intermediate in the agrochemical industry. Its strategic importance is underscored by its role as a precursor to globally significant insecticides and herbicides. The protocols and workflows detailed in this document provide a robust framework for the synthesis and application of this key building block. A deep understanding of the reaction mechanisms, careful control of reaction parameters to ensure regioselectivity, and effective purification strategies are paramount for the successful and efficient utilization of 2-chloro-5-methylpyridine in the development of next-generation crop protection solutions.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
  • agrochemx.com. (n.d.). China Customized 2-Chloro-5-methylpyridine Suppliers.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • ChemicalBook. (n.d.). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Guidechem. (n.d.). Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
  • Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • BenchChem. (n.d.). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
  • Guidechem. (n.d.). How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of an Activated Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of bioactive molecules and functional materials. Among the myriad of methods for pyridine functionalization, nucleophilic aromatic substitution (SNAr) stands out as a powerful and predictable strategy for forging carbon-heteroatom and carbon-carbon bonds.[1][2] This is particularly true for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[3][4]

This guide focuses on a particularly valuable building block: 2-chloro-5-methylpyridine-4-carbonitrile . This substrate is primed for SNAr reactivity due to a confluence of electronic factors. The inherent electron-deficient nature of the pyridine ring, powerfully augmented by the strong π-accepting carbonitrile (-CN) group at the C4 position, renders the C2 and C6 positions highly electrophilic. The chlorine atom at C2 serves as an excellent leaving group, making this position the primary site for substitution. These features make this compound an ideal starting material for the synthesis of diverse molecular libraries, enabling rapid access to novel derivatives with potential applications in drug discovery and beyond.

This document provides a detailed exploration of the mechanistic underpinnings, practical considerations, and step-by-step protocols for conducting SNAr reactions on this versatile substrate with various classes of nucleophiles.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[2][5][6] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[6][7]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the linchpin of the SNAr reaction. For this compound, this intermediate is exceptionally well-stabilized. The negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen and the nitrogen of the C4-carbonitrile group. This delocalization, illustrated by the resonance structures below, significantly lowers the activation energy of the initial addition step, which is typically the rate-determining step.[8][9]

  • Elimination & Aromatization: In the final step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group. This rapid elimination step drives the reaction to completion, yielding the substituted pyridine product.

Figure 1: General Mechanism of SNAr on the target substrate.

Key Parameters for Successful Substitution

The success and efficiency of SNAr reactions on this compound hinge on the careful selection of several key experimental parameters.

  • The Nucleophile: The nature of the nucleophile is paramount. Generally, softer, more polarizable nucleophiles exhibit greater reactivity.

    • Amines: Primary and secondary aliphatic amines are excellent nucleophiles for this reaction. Aromatic amines are less nucleophilic and may require more forcing conditions.

    • Alkoxides: Sodium or potassium alkoxides are potent nucleophiles that readily displace the chloride to form ethers.

    • Thiols: Thiolates, generated by deprotonating thiols with a suitable base, are exceptionally strong nucleophiles in SNAr reactions and typically react under mild conditions.[10][11][12]

  • The Solvent: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) are highly recommended.[11] These solvents effectively solvate the counter-ion (e.g., Na+ or K+) of the nucleophile while poorly solvating the nucleophilic anion, thereby increasing its effective reactivity.

  • The Base: When using nucleophiles that are not pre-formed salts (e.g., amines, thiols, or alcohols), a base is required.

    • For amine nucleophiles, an excess of the amine itself or a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction.

    • For thiols and alcohols, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is needed to deprotonate the nucleophile, forming the more reactive thiolate or alkoxide in situ.[11][13]

  • Temperature: While the activated nature of this compound allows many reactions to proceed at room temperature, moderate heating (40-80 °C) can significantly accelerate the reaction, especially with weaker nucleophiles. High temperatures should be used cautiously to avoid potential side reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, oxygen, and sulfur nucleophiles.

Protocol 1: Amination with Morpholine

Principle: This protocol describes the synthesis of 2-(morpholin-4-yl)-5-methylpyridine-4-carbonitrile. An excess of the amine nucleophile is used both as a reactant and as the base to neutralize the HCl byproduct.

Materials & Equipment:

  • This compound

  • Morpholine (≥99%)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 6.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (15 mL) and stir to dissolve the solid.

  • Add morpholine (1.57 g, 1.6 mL, 18.0 mmol, 3.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.

Characterization: The final product, 2-(morpholin-4-yl)-5-methylpyridine-4-carbonitrile, can be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Morpholine and DMF are irritants; avoid inhalation and skin contact.

Protocol 2: Alkoxylation with Sodium Methoxide

Principle: This protocol details the synthesis of 2-methoxy-5-methylpyridine-4-carbonitrile using a commercially available solution of sodium methoxide in methanol.

Materials & Equipment:

  • This compound

  • Sodium methoxide solution (e.g., 25 wt. % in methanol)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Dissolve this compound (1.0 g, 6.0 mmol, 1.0 equiv) in anhydrous methanol (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (1.43 g of 25% solution, 6.6 mmol, 1.1 equiv) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding deionized water (20 mL).

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Characterization: Confirm the structure of 2-methoxy-5-methylpyridine-4-carbonitrile using 1H NMR, 13C NMR, and mass spectrometry.

Safety Precautions: Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care in a fume hood. Methanol is flammable and toxic. Wear appropriate PPE.

Protocol 3: Thiolation with Thiophenol

Principle: This protocol describes the synthesis of 2-(phenylthio)-5-methylpyridine-4-carbonitrile. A base is used to deprotonate thiophenol in situ to generate the more nucleophilic thiophenolate anion.

Materials & Equipment:

  • This compound

  • Thiophenol (≥99%)

  • Potassium carbonate (K2CO3), anhydrous powder

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.0 g, 6.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (1.24 g, 9.0 mmol, 1.5 equiv) in anhydrous acetonitrile (20 mL).

  • Add thiophenol (0.73 g, 0.68 mL, 6.6 mmol, 1.1 equiv) to the suspension at room temperature.

  • Stir the mixture vigorously at room temperature for 3-5 hours. The reaction is often complete within this time, but gentle heating (40 °C) can be applied if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure thioether product.

Characterization: The final product, 2-(phenylthio)-5-methylpyridine-4-carbonitrile, should be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Safety Precautions: Thiophenol has an extremely foul and persistent odor and is toxic. All manipulations must be performed in a well-maintained chemical fume hood. Potassium carbonate is an irritant. Wear appropriate PPE.

Data Summary and Troubleshooting

Comparative Reaction Data

The following table summarizes typical conditions and expected outcomes for the protocols described. Yields are representative for illustrative purposes and may vary based on experimental execution and purification efficiency.

ProtocolNucleophileBaseSolventTemp. (°C)Time (h)Expected Yield
1. Amination MorpholineMorpholine (excess)DMF604-685-95%
2. Alkoxylation MethanolNaOMeMeOH0 to RT2-380-90%
3. Thiolation ThiophenolK2CO3ACNRT3-590-98%
General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Base (if required) A->B C 3. Add Nucleophile (often dropwise) B->C D 4. Stir at Defined Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction E->F Upon Completion G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I J 10. Characterize Product I->J

Figure 2: A generalized workflow for SNAr experiments.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient temperature.2. Poor quality (wet) solvent.3. Nucleophile is not reactive enough.4. Insufficient base or inactive base.1. Increase reaction temperature in increments (e.g., 10-20 °C).2. Use freshly opened or properly dried anhydrous solvents.3. Consider a stronger nucleophile or pre-forming the salt (e.g., using NaH for thiols/alcohols).4. Use a fresh bottle of base or a stronger base. Ensure base is finely powdered for better reactivity (e.g., K2CO3).
Low isolated yield 1. Incomplete reaction.2. Product loss during workup (e.g., product is water-soluble).3. Product degradation.4. Inefficient purification.1. See above.2. Perform additional extractions. If the product is basic (amine), adjust the pH of the aqueous layer. Use brine to reduce solubility in the aqueous phase.3. Avoid excessive heat or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.4. Optimize chromatography conditions or consider recrystallization.
Formation of side products 1. Reaction with solvent (e.g., hydrolysis with trace water).2. Di-substitution or other undesired reactions.3. Degradation of starting material or product.1. Ensure all reagents and solvents are anhydrous.2. Use controlled stoichiometry (e.g., 1.0-1.1 equivalents of nucleophile). Add the nucleophile slowly at a lower temperature.3. Run the reaction at the lowest effective temperature and for the minimum time required.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

  • Kormos, C. M., & Organ, M. G. (2008). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. SYNLETT, 2008(14), 2169-2172. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9449-9455. [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(34), 11327-11334. [Link]

  • Pye, C. R., et al. (2018). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 20(18), 5697-5701. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Amination of 2-halopyridines. (2013). ResearchGate. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2015). ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank, 2022(3), M1426. [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021). Morressier. [Link]

  • Reaction Examples. (n.d.). University of Rochester. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 915264. [Link]

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Protocol and Application Notes for the Synthesis of 2-Chloro-5-methylpyridine-4-carboxylic Acid via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

2-Chloro-5-methylpyridine-4-carboxylic acid is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its structural motifs are found in a range of biologically active molecules, making a reliable and scalable synthetic route to this intermediate highly valuable. This document provides a comprehensive guide to the hydrolysis of 2-chloro-5-methylpyridine-4-carbonitrile, detailing the underlying chemical principles, offering a validated step-by-step laboratory protocol, and presenting expert insights for troubleshooting and optimization. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a robust synthesis of this key intermediate.

Scientific Foundation: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. The reaction proceeds via hydrolysis, formally the addition of two equivalents of water across the carbon-nitrogen triple bond. This process can be effectively catalyzed by either strong acid or strong base, with each pathway proceeding through a distinct mechanism and offering specific advantages.[1][2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][4][5] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to yield the final carboxylic acid and an ammonium salt.[6][7]

The general mechanism is outlined below:

  • Protonation: The nitrile nitrogen is protonated by the strong acid (e.g., H₃O⁺).

  • Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

  • Tautomerization: A series of proton transfers leads to the formation of an amide intermediate.

  • Amide Hydrolysis: The amide is then protonated at the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, ultimately leading to the carboxylic acid and ammonia (which is protonated to NH₄⁺).[7]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[1][8] This pathway also forms an amide intermediate, which is further hydrolyzed to a carboxylate salt.[9] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[3]

Causality Behind Protocol Choice: For the hydrolysis of this compound, an acid-catalyzed approach is often preferred. The pyridine nitrogen is basic and will be protonated under strongly acidic conditions. This can increase the substrate's solubility in the aqueous medium. Furthermore, direct isolation of the free carboxylic acid can often be achieved by simply adjusting the pH of the reaction mixture after completion, avoiding the need for a separate, stoichiometric acidification step from a basic solution.[2]

Acid_Catalyzed_Nitrile_Hydrolysis General Mechanism: Acid-Catalyzed Nitrile Hydrolysis cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid R-C(OH)=NH Intermediate1->ImidicAcid - H⁺ Amide Amide Intermediate R-C(=O)NH₂ ImidicAcid->Amide Tautomerization Amide->Amide_ref ProtonatedAmide R-C(=O⁺H)NH₂ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid Carboxylic Acid R-COOH Tetrahedral->CarboxylicAcid - NH₃ - H⁺ Ammonium NH₄⁺ Amide_ref->ProtonatedAmide + H⁺

Fig 1. Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Validated Experimental Protocol

This protocol describes the hydrolysis of this compound using concentrated sulfuric acid. This method has been found to be efficient and high-yielding.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialStarting material
Sulfuric Acid (H₂SO₄)95-98% (conc.)CommercialCorrosive, handle with care
Deionized Water (H₂O)High PurityIn-houseUsed for work-up
Sodium Hydroxide (NaOH)ACS ReagentCommercialFor pH adjustment
Ethyl AcetateACS ReagentCommercialExtraction solvent
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)N/ACommercialDrying agent
Round-bottom flask (100 mL)N/AStandard labware
Reflux CondenserN/AStandard labware
Magnetic Stirrer/HotplateN/AStandard labware
Ice BathN/AN/A
pH paper or meterN/AStandard labware
Separatory FunnelN/AStandard labware
Rotary EvaporatorN/AStandard labware
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: This procedure must be performed in a certified chemical fume hood.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and an oxidizer. Handle with extreme care. When diluting, always add acid to water slowly, never the other way around. The work-up involves a highly exothermic neutralization step.

  • Thermal Hazards: The reaction is heated to reflux. Use appropriate clamps and ensure the apparatus is secure.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.8 mmol).

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (25 mL) to deionized water (15 mL) while cooling in an ice bath. Caution: Highly exothermic.

    • Once the acid solution has cooled to near room temperature, add it to the reaction flask containing the nitrile.

    • Attach a reflux condenser to the flask and place the apparatus on a magnetic stirrer/hotplate.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to a gentle reflux (approx. 120-130 °C).

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots, quenching them carefully in water, neutralizing, and extracting with ethyl acetate.

  • Work-up and Isolation:

    • After the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice (approx. 100 g) in a large beaker with stirring.

    • Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. Monitor the pH closely. This step is highly exothermic and should be performed in an ice bath to maintain a temperature below 30 °C.

    • Adjust the pH to approximately 3-4. At this isoelectric point, the product, 2-chloro-5-methylpyridine-4-carboxylic acid, will precipitate as a solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

    • Dry the purified solid under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Expected Results
ParameterExpected Outcome
Reaction Time 4-6 hours
Temperature 120-130 °C
Product Appearance White to off-white solid
Expected Yield 85-95%
Purity (Post-Recrystallization) >98%

Workflow Visualization and Troubleshooting

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram outlines the key stages of the protocol.

Experimental_Workflow Experimental Workflow for Nitrile Hydrolysis start Start reagents 1. Charge Reactants - Nitrile - H₂SO₄/H₂O Solution start->reagents reflux 2. Heat to Reflux (120-130°C, 4-6h) reagents->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor monitor->reflux Incomplete cool 3. Cool to RT monitor->cool Complete quench 4. Quench on Ice cool->quench neutralize 5. Neutralize & Precipitate (Add NaOH to pH 3-4) quench->neutralize filter 6. Filter & Wash Solid neutralize->filter purify 7. Recrystallize filter->purify analyze 8. Dry & Analyze Product purify->analyze end End analyze->end

Fig 2. Step-by-step laboratory workflow for the synthesis.
Field-Proven Insights & Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Acid concentration too low.1. Ensure a consistent reflux temperature is maintained. Extend reaction time by 1-2 hours and re-analyze. 2. Verify the concentration of the sulfuric acid used.
Low Yield 1. Product loss during pH adjustment (overshooting the isoelectric point). 2. Incomplete precipitation. 3. Product is partially soluble in the aqueous filtrate.1. Add the NaOH solution slowly and in portions, monitoring the pH carefully. 2. Ensure the solution is thoroughly chilled before filtration. 3. After filtering the precipitate, extract the aqueous filtrate with ethyl acetate (3x) to recover any dissolved product. Combine organic extracts, dry, and evaporate.
Product Discoloration Charring or decomposition due to excessive heat.Maintain careful temperature control. Avoid heating hot spots by ensuring efficient stirring. If charring occurs, the crude product may require activated carbon treatment during recrystallization.
Difficult Filtration The precipitate is very fine or colloidal.Allow the precipitate to age in the chilled mother liquor for a longer period (1-2 hours) to promote particle growth. Using a filter aid like Celite® may be necessary in extreme cases.

Conclusion

The acid-catalyzed hydrolysis of this compound is a robust and high-yielding method for producing the corresponding carboxylic acid, a valuable intermediate in medicinal and industrial chemistry. By carefully controlling reaction parameters such as temperature and pH during work-up, this protocol provides a reliable pathway to high-purity material. The insights and troubleshooting guide included here serve to empower researchers to overcome common challenges, ensuring consistent and successful synthesis.

References

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  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver.com. [Link]

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reduction of the nitrile in 2-chloro-5-methylpyridine-4-carbonitrile to an amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Reduction of 2-Chloro-5-methylpyridine-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitrile functionality in this compound to yield the primary amine, 4-(aminomethyl)-2-chloro-5-methylpyridine. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The inherent challenge lies in achieving high chemoselectivity, specifically reducing the nitrile group while preserving the synthetically valuable chloro-substituent on the electron-deficient pyridine ring. This document explores two robust and field-proven methodologies: catalytic hydrogenation using Raney® Nickel and a chemical hydride reduction employing sodium borohydride with a cobalt(II) chloride catalyst. The rationale behind method selection, step-by-step experimental protocols, safety considerations, and troubleshooting are discussed in detail to empower researchers in drug development and chemical synthesis.

Introduction: The Synthetic Challenge

The target molecule, 4-(aminomethyl)-2-chloro-5-methylpyridine, is a valuable bifunctional building block. The primary amine serves as a nucleophilic handle for constructing amides, ureas, and other nitrogen-containing moieties, while the 2-chloro-pyridine scaffold is a cornerstone in many bioactive molecules, often targeted for nucleophilic aromatic substitution or cross-coupling reactions.

The primary challenge in this synthesis is the potential for hydrodechlorination, a common side reaction during the catalytic hydrogenation of halogenated aromatic compounds.[1] The electron-deficient nature of the pyridine ring can make the C-Cl bond susceptible to cleavage. Therefore, the choice of reduction methodology must be carefully considered to maximize the yield of the desired amine and minimize the formation of the dechlorinated by-product, 4-(aminomethyl)-5-methylpyridine.

Rationale for Method Selection

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[2] Two principal strategies are typically employed: catalytic hydrogenation and reduction with chemical hydrides. The selection of an optimal method depends on factors such as substrate sensitivity, reaction scale, available equipment, and safety infrastructure.

Method Selection Workflow

The following decision-making workflow can guide the researcher in selecting the most appropriate protocol for their specific needs.

G start Start: Reduce this compound scale Consider Reaction Scale & Equipment start->scale auto Catalytic Hydrogenation (Protocol 1) scale->auto Large Scale / Access to Hydrogenator chem Chemical Hydride Reduction scale->chem Small/Lab Scale / Benchtop Synthesis auto_pros Pros: - Economical (H2) - High Atom Economy - Simpler Work-up auto->auto_pros auto_cons Cons: - Risk of Dechlorination - Requires High-Pressure Equipment - Pyrophoric Catalyst Handling auto->auto_cons chem_pros Pros: - High Selectivity (avoids dechlorination) - Mild Conditions (Room Temp) - No Special Pressure Equipment chem->chem_pros chem_cons Cons: - Stoichiometric Reagents - More Complex Work-up - H2 Gas Evolution (Safety) chem->chem_cons protocol2 NaBH4 / CoCl2 Reduction (Protocol 2) chem->protocol2 Select NaBH4/CoCl2 for Safety & Selectivity

Figure 1. Decision workflow for selecting a nitrile reduction method.

Comparative Analysis of Methods
FeatureProtocol 1: Catalytic Hydrogenation (Raney® Ni)Protocol 2: Chemical Reduction (NaBH₄/CoCl₂)
Primary Reductant Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Key Advantage High atom economy, cost-effective for scale-up.High chemoselectivity, avoids hydrodechlorination.[3]
Operating Conditions Elevated H₂ pressure (3-5 bar), 25-50°C.[4]Atmospheric pressure, room temperature.[3]
Key Challenge Minimizing hydrodechlorination side reaction.Handling of vigorous H₂ evolution upon NaBH₄ addition.[5]
Equipment High-pressure reactor (e.g., Parr apparatus).Standard laboratory glassware with inert atmosphere.
Work-up Complexity Simple filtration of catalyst.Requires quenching, extraction, and removal of cobalt salts.
Safety Concerns Handling pyrophoric catalyst, high-pressure H₂.Vigorous exotherm and H₂ evolution.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol leverages the high activity of Raney® Nickel for nitrile reduction. The addition of ammonia to the solvent is a critical parameter, as it helps to suppress the formation of secondary and tertiary amine by-products by competitively inhibiting the intermediate imine from reacting with the product amine.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial
Raney® Nickel (slurry in water)Active CatalystCommercialHandle with care; pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercial
Ammonia Solution7N in MeOHCommercialCorrosive. Handle in a fume hood.
Hydrogen Gas (H₂)High Purity
Celite® 545Filtration AidCommercial
Step-by-Step Experimental Protocol
  • Catalyst Preparation: In a fume hood, carefully decant the water from ~2.0 g (wet weight) of Raney® Nickel slurry. Wash the catalyst by suspending it in anhydrous methanol (3 x 20 mL) and decanting the supernatant. This removes water which can be detrimental to the reaction.

  • Reactor Charging: To a high-pressure reactor vessel (e.g., 250 mL Parr shaker vessel), add the washed Raney® Nickel catalyst. Add a solution of this compound (5.0 g, 32.8 mmol) dissolved in 7N ammoniacal methanol (100 mL).

  • Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to 4 bar (~60 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 30-40°C. Monitor the reaction progress by observing the hydrogen uptake from the ballast tank. The reaction is typically complete within 12-20 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Immediately quench the filter cake with copious amounts of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The material can be purified further by silica gel column chromatography or crystallization if required.

Protocol 2: Chemical Reduction with Sodium Borohydride/Cobalt(II) Chloride

This method offers an excellent alternative to catalytic hydrogenation, particularly on a lab scale where high-pressure equipment may not be available. The reaction proceeds under mild conditions and demonstrates high selectivity. The active catalytic species, cobalt boride, is generated in situ from the reaction of CoCl₂ with NaBH₄.[5][6] This system is highly effective for reducing nitriles that are resistant to NaBH₄ alone.[2][3]

Reaction Scheme

G sub This compound pro 4-(Aminomethyl)-2-chloro-5-methylpyridine sub->pro 1. CoCl₂·6H₂O, NaBH₄ 2. Methanol, 0°C to RT

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the pyridine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals and biologically active molecules. The ability to selectively introduce molecular complexity to the pyridine ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of biaryl and heteroaryl compounds.[1][2]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-chloro-5-methylpyridine-4-carbonitrile, a substrate of particular interest due to its unique electronic properties. The presence of an electron-withdrawing nitrile group and a methyl substituent on the pyridine ring presents both challenges and opportunities for synthetic chemists. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, empowering researchers to successfully employ this valuable transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl chloride is a critical factor in this step, with electron-deficient pyridines generally being more reactive.[3]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore critical for the success of the reaction.

  • Reductive Elimination: This is the final step where the two organic fragments on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific boronic acid coupling partners.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the reaction with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add DME and water (typically a 3:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of several key parameters.

Parameter Recommendation and Rationale
Palladium Catalyst For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often superior. Catalysts like Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[3] Pre-formed palladium complexes like Pd(PPh₃)₄ can also be effective, particularly in microwave-assisted reactions.[4]
Base The choice of base is crucial for activating the boronic acid.[5] Inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and Na₂CO₃ are commonly used. For sensitive substrates, milder bases like KF may be employed. The physical state of the base is also important; finely ground powders offer a larger surface area and can improve reaction rates.
Solvent Aprotic polar solvents are generally preferred. Mixtures of solvents like 1,4-dioxane/water, DME/water, or toluene/water are common. The addition of water can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions may be necessary for boronic acids prone to protodeboronation.
Temperature Reaction temperatures typically range from 80 °C to 120 °C. The electron-withdrawing nature of the nitrile group may allow for milder reaction conditions compared to less activated chloropyridines. Microwave heating can be used to access higher temperatures and shorten reaction times.[4]
Boronic Acid/Ester While arylboronic acids are commonly used, their corresponding pinacol esters can offer greater stability and may be less prone to side reactions like protodeboronation.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the palladium source is of good quality. For Pd(II) precatalysts, ensure conditions are suitable for reduction to Pd(0). Increase catalyst loading if necessary.
Inefficient oxidative additionSwitch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos).
Poor quality of boronic acidUse fresh, high-purity boronic acid or switch to a more stable boronate ester.
Ineffective baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is anhydrous and finely powdered.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Pd(II) species in the reactionUse a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.
Protodeboronation of Boronic Acid Presence of waterUse anhydrous solvents and reagents. Consider using a weaker, non-hydroxide base like KF.
Dehalogenation of Starting Material Catalyst deactivation or side reactionsScreen different catalyst/ligand combinations. Lowering the reaction temperature may also help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of novel substituted pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists engaged in the synthesis of these important heterocyclic building blocks for drug discovery and development.

References

  • Bedford, R. B., & Cazin, C. S. (2001). Highly active catalysts for the Suzuki coupling of aryl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Cui, X., Qin, T., Wang, J. R., Liu, L., & Guo, Q. X. (2007). Pd (N, N-Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New catalysts for Suzuki− Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. The Journal of Organic Chemistry, 71(21), 8048-8051.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Lohse, O., Theoduloz, L., & Togni, A. (1999). The Palladium Catalysed Suzuki Coupling of 2-and 4-Chloropyridines. Synlett, 1999(1), 45-48.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Molander, G. A., & Biolatto, B. (2003).
  • Nolan, S. P. (2004). N-heterocyclic carbenes in synthesis. John Wiley & Sons.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and efficient Suzuki− Miyaura coupling reaction with a palladium− N-heterocyclic carbene (NHC) catalyst. Chemistry-A European Journal, 12(18), 4749-4755.
  • Shen, W. (1997). A versatile and efficient palladium catalyst for the Suzuki, Stille, and Heck reactions of aryl chlorides. Tetrahedron letters, 38(32), 5575-5578.
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1769-1778.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active palladium catalysts for Suzuki coupling reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Wikipedia contributors. (2024, January 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved 06:29, January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and robust experimental protocols for the Buchwald-Hartwig amination of 2-chloro-5-methylpyridine-4-carbonitrile. This transformation is a cornerstone of modern medicinal chemistry and process development, enabling the facile construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, catalyst system selection, and practical execution to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of C-N Bond Formation

The formation of C-N bonds to aromatic and heteroaromatic cores is a fundamental transformation in organic synthesis, largely due to the prevalence of arylamines in a vast array of bioactive molecules and functional materials.[1][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][3][4] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions have cemented its status as an indispensable tool in the synthetic chemist's arsenal.[5]

The substrate in focus, this compound, presents a unique set of challenges and opportunities. As an electron-deficient heterocycle, the pyridine ring is activated towards nucleophilic attack; however, the chloro substituent is inherently less reactive than its bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle. This guide will dissect the critical parameters necessary to overcome this reactivity hurdle and achieve efficient amination.

The Catalytic Cycle: A Mechanistic Rationale for Component Selection

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][6]

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar(Cl)-Pd(II)L₂] Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord [Ar-Pd(II)(HNR¹R²)L₂]⁺Cl⁻ OxAdd->AmineCoord + HNR¹R² Amido [Ar-Pd(II)(NR¹R²)L₂] Amido Complex AmineCoord->Amido + Base - Base-H⁺Cl⁻ Amido->Pd0 Reductive Elimination (Ar-NR¹R²)

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The cycle initiates with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides. Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final, productive step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

A potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can occur through various pathways, including β-hydride elimination from the amine or reaction with trace water, and becomes more competitive if the reductive elimination step is slow.

Optimizing the Reaction: A Component-by-Component Analysis

The success of the Buchwald-Hartwig amination hinges on the judicious selection of each reaction component. For a challenging substrate like this compound, careful consideration of the catalyst, ligand, base, and solvent is critical.

ComponentKey Considerations for this compoundRecommended Starting Points
Palladium Precatalyst Must efficiently generate the active Pd(0) species. Modern precatalysts (G3, G4) are often superior to simple salts like Pd(OAc)₂ as they form the active catalyst more cleanly.[7]G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3)
Ligand Crucial for activating the C-Cl bond. Requires bulky, electron-rich phosphine ligands to promote oxidative addition and facilitate reductive elimination.[8]Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)[7]
Base A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups.[9]Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)
Solvent Must be anhydrous and degassed. Aprotic solvents with moderate polarity that can solubilize the reactants and catalyst are preferred.Toluene, 1,4-Dioxane, tert-Amyl alcohol
Temperature Elevated temperatures (80-110 °C) are typically necessary to drive the oxidative addition of the C-Cl bond.100 °C

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Equipment
  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-1.5x mol% of Pd)

  • Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Safety Precautions
  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[10] All reactions must be conducted under a strictly inert atmosphere.

  • Reagent Handling: Palladium precatalysts and phosphine ligands should be handled in a glovebox or under a stream of inert gas. Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Consult SDS: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation Weigh solids (aryl chloride, base, catalyst) into an oven-dried Schlenk tube. B 2. Inert Atmosphere Seal the tube, then evacuate and backfill with N₂/Ar (3x). A->B C 3. Solvent & Amine Addition Add anhydrous, degassed solvent, followed by the amine via syringe. B->C D 4. Reaction Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. C->D E 5. Monitoring Track reaction progress by TLC or LC-MS. D->E E->D Continue heating if incomplete F 6. Workup Cool to RT, quench with sat. aq. NH₄Cl, and extract with an organic solvent. E->F Upon completion G 7. Purification Dry the organic layer, concentrate, and purify by column chromatography. F->G

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv).

  • Inerting: Seal the tube with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to achieve a concentration of approx. 0.1-0.2 M with respect to the limiting reagent). Then, add the amine (1.2 equiv) via syringe.

  • Heating: Place the Schlenk tube in a preheated oil bath at 100 °C. Ensure vigorous stirring to keep the heterogeneous mixture well-suspended.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product.

Troubleshooting and Advanced Considerations

  • Low Conversion: If the reaction stalls, the primary suspect is the oxidative addition step. Consider increasing the reaction temperature, increasing the catalyst loading (up to 5 mol%), or screening a more electron-rich, bulky ligand such as RuPhos or BrettPhos. Ensure that all reagents and solvents are scrupulously dry and the system is free of oxygen.

  • Hydrodehalogenation Side Product: The formation of 5-methylpyridine-4-carbonitrile indicates a competing reduction pathway. This can be suppressed by ensuring a strictly anhydrous environment and using a slight excess of the amine (1.2-1.5 equiv) to favor the desired coupling pathway.

  • Base-Sensitive Substrates: If the nitrile or other functional groups on the amine are sensitive to sodium tert-butoxide, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[9] However, this will likely necessitate a more active catalyst system and potentially higher reaction temperatures to achieve a comparable reaction rate.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable substituted pyridine derivatives. Success in this transformation is predicated on a rational choice of catalyst system and reaction conditions tailored to the inherent challenge of activating a C-Cl bond on an electron-deficient heterocycle. By leveraging modern, sterically demanding biarylphosphine ligands and well-defined palladium precatalysts, researchers can reliably achieve high yields of the desired aminated products. The protocols and insights provided herein serve as a robust starting point for the application of this pivotal reaction in both small-scale discovery and large-scale process development settings.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts - ResearchGate. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

  • Honoring 25 Years of the Buchwald–Hartwig Amination | Organic Process Research & Development - ACS Publications. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selected recent applications of the Buchwald–Hartwig amination in basic research - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. [Link]

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Application Notes and Protocols for the Purification of 2-chloro-5-methylpyridine-4-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyridines, such as 2-chloro-5-methylpyridine-4-carbonitrile, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic route to such molecules, however, often yields a crude product contaminated with unreacted starting materials, reagents, and side products. The isolation of the target molecule in high purity is not merely a procedural step but a prerequisite for accurate biological evaluation and progression of a drug candidate. Column chromatography, a robust and versatile purification technique, is an indispensable tool for achieving the stringent purity requirements of the pharmaceutical industry.

This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography. The protocols and methodologies detailed herein are grounded in established chromatographic principles and tailored to address the specific chemical properties of substituted pyridines. This guide is intended for researchers, scientists, and drug development professionals seeking to develop a reliable and efficient purification strategy for this class of compounds.

Understanding the Science: Key Principles for Success

The successful purification of this compound by column chromatography hinges on the differential partitioning of the compound and its impurities between a stationary phase (silica gel) and a mobile phase (a solvent system). The polarity of the molecule, governed by the chloro, methyl, and cyano functional groups, as well as the basicity of the pyridine nitrogen, dictates its interaction with the stationary phase.

Stationary Phase: Silica Gel Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol groups (Si-OH). These silanol groups are acidic and can interact with polar functional groups of the analyte through hydrogen bonding. For pyridine derivatives, the basic nitrogen atom can exhibit strong interactions with the acidic silanol groups, which can lead to peak tailing and poor separation.

Mobile Phase: A Balancing Act of Polarity The mobile phase, a mixture of solvents, competes with the analyte for the active sites on the silica gel. A less polar mobile phase will result in stronger retention of the analyte on the column (lower Retention factor, Rf), while a more polar mobile phase will elute the compound more quickly (higher Rf). A common strategy for compounds of intermediate polarity like this compound is to use a binary solvent system, typically a non-polar solvent such as hexanes and a more polar solvent like ethyl acetate.

To counteract the strong interaction between the basic pyridine nitrogen and the acidic silica gel, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase. The triethylamine preferentially interacts with the active silanol sites, effectively masking them from the pyridine compound and resulting in more symmetrical peaks and improved resolution.

Experimental Workflow: From Crude Mixture to Pure Compound

The purification process can be systematically approached in several key stages, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the purified product.

Purification Workflow TLC 1. TLC Analysis & Solvent System Optimization Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Determine optimal mobile phase Sample_Load 3. Sample Loading (Wet or Dry) Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Collect fractions Isolation 6. Product Isolation (Solvent Removal) Analysis->Isolation Combine pure fractions

Figure 1: A high-level workflow for the purification of this compound.

Detailed Protocols

Part 1: Thin Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for the column chromatography separation. The ideal solvent system should provide a good separation between the target compound and impurities, with an Rf value for the target compound of approximately 0.2-0.4.

Materials:

  • Crude this compound

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, but recommended)

  • Dichloromethane (for sample dissolution)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude material in dichloromethane.

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare a series of developing solvents with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). To one set of these solvents, add 0.5-1% triethylamine.

  • Develop the TLC plates in the different solvent systems.

  • Visualize the developed plates under a UV lamp.

  • Identify the solvent system that gives the desired Rf value (0.2-0.4) for the product spot and provides the best separation from any visible impurities. The addition of triethylamine should be assessed for its effect on spot shape.

Part 2: Flash Column Chromatography Protocol

Objective: To purify the crude this compound using the optimized mobile phase determined by TLC.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Optimized mobile phase (e.g., hexanes/ethyl acetate +/- triethylamine)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

1. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. b. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. c. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. d. Once the silica has settled, add a protective layer of sand on top of the silica bed. e. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent it is readily soluble in (like dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.
  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column. c. Begin collecting fractions in appropriately sized test tubes or flasks. d. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more strongly retained compounds, although isocratic (constant solvent composition) elution is often sufficient if the initial TLC analysis was thorough.

4. Monitoring the Separation: a. Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. b. Spot a small aliquot from each fraction (or every few fractions) on a TLC plate, alongside a spot of the crude starting material for comparison.

5. Product Isolation: a. Combine the fractions that contain the pure this compound. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound. c. Determine the yield and assess the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS).

Data Summary and Expected Outcomes

The following table provides a summary of key parameters and expected outcomes for the purification of this compound. These values are illustrative and should be optimized for each specific reaction mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl AcetateProvides a good polarity range for many organic compounds.
Mobile Phase Modifier 0.5-1% TriethylamineMinimizes peak tailing for basic pyridine compounds.
Target Rf (TLC) 0.2 - 0.4Ensures good separation and a reasonable elution time on the column.
Sample Loading Dry LoadingOften provides better resolution by ensuring the sample is applied as a narrow band.
Elution Mode Isocratic or GradientIsocratic is simpler if TLC shows good separation. A gradient may be needed for complex mixtures.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silanol groups.Add 0.5-1% triethylamine or another basic modifier to the mobile phase.
Poor Separation The polarity of the mobile phase is not optimal.Systematically screen different mobile phase compositions using TLC to improve separation.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the percentage of the more polar solvent in the mobile phase.
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the percentage of the polar solvent in the mobile phase.

Conclusion

The purification of this compound by column chromatography is a highly effective method for achieving the purity required for subsequent applications in drug discovery and development. A systematic approach, beginning with method development using TLC and incorporating best practices for column packing, sample loading, and elution, will ensure a successful and reproducible purification. The key to purifying pyridine derivatives lies in understanding and mitigating the interaction between the basic analyte and the acidic stationary phase, often through the simple addition of a basic modifier to the mobile phase. This application note provides a robust framework for researchers to adapt and implement this crucial purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. By understanding the causality behind each experimental step, you can effectively troubleshoot issues and optimize your reaction conditions.

Section 1: Synthesis Overview & Key Reaction Pathway

The most common and reliable route to this compound involves a multi-step sequence starting from 2-amino-5-methylpyridine. This pathway is favored due to the accessibility of the starting material and the generally high yields of the individual steps. The key transformations are:

  • Diazotization & Hydrolysis: Conversion of the 2-amino group to a 2-hydroxy group.

  • Cyanation: Introduction of the carbonitrile group at the 4-position. This can be challenging and is often a critical, yield-determining step.

  • Chlorination: Conversion of the 2-hydroxy group to the final 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

The overall synthetic pathway is illustrated below.

Caption: General synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs)

General Yield Improvement

Q1: My overall yield is consistently low (<50%). What are the most critical steps to re-evaluate?

A1: The two most common steps that significantly impact overall yield are the cyanation and the chlorination.

  • Cyanation: Direct cyanation of the pyridine ring can be low-yielding. A more robust method often involves the conversion of the pyridine to its N-oxide, which activates the 4-position for nucleophilic substitution. An alternative, the von Braun reaction, using cyanogen bromide with a tertiary amine, can also be employed but involves highly toxic reagents[1][2].

  • Chlorination: The conversion of the 2-hydroxypyridine intermediate to the 2-chloropyridine is highly effective with reagents like POCl₃, but is very sensitive to reaction conditions and workup procedures. Incomplete reaction or hydrolysis of the product back to the starting material during workup are common causes for yield loss[3].

Q2: How critical is the purity of my starting materials and solvents?

A2: It is extremely critical.

  • Starting Materials: Impurities in the initial 2-amino-5-methylpyridine can carry through the synthesis, complicating purifications and potentially inhibiting catalytic steps. For instance, isomeric impurities will lead to a mixture of final products that can be difficult to separate[4].

  • Solvents & Reagents: The chlorination step is particularly sensitive to moisture. Using anhydrous solvents and fresh, high-purity phosphorus oxychloride (POCl₃) is essential. POCl₃ reacts violently with water, and any moisture will consume the reagent and generate acids that can promote side reactions[5].

Specific Reaction Steps

Q3: My diazotization/hydrolysis of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine gives a poor yield. Why?

A3: This reaction requires careful temperature control.

  • Diazotization: The formation of the diazonium salt with sodium nitrite and a strong acid (like H₂SO₄) must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate[6].

  • Hydrolysis: After the diazonium salt is formed, the mixture must be heated (e.g., to 95 °C) to drive the hydrolysis to completion. Insufficient heating will result in incomplete conversion.

  • pH Control: During workup, the pH must be carefully adjusted to near neutral (pH 6.5-7.0) before extraction to ensure the hydroxypyridine, which is amphoteric, is in a neutral form for efficient extraction into an organic solvent[6].

Q4: What is the best chlorinating agent for converting the 2-hydroxypyridine intermediate, and what are the optimal conditions?

A4: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation[5][7]. Thionyl chloride (SOCl₂) can also be used but is often more aggressive and can lead to more side products with sensitive substrates.

  • Stoichiometry: While historically a large excess of POCl₃ was used, modern procedures show that using near-equimolar amounts of POCl₃ is sufficient, which is more environmentally friendly and simplifies the workup[7][8].

  • Temperature & Time: The reaction typically requires heating. A common condition is refluxing in POCl₃, but solvent-free methods heating the substrate with POCl₃ in a sealed reactor at 140-160 °C for a few hours have proven highly efficient[9].

  • Additives: Sometimes, a tertiary amine base like pyridine or N,N-dimethylaniline is added to scavenge the HCl produced, which can drive the reaction to completion. For 2-hydroxypyridines, the starting material itself can often act as the base[7].

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Conversion during Chlorination (Hydroxypyridine starting material remains)

troubleshooting_chlorination Start Problem: Low Conversion in Chlorination Step Cause1 Possible Cause 1: Reagent Decomposition Start->Cause1 Solution1 Solution: Use fresh, anhydrous POCl₃. Ensure reaction is under inert atmosphere (N₂ or Ar). Cause1->Solution1 Yes Cause2 Possible Cause 2: Insufficient Temperature/Time Cause1->Cause2 No Solution2 Solution: Increase reaction temperature to 140-160°C (sealed vessel) or reflux. Increase reaction time and monitor by TLC/LC-MS. Cause2->Solution2 Yes Cause3 Possible Cause 3: Product Hydrolysis During Workup Cause2->Cause3 No Solution3 Solution: Quench reaction by pouring onto ice. Use a weak base (e.g., NaHCO₃) for neutralization. Keep temperature low during workup. Cause3->Solution3 Yes

Caption: Troubleshooting workflow for incomplete chlorination reactions.

  • Detailed Explanation for Cause 3 (Product Hydrolysis): This is a very common issue. When you analyze the reaction mixture by TLC before workup, you may see full conversion. However, the 2-chloro product can be hydrolyzed back to the 2-hydroxy starting material if the workup is too slow, too hot, or uses a strong base. The mechanism involves nucleophilic aromatic substitution, where hydroxide attacks the 2-position, displacing the chloride.

    • Self-Validating Solution: After quenching the reaction on ice and neutralizing, immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove excess water, and dry thoroughly with MgSO₄ or Na₂SO₄ before solvent evaporation. This minimizes the product's contact time with the aqueous phase[3].

Problem 2: Formation of Dark, Tarry Byproducts
  • Possible Cause: The reaction temperature during chlorination is too high, or the reaction was heated for too long, leading to decomposition and polymerization. Phosphorus-based reagents can promote charring at excessive temperatures.

  • Solution:

    • Optimize Temperature: Carefully control the reaction temperature. For POCl₃ reactions, 110-140°C is often sufficient[10]. Avoid aggressive, uncontrolled heating.

    • Monitor Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the workup immediately. Extended heating will not improve the yield of the desired product and will likely lead to decomposition.

    • Purification: If tar is formed, it must be removed before final purification. After the aqueous workup, filter the organic solution through a plug of silica gel or celite to remove baseline, insoluble materials before concentrating the solution.

Problem 3: Difficulty in Final Product Purification
  • Possible Cause: The final product is contaminated with residual starting material (2-hydroxypyridine-4-carbonitrile) or phosphorus byproducts from the chlorination step.

  • Solution:

    • Aqueous Wash: During the workup of the chlorination, after neutralizing with a base like sodium carbonate, wash the organic layer thoroughly with water. This helps remove the highly polar phosphoric acid byproducts.

    • Column Chromatography: this compound is a moderately polar compound. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating it from less polar impurities and more polar starting material.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Solvents like ethanol/water or acetonitrile/water mixtures can be effective for purifying chloropyridines.

Section 4: High-Yield Experimental Protocol

This protocol is a synthesized procedure based on established methods for the key transformations.

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine[6]
  • Setup: In a 500 mL two-necked flask equipped with a thermometer and magnetic stirrer, add 150 mL of water and slowly add 40 g of concentrated sulfuric acid. Cool the solution to below 0°C in an ice/acetone bath.

  • Addition: Slowly add 2-amino-5-methylpyridine (18.2 g, 168 mmol).

  • Diazotization: Prepare a solution of sodium nitrite (15.4 g, 223 mmol) in 30 mL of water. Add this solution dropwise to the flask, ensuring the internal temperature remains between 0-5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes. Then, carefully heat the flask to 95°C and hold for 15 minutes.

  • Workup: Cool the mixture to room temperature. Carefully neutralize to pH 6.5-7.0 with a 50% w/w NaOH solution. Heat to 60°C and extract the product with ethyl acetate (4 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methylpyridine as a solid.

Step 2: Synthesis of 2-Hydroxy-5-methylpyridine-4-carbonitrile (Conceptual)

(Note: This is a challenging step. The following is a conceptual procedure based on activating the pyridine ring for cyanation. A patent or specialized literature procedure should be consulted for precise conditions.)

  • N-Oxide Formation: Dissolve 2-hydroxy-5-methylpyridine in acetic acid and treat with hydrogen peroxide at elevated temperature (e.g., 70-80°C) to form the corresponding N-oxide.

  • Cyanation: Treat the N-oxide with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride in a solvent like dichloromethane. This converts the N-oxide to the 4-cyano derivative.

  • Workup: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and purify by chromatography.

Step 3: Synthesis of this compound[7][9]
  • Setup: In a 100 mL Teflon-lined stainless steel reactor, place 2-hydroxy-5-methylpyridine-4-carbonitrile (10.0 g, 67.5 mmol) and phosphorus oxychloride (10.3 g, 6.3 mL, 67.5 mmol).

  • Reaction: Seal the reactor and heat the mixture to 140°C for 2 hours with stirring.

  • Workup: Cool the reactor completely in an ice bath before carefully opening it in a fume hood. Slowly and carefully pour the reaction contents onto 100 g of crushed ice.

  • Neutralization: Stir the quenched mixture until all ice has melted. Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH of the solution is 8-9.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Section 5: Data Summary

The choice of conditions for the chlorination step is critical. The following table summarizes key parameters and their expected impact on the reaction.

ParameterConditionExpected OutcomeRationale / Causality
Chlorinating Agent POCl₃High yield of 2-chloro productStandard, effective reagent for converting hydroxypyridines to chloropyridines[5].
SOCl₂Potential for more side productsMore reactive; can lead to charring if not carefully controlled.
POCl₃ Stoichiometry 1.0 - 1.2 equivalentsHigh yield, easier workupSufficient to drive the reaction to completion without requiring removal of a large excess[7].
> 3.0 equivalentsHigh yield, difficult workupEffective, but quenching the excess reagent is hazardous and workup is more complex.
Temperature 110 - 140 °COptimal yield and purityProvides sufficient energy for the reaction without causing significant thermal decomposition[10].
> 160 °CIncreased byproduct formationCan lead to polymerization and the formation of tarry, intractable materials.
Workup Quench Ice / WaterRapidly stops the reactionHydrolyzes excess POCl₃ and cools the mixture to prevent side reactions.
Workup Neutralization NaHCO₃ / Na₂CO₃ (weak base)Minimizes product hydrolysisStrong bases (e.g., NaOH) can promote nucleophilic substitution of the chloro group[3].

References

  • Google Patents. (n.d.). Process for separating chloropyridine product. (CN1245167A).
  • Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. Available at: [Link]

  • Wikiwand. (n.d.). Von Braun reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (US5329011A).
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4046-4056. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Von Braun Degradation Method. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-chloro-5-methylpyridine. (US20170008846A1).
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. (US20100324299A1).
  • Espacenet. (n.d.). Preparation of 2-chloro-5-methylpyridine. (EP0121320). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridine. (US3153044A).
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine. (EP0121320A1).
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine. (US4612377A).
  • Google Patents. (n.d.). Method for producing 2-hydroxy-5-methylpyridine. (JP2003261535A).
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the mechanistic origins of impurities, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific impurities and experimental observations you may encounter.

Issue 1: Hydrolysis of the Nitrile Group

Question: My final product is contaminated with significant amounts of 2-chloro-5-methylpyridine-4-carboxamide and/or 2-chloro-5-methylpyridine-4-carboxylic acid. What is causing this and how can I prevent it?

Answer: This is the most common side reaction and occurs due to the hydrolysis of the C4-carbonitrile group. The nitrile (-C≡N) is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, which are often present during the reaction or aqueous work-up steps.[1][2] The reaction proceeds in two stages: first, hydrolysis to the primary amide, and second, further hydrolysis of the amide to the carboxylic acid.[3]

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[1][3] This is common during work-up with acidic solutions (e.g., HCl wash).

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[3] This can occur during a basic wash (e.g., NaHCO₃ or NaOH) if not carefully controlled.

  • High Temperatures: Elevated temperatures during reaction or purification can accelerate the rate of hydrolysis, even with trace amounts of water.

Troubleshooting & Optimization:

  • Maintain Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use, particularly in the cyanation step and subsequent handling. Using anhydrous organic solvents is critical.

  • Control pH During Work-up: The hydrolysis of nitriles is highly pH-dependent.[4] When quenching the reaction or performing extractions, aim for neutral or near-neutral pH. If an aqueous medium is required, consider using a buffered system.

  • Temperature Management: Avoid excessive heat. If distillation is required for purification, perform it under reduced pressure to keep the temperature as low as possible.

  • Selective Hydrolysis (If Amide is Desired): In some cases, the amide is the desired product. This can be achieved through controlled hydrolysis, for instance, by using an alkaline solution of hydrogen peroxide or a TFA-H₂SO₄ mixture.[4]

  • Once the reaction is complete (as monitored by TLC/GC), cool the reaction mixture to room temperature (20-25°C).

  • If the reaction was conducted in a polar aprotic solvent (e.g., DMF, NMP), transfer the mixture to a separatory funnel containing ethyl acetate and deionized water.

  • Gently wash the organic layer with a saturated solution of sodium chloride (brine) instead of acidic or strongly basic solutions. Brine is typically near neutral and helps to break up emulsions.

  • Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo at a moderate temperature (<40°C).

  • Purify the crude product promptly using column chromatography with anhydrous solvents.

hydrolysis Nitrile 2-Chloro-5-methylpyridine- 4-carbonitrile Amide 2-Chloro-5-methylpyridine- 4-carboxamide Nitrile->Amide +H₂O (H⁺ or OH⁻) Acid 2-Chloro-5-methylpyridine- 4-carboxylic acid Amide->Acid +H₂O (H⁺ or OH⁻, heat)

Caption: Pathway for the hydrolysis of the target nitrile to amide and carboxylic acid impurities.

Issue 2: Over-Chlorination and Isomeric Byproducts

Question: My analysis shows the presence of di-chlorinated species (e.g., 2,3-dichloro-5-methylpyridine) and/or isomers like 2-chloro-3-methylpyridine. How can I improve the selectivity of the chlorination step?

Answer: These impurities arise during the chlorination of the pyridine precursor, such as 3-methylpyridine or 5-methyl-2(1H)-pyridone. The formation of multiple products is a classic challenge in electrophilic aromatic substitution on substituted pyridine rings.

Causality:

  • Over-Chlorination: Using an excess of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, POCl₃) or allowing the reaction to proceed for too long can lead to the formation of polychlorinated byproducts.

  • Isomer Formation: The chlorination of 3-methylpyridine can occur at different positions on the ring, leading to a mixture of isomers. The reaction conditions, particularly temperature and catalyst, heavily influence the regioselectivity.

Troubleshooting & Optimization:

  • Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the substrate. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Profiling: For gas-phase chlorination of 3-picoline, a two-stage temperature profile—initiating at a higher temperature (350-500°C) and completing at a lower temperature (<340°C)—can improve selectivity for the desired isomer. For liquid-phase reactions, maintain the lowest effective temperature.

  • Catalyst Selection: The use of a supported catalyst, such as palladium chloride on alumina (PdCl₂/Al₂O₃), can significantly improve the regioselectivity of chlorination.

  • Alternative Synthetic Route: If isomer formation is persistent, consider a synthetic pathway with inherent regiocontrol. For example, starting from 3-amino-5-methylpyridine can provide a high-yield route to 2-chloro-5-methylpyridine, avoiding isomeric issues.

Issue 3: Side-Chain Chlorination

Question: I have detected an impurity with a mass corresponding to the addition of a chlorine atom to the methyl group (i.e., 2-chloro-5-(chloromethyl)pyridine). What causes this reaction?

Answer: This side product results from free-radical chlorination of the C5-methyl group, which competes with the desired electrophilic chlorination on the pyridine ring.

Causality:

  • Radical Initiators: The presence of UV light or a radical initiator (e.g., AIBN, benzoyl peroxide) promotes the formation of chlorine radicals.[5] These radicals readily abstract a hydrogen atom from the benzylic-like methyl group, leading to side-chain chlorination.

  • High Temperatures: Very high reaction temperatures can also favor radical pathways.

  • Reaction with HCl: Hydrogen chloride (HCl) is a byproduct of chlorination. It reacts with the basic nitrogen of the pyridine ring to form a hydrochloride salt. This deactivates the ring towards further electrophilic substitution, making the un-deactivated methyl group a more likely site for radical attack.[5]

Troubleshooting & Optimization:

  • Exclude Radical Initiators: Ensure the reaction is run in the dark, excluding UV light. Do not use radical initiators unless side-chain chlorination is the desired outcome.

  • Use Electrophilic Conditions: Employ conditions that favor electrophilic aromatic substitution (e.g., Lewis acid catalysts) rather than radical reactions.

  • Control pH: In some patented methods, the pH of the reaction is controlled between 0.5 and 3 by adding a basic solution. This neutralizes the HCl byproduct, preventing the precipitation of the unreactive hydrochloride salt and maintaining the reactivity of the pyridine ring.[5]

chlorination cluster_0 Reaction Conditions Electrophilic\nConditions Electrophilic Conditions Ring Ring Chlorination (e.g., 2,3-dichloro-5-methylpyridine) Electrophilic\nConditions->Ring Favors Radical\nConditions Radical Conditions SideChain Side-Chain Chlorination (2-Chloro-5-(chloromethyl)pyridine) Radical\nConditions->SideChain Favors Start Precursor (e.g., 2-Chloro-5-methylpyridine) Start->Ring Start->SideChain

Caption: Influence of reaction conditions on ring vs. side-chain chlorination pathways.

Issue 4: Dimerization and Polymerization

Question: My reaction mixture has become viscous or has formed an insoluble precipitate, and the yield of the desired product is very low. Could this be polymerization?

Answer: Yes, polymerization is a possible side reaction, especially under harsh thermal conditions or in the presence of certain catalysts. Both the nitrile group and the pyridine ring can participate in polymerization.

Causality:

  • Nitrile Polymerization: Cyanopyridines can polymerize to form dark, conjugated polymers with a –(C=N)n– backbone. This can be initiated by heat or catalysts.

  • Pyridine Ring Reactivity: The pyridine motif itself can be a ligand for transition-metal catalysts, which in some cases can lead to oligomerization or polymerization side reactions.[6]

  • Dimer Formation: In syntheses involving organometallic reagents or catalysts (e.g., palladium-catalyzed cyanation), reductive coupling of two pyridine molecules can occur, leading to bipyridine-type dimers.[7]

Troubleshooting & Optimization:

  • Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid localized overheating by ensuring efficient stirring.

  • Optimize Catalyst Loading: Use the minimum effective amount of any catalyst to reduce the likelihood of side reactions.

  • Solvent Choice: Use a solvent that is inert under the reaction conditions and effectively dissipates heat.

Summary of Side Products and Mitigation Strategies
Side Product ClassSpecific ExamplesCommon CauseKey Troubleshooting Strategy
Hydrolysis Products 2-chloro-5-methylpyridine-4-carboxamide, 2-chloro-5-methylpyridine-4-carboxylic acidPresence of water under acidic/basic conditions, high temperatureUse anhydrous reagents/solvents; control pH during work-up to be near-neutral.[1]
Over-chlorination 2,3-dichloro-5-methylpyridine, 2,6-dichloro-5-methylpyridineExcess chlorinating agent, prolonged reaction timeTightly control stoichiometry of the chlorinating agent; monitor reaction progress.
Isomeric Impurities 2-chloro-3-methylpyridine-4-carbonitrileNon-selective reaction conditions during chlorinationEmploy selective catalysts (e.g., PdCl₂/Al₂O₃); optimize temperature profile.
Side-Chain Chlorination 2-chloro-5-(chloromethyl)pyridineFree-radical conditions (UV light, radical initiators)Exclude light and radical initiators; ensure conditions favor electrophilic substitution.[5]
Polymers/Dimers Insoluble, high MW materials; bipyridine structuresHigh temperatures, excessive catalyst loading, organometallic reagentsMaintain strict temperature control; optimize catalyst concentration.[7]
References
  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Formation of A 2 B 2 supramolecular porphyrin co-polymers. (2002). Chemical Communications (RSC Publishing). [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]

  • Method of side-chain chlorination of 2-chloro-methylpyridine. (1993).
  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. (2022). PMC - NIH. [Link]

  • Pyridine based polymers. Synthesis and characterization. (2010). ResearchGate. [Link]

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Technical Support Center: Purification of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-5-methylpyridine-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve the highest possible purity for your downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. The molecule's structure—featuring a basic pyridine nitrogen, a nitrile group, and a halogen—presents a unique set of purification challenges. This guide provides a structured, question-and-answer approach to troubleshoot these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chromatographic Purification
Q1: My HPLC and flash chromatography peaks for this compound are showing significant tailing. What is the cause and how can I achieve a symmetrical peak shape?

A: Peak tailing is the most common issue encountered when purifying pyridine derivatives on silica gel.

  • Causality—The "Why": The root cause is an acid-base interaction between the basic nitrogen atom on your pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This creates a secondary, non-ideal retention mechanism, causing a portion of the analyte molecules to "stick" to the column longer, resulting in a tailed or asymmetric peak.

  • Troubleshooting & Optimization: A systematic approach is required to mitigate this interaction.

    Protocol 1: Flash Chromatography with a Basic Modifier

    • Solvent System Selection: First, determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Add a Competing Base: To your chosen solvent system, add a small amount of a competing base, typically 0.1-1% triethylamine (TEA). The TEA is more basic than your compound and will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative. This allows your compound to elute based primarily on polarity, leading to a much-improved peak shape.

    • Column Packing: Prepare a slurry of silica gel in your mobile phase (containing TEA) and pack your column. Equilibrate the column with at least 2-3 column volumes of the mobile phase before loading your sample.

    • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble compounds, consider "dry loading" by adsorbing the compound onto a small amount of silica gel.

    • Elution & Monitoring: Run the column, collecting fractions and monitoring them by TLC to identify the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. Note that TEA is relatively volatile, but co-evaporation with a solvent like toluene may be necessary for complete removal.

Q2: I am struggling to separate my target compound from a closely-eluting impurity. How can I improve the resolution?

A: Poor resolution means the selectivity or efficiency of your chromatographic system is insufficient.

  • Causality—The "Why": Impurities with similar polarity and structure to your target compound will behave similarly on the column, making separation difficult. This is common with isomers or byproducts from the synthesis.

  • Troubleshooting & Optimization:

    Table 1: Strategies for Improving Chromatographic Resolution

    Strategy Rationale & Action
    Optimize Mobile Phase Change the ratio of polar to non-polar solvents. A shallower gradient or isocratic elution with a weaker solvent system can increase the separation between peaks.
    Change Stationary Phase If using a standard silica (normal phase) or C18 (reversed-phase) column, switching to a different chemistry can exploit alternative interaction mechanisms. For example, a cyano- or phenyl-bonded phase can offer different selectivity for aromatic compounds.
    Adjust Mobile Phase pH (HPLC) Small changes in pH can alter the ionization state of your compound or impurities, significantly affecting retention and selectivity. For reversed-phase HPLC, adding 0.1% formic acid or using a buffer can improve peak shape and resolution.

    | Decrease Particle Size (HPLC) | For very difficult separations, moving to a column with smaller particles (e.g., from 5 µm to sub-2 µm) dramatically increases column efficiency, leading to sharper peaks and better resolution. This requires a UHPLC system capable of handling higher backpressures. |

    G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (Overlapping Peaks) solvent Optimize Mobile Phase (Adjust Polarity/Gradient) start->solvent check1 Resolution Improved? solvent->check1 station Change Stationary Phase (e.g., C18 to Phenyl) check1->station No end Separation Achieved check1->end Yes check2 Resolution Improved? station->check2 hplc Advanced HPLC (Decrease Particle Size) check2->hplc No check2->end Yes hplc->end

    Caption: A logical workflow for systematically improving chromatographic resolution.

Section 2: Recrystallization Challenges
Q3: My compound is "oiling out" during recrystallization instead of forming solid crystals. What's happening?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.

  • Troubleshooting & Optimization:

    • Re-heat and Agitate: Re-heat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is not overly saturated.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by insulating it with glass wool or placing it in a warm water bath that cools gradually). Do not place it directly in an ice bath.

    • Lower Boiling Point Solvent: If the issue persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

Q4: No crystals have formed after cooling my solution. How can I induce crystallization?

A: This is a common problem that usually indicates the solution is either not saturated enough or requires an initiation event (nucleation).

  • Causality—The "Why": Crystal formation requires both supersaturation and a nucleation site for the first crystal to form. If either is lacking, the compound will remain dissolved.

  • Troubleshooting & Optimization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

    • Add a Seed Crystal: If you have a tiny crystal of the pure product, add it to the cooled solution. This "seed" provides a perfect template for other molecules to crystallize onto.

    • Reduce Solvent Volume: Using too much solvent is the most frequent reason for crystallization failure. Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or, for short periods, in a freezer.

    G cluster_1 Inducing Crystallization start Cooled Solution, No Crystals Formed scratch Scratch Inner Flask Surface start->scratch check1 Crystals Form? scratch->check1 seed Add a Seed Crystal check1->seed No end Crystals Obtained check1->end Yes check2 Crystals Form? seed->check2 concentrate Concentrate Solution (Boil off some solvent) check2->concentrate No check2->end Yes concentrate->start Re-cool

    Caption: A decision tree for troubleshooting crystallization failure.

Section 3: Purity Assessment & General Issues
Q5: What is the best way to assess the final purity of my this compound?

A: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method on a C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water, often with an additive like 0.1% formic acid to ensure sharp, symmetrical peaks.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of residual solvents or structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

Q6: I'm experiencing low product recovery after purification. What are the likely causes?

A: Low recovery can stem from several stages of the purification process.

  • Work-up Losses: During acid-base extractions, ensure the pH is carefully controlled. Because your compound is a pyridine derivative, it can be protonated and become water-soluble at low pH. Incomplete extraction from the aqueous layer is a common source of loss.

  • Irreversible Adsorption: In some cases, highly polar or reactive compounds can bind irreversibly to the silica gel column, especially if there are very acidic sites. Using the TEA-modified mobile phase described in Q1 can help minimize this.

  • Recrystallization Losses: Using too much recrystallization solvent will keep a significant portion of your product dissolved even after cooling. Always aim to use the minimum amount of hot solvent required for complete dissolution.

  • On-Column Degradation: If the silica gel is too acidic or the compound is unstable, it may degrade during chromatography. A 2D-TLC test can help diagnose this. Spot your sample on a TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates degradation.

References
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. (2025). Benchchem.
  • Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. (2025). Benchchem.
  • Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives. (2025). Benchchem.
  • Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography. (2025). Benchchem.
  • Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.

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preventing byproduct formation in 2-chloro-5-methylpyridine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common synthetic transformations of this versatile intermediate. Our focus is on understanding the mechanistic principles behind side reactions to empower you to optimize your experimental outcomes.

I. Understanding the Reactivity of this compound

This compound is a multi-functional building block featuring three key reactive sites: the nitrile group, the chloro substituent, and to a lesser extent, the methyl group. The interplay of these functionalities dictates the potential for byproduct formation. The electron-withdrawing nature of the pyridine ring and the cyano group makes the 2-position susceptible to nucleophilic aromatic substitution.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the primary transformations of this compound: hydrolysis, reduction, and Grignard reactions.

A. Hydrolysis of the Nitrile Group

Hydrolysis of the nitrile to either an amide or a carboxylic acid is a fundamental transformation. However, competing side reactions can lower the yield and purity of the desired product.

Frequently Asked Questions (FAQs):

Q1: I am trying to hydrolyze the nitrile to the corresponding amide, but I am seeing a significant amount of the 2-hydroxy byproduct. What is happening and how can I prevent it?

A1: You are likely observing a competing nucleophilic aromatic substitution (SNAr) at the 2-position, where the hydroxide ions are displacing the chloride to form a 2-pyridone.[1] This is a common issue, especially under harsh basic conditions (high temperature and high concentration of hydroxide). The pyridine nitrogen activates the 2-position towards nucleophilic attack.[2]

Troubleshooting & Optimization:

  • Temperature Control: Lower the reaction temperature. SNAr reactions on the pyridine ring are often more sensitive to temperature changes than nitrile hydrolysis.

  • Controlled Base Addition: Use a stoichiometric amount of a milder base (e.g., potassium carbonate in a biphasic system) or perform a controlled addition of a strong base at a low temperature to maintain a low instantaneous concentration of hydroxide.

  • Acid-Catalyzed Hydrolysis: Consider switching to acidic conditions (e.g., concentrated H₂SO₄ or HCl). While this will typically lead to the carboxylic acid, it avoids the formation of the 2-hydroxy byproduct. Subsequent conversion of the carboxylic acid to the amide can then be performed under milder conditions.

Q2: My nitrile hydrolysis to the carboxylic acid is sluggish, and upon extended heating, I am observing some dark, polymeric material. What is causing this?

A2: The formation of dark, insoluble materials suggests polymerization of the cyanopyridine, which can be initiated under harsh thermal or catalytic conditions. The exothermic nature of nitrile hydrolysis can sometimes lead to localized overheating, promoting this side reaction.

Troubleshooting & Optimization:

  • Strict Temperature Monitoring: Ensure uniform and controlled heating of the reaction mixture.

  • Solvent Choice: Use a high-boiling, inert solvent to help dissipate heat and maintain a consistent temperature.

  • Reaction Concentration: Avoid overly concentrated reaction mixtures, which can exacerbate localized heating.

B. Reduction of the Nitrile Group

Reduction of the nitrile to a primary amine or an aldehyde is a key step in many synthetic routes. The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs):

Q1: I am reducing the nitrile with Lithium Aluminum Hydride (LiAlH₄) to get the aminomethylpyridine, but I am also isolating a dechlorinated byproduct. How can I minimize this?

A1: Dechlorination is a known side reaction during the reduction of halopyridines with powerful hydride reagents like LiAlH₄.[3] The hydride can attack the carbon bearing the chlorine, leading to its reductive cleavage.

Troubleshooting & Optimization:

  • Inverse Addition: Employ an inverse addition strategy where the LiAlH₄ solution is slowly added to the solution of your nitrile at a low temperature. This ensures that the LiAlH₄ is never in excess, which can help to minimize over-reduction and dechlorination.[3]

  • Alternative Reducing Agents: Consider using alternative, less aggressive reducing agents. For example, catalytic hydrogenation (e.g., H₂, Pd/C) under controlled conditions can sometimes selectively reduce the nitrile without affecting the chloro group.

  • Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) can be a milder alternative for reducing nitriles to amines, potentially with better chemoselectivity.

Q2: I am using Diisobutylaluminum Hydride (DIBAL-H) to get the aldehyde, but the reaction is messy, and I am getting a mixture of the aldehyde, the corresponding alcohol, and some unreacted starting material. What are the key parameters to control?

A2: The DIBAL-H reduction of nitriles to aldehydes is highly dependent on stoichiometry and temperature. The initially formed imine-aluminum complex is stable at low temperatures but can be further reduced to the amine (which upon workup gives the alcohol) if the temperature is not strictly controlled or if excess DIBAL-H is used.[4][5]

Troubleshooting & Optimization:

  • Precise Stoichiometry: Use exactly one equivalent of DIBAL-H. A slight excess can lead to over-reduction to the alcohol.

  • Low-Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the addition of DIBAL-H and for a period afterward.[6] Allowing the reaction to warm prematurely is a common cause of byproduct formation.

  • Quenching Procedure: Quench the reaction at low temperature by slowly adding a suitable reagent like methanol or ethyl acetate before warming to room temperature and performing an aqueous workup.

C. Grignard and Organolithium Reactions with the Nitrile Group

The addition of organometallic reagents to the nitrile group to form ketones is a powerful C-C bond-forming reaction. However, the presence of other electrophilic sites on the molecule can lead to side reactions.

Frequently Asked Questions (FAQs):

Q1: When I add my Grignard reagent to the nitrile, I get a complex mixture of products, including what appears to be addition to the pyridine ring. How can I improve the selectivity?

A1: Grignard reagents can add to the pyridine ring, especially at the 2- and 4-positions, in a process known as dearomatization.[7] This is more likely to occur if the nitrile group is sterically hindered or if the Grignard reagent is particularly reactive.

Troubleshooting & Optimization:

  • Lewis Acid Additives: The addition of a Lewis acid (e.g., MgBr₂·OEt₂) can coordinate to the nitrile nitrogen, increasing its electrophilicity and directing the Grignard reagent to add preferentially to the nitrile.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the desired 1,2-addition to the nitrile over addition to the pyridine ring.

  • Choice of Organometallic Reagent: In some cases, organolithium reagents may show different selectivity compared to Grignard reagents. It may be worthwhile to screen different organometallic reagents.

Q2: I am concerned about the Grignard reagent reacting with the chloro group. Is this a likely side reaction?

A2: While direct reaction of a Grignard reagent with an unactivated aryl chloride is generally slow, the electron-deficient nature of the pyridine ring can facilitate this reaction to some extent, leading to the formation of a coupled byproduct.

Troubleshooting & Optimization:

  • Use of Transmetalation: Consider a transmetalation approach, for example, converting the Grignard reagent to a less reactive organozinc or organocuprate reagent in situ. These reagents are generally more selective for addition to nitriles and less prone to reacting with aryl chlorides.

III. Summary of Byproducts and Mitigation Strategies

Reaction Type Desired Product Common Byproduct(s) Plausible Cause Recommended Mitigation Strategy
Hydrolysis (Basic) 2-Chloro-5-methylpyridine-4-carboxamide2-Hydroxy-5-methylpyridine-4-carbonitrileNucleophilic aromatic substitution (SNAr) of the chloro group by hydroxide.[1]Lower reaction temperature; use a milder base or controlled addition of a strong base.
Hydrolysis (Acidic/Basic) 2-Chloro-5-methylpyridine-4-carboxylic acidPolymeric materialThermally induced polymerization of the cyanopyridine.Strict temperature control; use of a high-boiling inert solvent.
Reduction (LiAlH₄) 2-Chloro-5-(aminomethyl)pyridine5-(Aminomethyl)pyridineReductive cleavage (dechlorination) of the C-Cl bond by excess hydride.[3]Use inverse addition; consider alternative reducing agents (e.g., catalytic hydrogenation).
Reduction (DIBAL-H) 2-Chloro-5-methylpyridine-4-carbaldehyde2-Chloro-5-(hydroxymethyl)pyridineOver-reduction of the intermediate imine-aluminum complex.[4][5]Precise control of stoichiometry (1 equivalent of DIBAL-H); maintain low temperature (-78 °C).[6]
Grignard Addition KetoneDihydropyridine adductsNucleophilic addition of the Grignard reagent to the pyridine ring.[7]Use of a Lewis acid additive; lower reaction temperature.

IV. Experimental Protocols & Workflows

Protocol 1: Selective Hydrolysis to 2-Chloro-5-methylpyridine-4-carboxamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of t-butanol and water (4:1 v/v).

  • Reagent Addition: Add powdered potassium hydroxide (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Workflow for Troubleshooting Nitrile Reduction

G start Start: Nitrile Reduction issue Identify Primary Issue start->issue dechlorination Dechlorination observed with LiAlH4 issue->dechlorination Byproduct is dechlorinated product over_reduction Over-reduction to alcohol with DIBAL-H issue->over_reduction Byproduct is alcohol low_conversion Low conversion issue->low_conversion Starting material remains sol_dechlor Troubleshooting Dechlorination dechlorination->sol_dechlor sol_over_red Troubleshooting Over-reduction over_reduction->sol_over_red sol_low_conv Troubleshooting Low Conversion low_conversion->sol_low_conv action1 Employ inverse addition of LiAlH4 at low temp. sol_dechlor->action1 action2 Switch to catalytic hydrogenation (e.g., H2, Pd/C) sol_dechlor->action2 action3 Use precise stoichiometry (1.0 eq. DIBAL-H) sol_over_red->action3 action4 Maintain reaction temp at -78°C sol_over_red->action4 action5 Ensure anhydrous conditions and reagent quality sol_low_conv->action5 action6 Increase reaction time or temperature moderately sol_low_conv->action6

Caption: Troubleshooting workflow for nitrile reduction side reactions.

V. Mechanistic Insights

Nucleophilic Aromatic Substitution vs. Nitrile Hydrolysis

G sub 2-chloro-5-methyl- pyridine-4-carbonitrile path_a Nucleophilic Aromatic Substitution (SNAr) sub->path_a OH⁻ (harsh conditions) path_b Nitrile Hydrolysis sub->path_b H₂O/H⁺ or OH⁻ (controlled conditions) byproduct 2-Hydroxy-5-methyl- pyridine-4-carbonitrile (Byproduct) path_a->byproduct Forms product 2-Chloro-5-methyl- pyridine-4-carboxamide (Desired Product) path_b->product Forms

Caption: Competing pathways in the hydrolysis of this compound.

VI. References

  • Schmieder, H.; Abeln, J. Supercritical Water Oxidation: State of the Art. Chem. Eng. Technol.1999 , 22 (11), 903–908.

  • Kim, S.; Kim, D.; Lee, Y. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bull. Korean Chem. Soc.2012 , 33 (5), 1765-1768.

  • Snelling, R.; Saavedra, J. Z.; Bayrasy, P.; Abdollahian, Y.; Singaram, B. Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Org. Biomol. Chem.2015 , 13, 8727-8735.

  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. J. Chem. Educ.1966 , 43 (10), 545.

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org.

  • Ramesh, S.; Sundar, P.; Murti, P. S. R. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo2022 .

  • Queguiner, G.; Marsais, F.; Snieckus, V.; Epsztajn, J. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. J. Chem. Soc., Perkin Trans. 11991 , 161-166.

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.

  • Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. Angew. Chem. Int. Ed.2020 , 59 (42), 18452-18456.

  • DIBAL-H Reduction. Organic Synthesis.

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorg. Chem.1985 , 24 (10), 1521–1524.

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab. Dispos.2007 , 35 (10), 1858-1863.

  • 2-Chloropyridine. PubChem.

  • Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. ChemRxiv2022 .

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online2014 .

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.

  • Diisobutylaluminium hydride. Wikipedia.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • DIBAL Reducing Agent. Chemistry Steps.

  • How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Guidechem.

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.

  • Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angew. Chem. Int. Ed.2021 , 60 (25), 13793-13814.

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry.

  • Reductions using NaBH4, LiAlH4. Lumen Learning.

  • Nucleophilic substitution reactions with hydroxide and water. YouTube.

  • This compound. PubChemLite.

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.

  • Reduction of Acid Chlorides with LiAlH4. YouTube.

  • Method for producing 2-hydroxy-5-methylpyridine. Google Patents.

  • Reductions using NaBH4, LiAlH4. Organic Chemistry II.

  • 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.

  • 2-Chloro-5-methylpyridine. BLD Pharm.

  • 2-Chloro-5-hydroxymethylpyridine. Biosynth.

  • How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?. Guidechem.

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents.

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.

  • Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. ResearchGate.

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Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-methylpyridine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and literature.

Synthetic Strategy Overview

The most common and effective route to synthesize this compound is a multi-step process that begins with a suitable precursor and culminates in a Sandmeyer reaction. The key intermediate is 2-chloro-5-methylpyridin-4-amine, which is converted to the target nitrile. This guide will cover the critical aspects of this synthetic pathway, with a focus on optimizing reaction conditions and troubleshooting common issues.

Experimental Workflow: Synthesis of this compound

cluster_0 Step 1: Synthesis of 2-chloro-5-methylpyridin-4-amine cluster_1 Step 2: Sandmeyer Reaction 2-chloro-5-methyl-4-nitropyridine 1-oxide 2-chloro-5-methyl-4-nitropyridine 1-oxide Hydrogenation Hydrogenation 2-chloro-5-methyl-4-nitropyridine 1-oxide->Hydrogenation 1. Hydrogenation Catalyst (e.g., Pt/Mo on Carbon) Hydrogenation Catalyst (e.g., Pt/Mo on Carbon) Hydrogenation Catalyst (e.g., Pt/Mo on Carbon)->Hydrogenation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation 2-chloro-5-methylpyridin-4-amine 2-chloro-5-methylpyridin-4-amine Diazotization Diazotization 2-chloro-5-methylpyridin-4-amine->Diazotization 2. Hydrogenation->2-chloro-5-methylpyridin-4-amine Reduction Pyridyldiazonium Salt (in situ) Pyridyldiazonium Salt (in situ) Diazotization->Pyridyldiazonium Salt (in situ) Formation of diazonium salt Cyanation Cyanation This compound This compound Cyanation->this compound Nitrile Substitution Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazotization Copper(I) Cyanide Copper(I) Cyanide Copper(I) Cyanide->Cyanation Pyridyldiazonium Salt (in situ)->Cyanation 3.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-methylpyridin-4-amine

This procedure is adapted from a known synthesis of the target amine.[1]

  • Reaction Setup: In a glass pressure reactor equipped with a stirrer, charge 29 g (153.8 mmol) of 2-chloro-5-methyl-4-nitropyridine 1-oxide and 2.9 g of a suitable hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).

  • Solvent Addition: Add 320 ml of ethanol to the reactor.

  • Inerting: Seal the reactor and inert the atmosphere by pressurizing with argon to 3 bar and then venting. Repeat this cycle three times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3 bar and maintain the reaction at 30°C for 20 hours with vigorous stirring. Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Work-up: Once the reaction is complete, vent the hydrogen and inert the reactor with argon. Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-chloro-5-methylpyridin-4-amine. The product may still contain residual ethanol. Purity can be assessed by HPLC and NMR.

Protocol 2: Sandmeyer Cyanation of 2-chloro-5-methylpyridin-4-amine

This protocol is a generalized procedure based on well-established Sandmeyer reactions and should be optimized for this specific substrate.[2][3]

  • Diazotization:

    • In a flask, suspend 1.0 equivalent of 2-chloro-5-methylpyridin-4-amine in a mixture of concentrated hydrochloric acid (approximately 3.0 equivalents) and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5°C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2-1.5 equivalents) in a suitable solvent (e.g., water or a buffered solution).

    • Cool the CuCN mixture to 0°C.

    • Slowly and carefully add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-70°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize it carefully with a base such as sodium carbonate or sodium bicarbonate solution to a pH of 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no formation of diazonium salt 1. Incorrect temperature: Temperature too high can lead to decomposition of nitrous acid and the diazonium salt.[4] 2. Insufficient acid: The reaction requires a strong acidic medium to generate nitrous acid from sodium nitrite. 3. Poor quality of sodium nitrite: Old or improperly stored sodium nitrite may have decomposed.1. Maintain strict temperature control: Keep the reaction temperature between 0-5°C throughout the diazotization process. 2. Ensure sufficient acidity: Use a sufficient excess of a strong acid like HCl or H₂SO₄. 3. Use fresh sodium nitrite: It is advisable to use a fresh batch of sodium nitrite for optimal results.
Low yield of the final product 1. Premature decomposition of the diazonium salt: Diazonium salts of pyridines can be unstable and may decompose before reacting with the cyanide source.[5] 2. Side reaction with water: The diazonium salt can react with water to form the corresponding phenol (2-chloro-5-methylpyridin-4-ol), a common byproduct in Sandmeyer reactions. 3. Inefficient cyanation: The reaction between the diazonium salt and copper(I) cyanide may be incomplete. 4. Loss during work-up: The product may be lost during extraction or purification steps.1. Use the diazonium salt immediately: Prepare the diazonium salt and use it in the subsequent cyanation step without delay. 2. Minimize water content: While an aqueous medium is often necessary, avoid excessive water. Ensure all reagents are cold. 3. Optimize cyanation conditions: Experiment with the stoichiometry of CuCN, reaction temperature, and time. The use of a co-solvent might be beneficial. 4. Careful work-up: Ensure the pH is optimal for extraction and choose an appropriate solvent. Monitor all steps with TLC to prevent product loss.
Formation of a dark, tarry substance 1. Decomposition of the diazonium salt: Uncontrolled decomposition can lead to polymerization and the formation of tarry byproducts. 2. Reaction temperature too high: Overheating during the cyanation step can promote side reactions.1. Control the rate of addition: Add the diazonium salt solution to the cyanide solution slowly and with efficient stirring to dissipate heat. 2. Maintain optimal temperature: Do not overheat the reaction mixture during the cyanation step. A gradual increase in temperature is recommended.
Difficulty in isolating the product 1. Product is too soluble in the aqueous phase: The polarity of the product might lead to poor extraction efficiency. 2. Formation of a stable emulsion during extraction. 3. Co-elution of impurities during chromatography. 1. Use a more effective extraction solvent: Test different organic solvents for extraction. Salting out the aqueous layer with NaCl might also improve recovery. 2. Break the emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective. 3. Optimize chromatography conditions: Use a different solvent system for elution or consider a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves several hazardous materials and reactions.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures at all times.[6]

  • Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be formed in acidic conditions) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Acids and Solvents: Concentrated acids and organic solvents should be handled with care.

Q2: How can I monitor the progress of the reactions?

A2:

  • Diazotization: The completion of diazotization can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

  • Cyanation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting amine and the appearance of the product. The cessation of nitrogen gas evolution is also a good indicator of reaction completion.

Q3: Can I use other cyanide sources instead of copper(I) cyanide?

A3: While copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, other cyanide sources have been explored in modern organic synthesis.[7] These include potassium cyanide, sodium cyanide, and even less toxic sources in palladium-catalyzed reactions. However, for the Sandmeyer reaction, copper(I) cyanide is generally the most reliable as it plays a catalytic role in the radical mechanism.[2] Any substitution of the cyanide source would require significant re-optimization of the reaction conditions.

Q4: What is the mechanism of the Sandmeyer reaction?

A4: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. It is initiated by a single electron transfer from the copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]

References

  • Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. National Institutes of Health (NIH). [Link]

  • US Patent US4612377A: Preparation of 2-chloro-5-methylpyridine.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • US Patent US5329011A: Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Chapter 1: Introduction to Cyanation Reactions. Shodhganga. [Link]

  • Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. ResearchGate. [Link]

  • Copper-mediated cyanation of aryl halide with the combined cyanide source. PubMed. [Link]

  • Copper-mediated cyanation of aryl halide with the combined cyanide source. Europe PMC. [Link]

  • Deaminative chlorination of aminoheterocycles. National Institutes of Health (NIH). [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Process for the preparation of 2-chloro-5-methyl-pyridine.
  • New Diazo Process. Defense Technical Information Center. [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up of this important chemical intermediate. My insights are drawn from established chemical principles and field-proven experience to ensure you can navigate the complexities of your synthesis with confidence.

Introduction: A Plausible Synthetic Pathway and Its Challenges

The large-scale synthesis of this compound often proceeds through a multi-step route. A common and logical pathway involves the construction of a pyridone ring system followed by a chlorination step. This approach allows for the introduction of the required functional groups in a controlled manner. A likely synthetic route is outlined below:

Synthetic_Pathway A Starting Materials (e.g., acetoacetonitrile, enamine) B Step 1: Pyridone Formation (Cyclization) A->B Reaction C 2-hydroxy-5-methylpyridine-4-carbonitrile (Pyridone Intermediate) B->C Product D Step 2: Chlorination C->D Reaction E This compound (Final Product) D->E Product

Caption: A plausible synthetic workflow for this compound.

This guide will address the potential issues that can arise in both the pyridone formation and the subsequent chlorination stages, with a focus on scalability.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield and Poor Purity of the Pyridone Intermediate (2-hydroxy-5-methylpyridine-4-carbonitrile)

Question: We are experiencing low yields and significant impurity formation during the synthesis of the 2-hydroxy-5-methylpyridine-4-carbonitrile intermediate. What are the likely causes and how can we optimize this step for scale-up?

Answer:

The formation of the pyridone ring is a critical step that dictates the overall efficiency of your synthesis. Low yields and impurities often stem from suboptimal reaction conditions and the choice of starting materials.

Potential Causes and Solutions:

  • Inefficient Cyclization Conditions: The Guareschi-Thorpe reaction, a common method for synthesizing substituted 2-pyridones, can be sensitive to reaction conditions.

    • Troubleshooting:

      • Catalyst and Solvent Selection: The choice of base and solvent is crucial. While traditional methods may use piperidine in an organic solvent, consider exploring greener and more efficient alternatives. For instance, using ammonium carbonate in an aqueous medium can serve as both a nitrogen source and a pH-controlling agent, often leading to higher yields and simpler work-up.

      • Temperature and Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to the degradation of starting materials and products.

  • Side Reactions and Impurity Formation: The self-condensation of starting materials or the formation of isomeric byproducts can significantly reduce the yield and complicate purification.

    • Troubleshooting:

      • Controlled Addition of Reagents: On a larger scale, the exothermic nature of the reaction can become more pronounced. A controlled, slow addition of one of the reactants can help to maintain a consistent temperature and minimize side reactions.

      • pH Control: Maintaining the optimal pH throughout the reaction is critical for favoring the desired cyclization pathway. The use of a buffered system can be beneficial.

Experimental Protocol: Optimized Guareschi-Thorpe Synthesis of 2-hydroxy-5-methylpyridine-4-carbonitrile

This protocol is adapted from a greener synthesis approach for substituted pyridones.

  • Reaction Setup: In a suitably sized reactor, add cyanoacetamide and an appropriate β-dicarbonyl compound (e.g., acetylacetone for the synthesis of a related pyridone).

  • Reagent Addition: Add a solution of ammonium carbonate in water to the reactor.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to promote precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterConventional MethodOptimized MethodReference
Nitrogen Source/Base Piperidine/AmmoniaAmmonium Carbonate
Solvent Organic Solvents (e.g., Ethanol)Water
Work-up ExtractionFiltration
Yield Often ModerateHigh
Issue 2: Incomplete Chlorination and Formation of Byproducts during the Conversion of the Pyridone to this compound

Question: During the chlorination of 2-hydroxy-5-methylpyridine-4-carbonitrile with phosphorus oxychloride (POCl₃), we are observing incomplete conversion and the formation of a significant amount of a dark, tarry byproduct, making purification difficult at scale. What is causing this and how can we improve the reaction?

Answer:

The chlorination of 2-pyridones is a standard transformation, but it can be challenging on a larger scale. The issues you are facing are common and can be addressed by carefully controlling the reaction parameters. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Potential Causes and Solutions:

  • Insufficient Reagent or Suboptimal Temperature: Incomplete conversion is often due to an insufficient amount of the chlorinating agent or a reaction temperature that is too low.

    • Troubleshooting:

      • Stoichiometry of POCl₃: On a larger scale, it is crucial to ensure that a sufficient excess of POCl₃ is used to drive the reaction to completion. A molar ratio of 2-5 equivalents of POCl₃ to the pyridone is often recommended.

      • Temperature Control: The reaction typically requires heating. A gradual increase in temperature to reflux is often necessary. Monitor the reaction by HPLC to determine the optimal temperature and time for complete conversion.

  • Formation of Byproducts: The formation of dark, polymeric byproducts is often due to the decomposition of the starting material or product at high temperatures or in the presence of impurities. The Vilsmeier-Haack reaction, which can occur when using reagents like POCl₃ and a formamide derivative, can sometimes lead to unwanted side reactions if not properly controlled.[1][2][3]

    • Troubleshooting:

      • Solvent Choice: While the reaction can be run neat in excess POCl₃, the use of a high-boiling inert solvent such as toluene or xylene can help to moderate the reaction temperature and improve stirrability on a larger scale.

      • Purity of Starting Material: Ensure that the 2-hydroxy-5-methylpyridine-4-carbonitrile intermediate is of high purity before proceeding with the chlorination step. Residual impurities can catalyze decomposition pathways.

      • Controlled Work-up: The work-up of reactions involving POCl₃ can be highly exothermic. Quenching the reaction mixture by slowly adding it to ice-water with vigorous stirring is crucial to control the temperature and prevent the degradation of the product.

Experimental Protocol: Chlorination of 2-hydroxy-5-methylpyridine-4-carbonitrile

  • Reaction Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, charge the 2-hydroxy-5-methylpyridine-4-carbonitrile and a high-boiling solvent (e.g., toluene).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete (monitor by HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Chlorination_Troubleshooting cluster_issue Chlorination Issues cluster_cause1 Potential Causes cluster_cause2 Potential Causes cluster_solution1 Solutions cluster_solution2 Solutions Incomplete Conversion Incomplete Conversion Insufficient POCl3 Insufficient POCl3 Incomplete Conversion->Insufficient POCl3 Low Temperature Low Temperature Incomplete Conversion->Low Temperature Byproduct Formation Byproduct Formation High Temperature High Temperature Byproduct Formation->High Temperature Impure Starting Material Impure Starting Material Byproduct Formation->Impure Starting Material Uncontrolled Work-up Uncontrolled Work-up Byproduct Formation->Uncontrolled Work-up Increase POCl3 Stoichiometry Increase POCl3 Stoichiometry Insufficient POCl3->Increase POCl3 Stoichiometry Optimize Temperature Optimize Temperature Low Temperature->Optimize Temperature Use High-Boiling Solvent Use High-Boiling Solvent High Temperature->Use High-Boiling Solvent Ensure Starting Material Purity Ensure Starting Material Purity Impure Starting Material->Ensure Starting Material Purity Controlled Quenching Controlled Quenching Uncontrolled Work-up->Controlled Quenching

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety, maximizing reaction efficiency, and addressing common challenges encountered in the laboratory and during scale-up.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, often involves highly energetic transformations. The primary route to this compound proceeds through the diazotization of 2-chloro-5-methylpyridin-4-amine, followed by a Sandmeyer reaction to introduce the carbonitrile functionality. Both of these steps are notoriously exothermic and require careful management to prevent thermal runaways.[1]

This document provides a comprehensive resource, structured in a question-and-answer format, to address specific issues you may encounter. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to ensure the integrity and safety of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in the synthesis of this compound?

A1: The two main exothermic events in the typical synthetic route are:

  • Diazotization of 2-chloro-5-methylpyridin-4-amine: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt is a highly exothermic process.[1] Without proper temperature control, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure.

  • Sandmeyer Cyanation: The copper(I)-catalyzed decomposition of the diazonium salt and subsequent reaction with a cyanide source to form the aryl nitrile is also significantly exothermic.[2] The decomposition of the diazonium salt intermediate is an irreversible, gas-evolving (N₂) reaction, which can lead to a dangerous pressure build-up if not controlled.[3]

Q2: How can I predict the thermal risk of my specific reaction setup?

A2: A thorough thermal hazard assessment is crucial before attempting this synthesis, especially during scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable.

  • DSC can provide data on the onset temperature of decomposition of the diazonium salt intermediate and the total energy released.[1]

  • RC allows for the measurement of the heat flow of the reaction in real-time, providing critical data for safe scale-up, including the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.

Q3: What are the most critical parameters to control to prevent a thermal runaway?

A3: The following parameters are paramount for maintaining control over the reaction:

  • Temperature: Strict adherence to the recommended temperature range for both diazotization (typically 0-5 °C) and the Sandmeyer reaction is critical.[4]

  • Reagent Addition Rate: Slow, controlled, subsurface addition of the sodium nitrite solution during diazotization and the diazonium salt solution during the Sandmeyer reaction is essential to manage the rate of heat generation.

  • Agitation: Efficient and constant stirring is necessary to ensure homogenous mixing and prevent localized hotspots.

  • Concentration: The concentration of the reactants can significantly impact the heat generation rate. Working in an appropriate solvent volume helps to dissipate heat more effectively.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Rapid Temperature Spike During Diazotization
  • Symptom: The temperature of the reaction mixture rapidly increases above the recommended 0-5 °C range during the addition of sodium nitrite.

  • Potential Causes:

    • The rate of sodium nitrite addition is too fast.

    • The cooling bath is not efficient enough for the scale of the reaction.

    • Inadequate stirring is leading to localized areas of high concentration and temperature.

  • Solutions:

    • Immediately stop the addition of sodium nitrite.

    • Ensure the cooling bath has sufficient capacity and is at the correct temperature. For larger scale reactions, a cryostat may be necessary for precise temperature control.

    • Increase the stirring rate to improve heat transfer.

    • Consider diluting the reaction mixture with more of the acidic solvent if the concentration is too high.

Issue 2: Low Yield of this compound
  • Symptom: The final isolated yield of the product is significantly lower than expected.

  • Potential Causes:

    • Decomposition of the Diazonium Salt: If the temperature during diazotization or the Sandmeyer reaction was too high, the diazonium salt may have decomposed prematurely, often leading to the formation of the corresponding phenol as a byproduct.

    • Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting amine.

    • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryl compounds.[2]

    • Loss During Workup: The product may be lost during extraction or purification steps.

  • Solutions:

    • Temperature Control: Strictly maintain the temperature at 0-5 °C during diazotization and as specified in the protocol for the Sandmeyer reaction.

    • Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) to ensure complete diazotization. The amount of acid is also critical and should be sufficient to protonate the amine and generate nitrous acid.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure complete consumption of the starting material.

    • Workup Optimization: Ensure the pH is appropriately adjusted during the workup to maximize the extraction of the product into the organic phase.

Issue 3: Formation of Impurities
  • Symptom: The presence of significant impurities in the final product, as observed by NMR, LC-MS, or other analytical techniques.

  • Potential Byproducts and Their Mitigation:

    • 2-Chloro-5-methylpyridin-4-ol: This is a common byproduct resulting from the reaction of the diazonium salt with water.

      • Mitigation: Ensure all reagents and solvents are dry. Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Biaryl Dimers: Formed from the coupling of two aryl radical intermediates.

      • Mitigation: This is an inherent potential side reaction in the Sandmeyer mechanism.[2] Optimizing the concentration and addition rate of the diazonium salt to the copper(I) cyanide solution can help to favor the desired reaction pathway.

    • Unreacted 2-chloro-5-methylpyridin-4-amine:

      • Mitigation: Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on your specific laboratory conditions and scale. A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Diazotization of 2-chloro-5-methylpyridin-4-amine

Materials:

  • 2-chloro-5-methylpyridin-4-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-5-methylpyridin-4-amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Protocol 2: Sandmeyer Cyanation

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (or potassium cyanide) in water. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

Protocol 3: Work-up and Purification
  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Summary and Visualization

The following table summarizes key parameters for the synthesis. These values should be considered as a starting point and may require optimization.

ParameterDiazotizationSandmeyer Cyanation
Temperature 0-5 °C0-5 °C (initial), then warm to RT and heat to 50-60 °C
Key Reagents 2-chloro-5-methylpyridin-4-amine, NaNO₂, HClDiazonium salt, CuCN, NaCN/KCN
Solvent Aqueous HClWater
Typical Molar Ratios Amine:NaNO₂:HCl = 1:1.1:3Diazonium salt:CuCN = 1:1.2
Reaction Time 1-1.5 hours1-3 hours
Key Hazard Exothermic reaction, unstable diazonium saltExothermic decomposition, N₂ gas evolution, toxic cyanide
Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product Check_Temp Review Temperature Logs Start->Check_Temp Check_Stoich Verify Reagent Stoichiometry Start->Check_Stoich Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Workup Evaluate Workup Procedure Start->Check_Workup Temp_High Temperature > 5°C? Check_Temp->Temp_High Stoich_Issue Incorrect Molar Ratios? Check_Stoich->Stoich_Issue Purity_Issue Impurities Present? Check_Purity->Purity_Issue Workup_Loss Losses During Extraction/Purification? Check_Workup->Workup_Loss Temp_High->Check_Stoich No Decomposition Action: Improve Cooling Efficiency Reduce Addition Rate Temp_High->Decomposition Yes Stoich_Issue->Check_Purity No Incomplete_Rxn Action: Recalculate and Adjust Reagent Quantities Stoich_Issue->Incomplete_Rxn Yes Purity_Issue->Check_Workup No Side_Reactions Action: Purify Starting Materials Use Anhydrous Solvents Purity_Issue->Side_Reactions Yes Optimize_Workup Action: Adjust pH During Extraction Optimize Purification Method Workup_Loss->Optimize_Workup Yes

Caption: Troubleshooting workflow for low product yield.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving concentrated acids, sodium nitrite, and cyanide compounds must be performed in a well-ventilated fume hood.

  • Quenching of Excess Nitrite: After the diazotization is complete, any excess nitrous acid can be quenched by the slow addition of a solution of urea or sulfamic acid until the solution no longer gives a positive test with starch-iodide paper.

  • Cyanide Waste: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations. A common method for quenching cyanide is by oxidation with sodium hypochlorite (bleach) under basic conditions. This should be done with extreme caution as the reaction can be exothermic and may release toxic gases if the pH is not properly controlled.

This technical support guide is intended to provide a foundation for the safe and efficient synthesis of this compound. As with any chemical process, a thorough understanding of the reaction, careful planning, and strict adherence to safety protocols are essential for success.

References

  • Benchchem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Master Organic Chemistry. (2018).
  • YouTube. (n.d.). Sandmeyer reaction (video). Khan Academy.
  • Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • Benchchem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. (2022).
  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341.
  • Deaminative chlorin
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (n.d.). Revue Roumaine de Chimie.
  • Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. (2014). PubMed.
  • Organic Chemistry Portal. (n.d.).
  • Flow Hydrodediazoniation of Arom
  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (n.d.).
  • Google Patents. (n.d.).
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). PMC.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.).

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Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-5-methylpyridine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, during their synthetic procedures. This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common issues, leading to successful and efficient synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound is a multi-step process that often presents challenges in achieving high conversion rates. The electron-deficient nature of the pyridine ring, coupled with the directing effects of the existing chloro and methyl substituents, can lead to sluggish reactions and the formation of undesired side products. This guide will walk you through the most common synthetic routes and provide a structured approach to troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to Starting Material and Reagents

Question 1: My reaction to produce the 2-chloro-5-methylpyridine precursor is showing low yield and multiple spots on TLC. What could be the cause?

Low yield and impurity in the synthesis of the 2-chloro-5-methylpyridine core can significantly impact the subsequent cyanation step. The most common route involves the direct chlorination of 3-methylpyridine.

Possible Causes & Solutions:

  • Isomer Formation: Direct chlorination of 3-methylpyridine can lead to a mixture of isomers, including the desired 2-chloro-5-methylpyridine and the undesired 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine.

    • Troubleshooting:

      • Temperature Control: Employ a two-stage temperature profile. Initiating the reaction at a higher temperature (350-500°C) and completing it at a lower temperature (below 340°C) can enhance selectivity for the desired isomer.

      • Catalyst Selection: The use of a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) can improve the regioselectivity of the chlorination.[1]

  • Polychlorination: Excessive chlorination can result in the formation of di- and tri-chlorinated pyridines.

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a limiting amount of chlorine gas and monitoring the reaction progress by GC-MS can prevent over-chlorination.

  • Alternative Synthetic Route: If isomer formation is a persistent issue, consider an alternative pathway that offers better regioselectivity, such as the synthesis from 3-amino-5-methylpyridine.

Workflow for Synthesis of 2-Chloro-5-methylpyridine from 3-Amino-5-methylpyridine:

Caption: High-yield two-step synthesis of 2-Chloro-5-methylpyridine.

Section 2: Troubleshooting the Cyanation Step

The introduction of the cyano group at the 4-position of 2-chloro-5-methylpyridine is often the most challenging step. Several methods can be employed, each with its own set of potential pitfalls.

Scenario 1: Low Conversion in Sandmeyer-type Reaction from a 4-Amino Precursor

The Sandmeyer reaction is a classic method for introducing a cyano group, which involves the diazotization of a 4-amino-2-chloro-5-methylpyridine intermediate followed by reaction with a cyanide salt.

Question 2: My Sandmeyer cyanation of 4-amino-2-chloro-5-methylpyridine is resulting in a low yield of the desired nitrile. What are the likely causes?

Possible Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and acid concentration.

    • Troubleshooting:

      • Temperature Control: Maintain a low temperature (typically 0-5°C) throughout the addition of the nitrite source (e.g., sodium nitrite). Use of a brine-ice bath is recommended.

      • Acid Concentration: Ensure sufficient acidity to generate nitrous acid in situ and stabilize the diazonium salt. A common issue is the use of wet starting materials or solvents, which can dilute the acid.

      • Nitrite Quality: Use a fresh, high-purity source of sodium nitrite. Old or impure nitrite can lead to incomplete reaction and side products.

  • Decomposition of the Diazonium Salt: Pyridine diazonium salts are often less stable than their benzene counterparts and can decompose before reacting with the cyanide nucleophile.

    • Troubleshooting:

      • Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.

      • Controlled Addition: Add the diazonium salt solution slowly to the cyanide solution, maintaining the optimal reaction temperature.

  • Side Reactions: The diazonium salt can undergo side reactions, such as reaction with water to form a phenol or with the halide counter-ion.

    • Troubleshooting:

      • Anhydrous Conditions: While the diazotization is aqueous, the subsequent cyanation may benefit from minimizing excess water.

      • Choice of Copper Salt: Use of CuCN is traditional. Ensure it is of high quality. Some protocols suggest the use of Cu(I) salts is crucial for the radical-nucleophilic aromatic substitution mechanism.[2]

Troubleshooting Workflow for Sandmeyer Cyanation:

Sandmeyer Cyanation Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Conversion in Sandmeyer Cyanation incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization decomposition Diazonium Salt Decomposition? start->decomposition side_reactions Significant Side Products? start->side_reactions temp_control Optimize Temperature (0-5°C) incomplete_diazotization->temp_control Yes acid_conc Check Acid Concentration & Reagent Purity incomplete_diazotization->acid_conc Yes immediate_use Use Diazonium Salt Immediately decomposition->immediate_use Yes controlled_addition Slow, Controlled Addition to Cyanide Solution decomposition->controlled_addition Yes anhydrous Minimize Excess Water in Cyanation Step side_reactions->anhydrous Yes cu_salt Verify CuCN Quality side_reactions->cu_salt Yes

Caption: Troubleshooting logic for low conversion in Sandmeyer cyanation.

Scenario 2: Low Yield in Vilsmeier-Haack Formylation and Subsequent Cyanation

An alternative route involves the formylation of 2-chloro-5-methylpyridine at the 4-position using the Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the nitrile.

Question 3: The Vilsmeier-Haack reaction on my 2-chloro-5-methylpyridine is giving a very low yield of the 4-formyl product. What should I investigate?

The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium ion).[3] The electron-withdrawing nature of the pyridine ring and the chloro substituent can make this reaction challenging.

Possible Causes & Solutions:

  • Low Reactivity of the Substrate: 2-chloro-5-methylpyridine is an electron-deficient heterocycle, which is not highly reactive towards electrophilic substitution.

    • Troubleshooting:

      • Reaction Temperature: The reaction may require higher temperatures (e.g., 80-100°C) and longer reaction times to proceed to completion.[4] Monitor the reaction by HPLC or GC-MS to determine the optimal conditions.

      • Excess Reagent: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help drive the reaction forward.[1]

  • Formation of Side Products: The Vilsmeier reagent can react with itself or the solvent at elevated temperatures. Also, incorrect regiochemistry can be an issue.

    • Troubleshooting:

      • Controlled Addition: Add the POCl₃ to the DMF at a low temperature (0°C) to pre-form the Vilsmeier reagent before adding the pyridine substrate.[1]

      • Solvent Choice: While DMF is a reactant, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve results.[1]

  • Workup Issues: The iminium salt intermediate must be hydrolyzed to the aldehyde during workup.

    • Troubleshooting:

      • Aqueous Workup: Ensure a proper aqueous workup with a mild base (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the iminium intermediate to the aldehyde.[1]

Question 4: I have successfully synthesized the 4-formyl-2-chloro-5-methylpyridine, but the conversion to the carbonitrile is inefficient. What methods and troubleshooting steps do you recommend?

There are several methods to convert an aldehyde to a nitrile.

Recommended Methods & Troubleshooting:

MethodReagentsTypical IssuesTroubleshooting Solutions
Two-step (via oxime) 1. Hydroxylamine hydrochloride (NH₂OH·HCl), base (e.g., pyridine, NaOAc) 2. Dehydrating agent (e.g., Ac₂O, SOCl₂, P₂O₅)Incomplete oxime formation; incomplete dehydration; harsh conditions for dehydration.Ensure complete consumption of the aldehyde in the first step (monitor by TLC/LC-MS). For dehydration, start with milder reagents like acetic anhydride before resorting to stronger ones.
One-pot (e.g., with hydroxylamine-O-sulfonic acid) Hydroxylamine-O-sulfonic acid in a suitable solvent (e.g., water, formic acid).Reaction may be sluggish; potential for side reactions.Optimize reaction temperature and time. The pH of the reaction mixture can be critical.
Direct conversion with iodine and ammonia Iodine, aqueous ammonia in a solvent like THF.Incomplete reaction; formation of amide byproduct.Ensure an adequate excess of ammonia. Monitor the reaction for the disappearance of the aldehyde and the formation of both the nitrile and the potential amide byproduct.

Scenario 3: Low Conversion in Palladium-Catalyzed C-H Cyanation

Direct C-H cyanation is a modern and attractive approach, but it comes with its own set of challenges, particularly regarding catalyst activity and regioselectivity.

Question 5: I am attempting a direct Pd-catalyzed C-H cyanation of 2-chloro-5-methylpyridine at the 4-position, but I am observing very low conversion. What are the key parameters to optimize?

Palladium-catalyzed C-H functionalization often requires a directing group to achieve high regioselectivity. For pyridines, the nitrogen atom itself can act as a directing group, typically favoring functionalization at the C2 position.[5] Achieving C4 selectivity can be challenging.

Possible Causes & Solutions:

  • Catalyst Deactivation: Cyanide is a known poison for palladium catalysts.[6]

    • Troubleshooting:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and prevent cyanide coordination.

      • Cyanide Source: Use a less-toxic and potentially less-inhibitory cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂.[4][6]

      • Slow Addition: Slow addition of the cyanide source might help to maintain a low concentration of free cyanide in the reaction mixture.

  • Poor Regioselectivity: The inherent electronic properties of the pyridine ring may favor C-H activation at other positions (e.g., C6 or C3) over C4.

    • Troubleshooting:

      • Directing Group Strategy: If direct C-H cyanation at C4 is not feasible, consider introducing a temporary directing group at the 3- or 5-position that can direct the palladium catalyst to the C4 position.

      • Pyridine N-Oxide Strategy: Converting the 2-chloro-5-methylpyridine to its N-oxide derivative can alter the electronic properties and reactivity of the ring, potentially favoring C-H functionalization at different positions. Palladium-catalyzed C-H functionalization of pyridine N-oxides has been shown to be a viable strategy.[7][8]

  • Sub-optimal Reaction Conditions: C-H activation reactions are highly sensitive to the choice of catalyst, oxidant, solvent, and temperature.

    • Troubleshooting:

      • Systematic Screening: A systematic screening of palladium sources (e.g., Pd(OAc)₂, PdCl₂), oxidants (e.g., Ag₂CO₃, benzoquinone), and solvents (e.g., toluene, dioxane, acetic acid) is often necessary to find the optimal conditions for a specific substrate.[9]

Section 3: Analytical Monitoring and Characterization

Question 6: What are the recommended analytical methods for monitoring the reaction progress and identifying byproducts?

Effective troubleshooting relies on accurate monitoring of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a suitable eluent system to achieve good separation of spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the conversion of volatile compounds and identifying byproducts by their mass spectra. It is particularly useful for analyzing the isomeric purity of the 2-chloro-5-methylpyridine precursor.[10]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of reaction mixtures, allowing for accurate determination of conversion and yield. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point for method development.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated byproducts, confirming the regiochemistry of the cyanation.

Conclusion

Troubleshooting low conversion rates in the synthesis of this compound requires a systematic and logical approach. By carefully considering the potential issues at each stage of the synthesis, from the quality of the starting materials to the specifics of the chosen cyanation method, researchers can effectively diagnose and address the root causes of poor yields. This guide provides a framework for this process, emphasizing the importance of understanding the underlying reaction mechanisms and employing appropriate analytical techniques to monitor and optimize the synthetic route.

References

  • Chang, S., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256.
  • Chen, X., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 111(3), 1424-1475.
  • Daugulis, O., et al. (2009). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 42(8), 1074-1086.
  • Fife, W. K. (1984). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 49(18), 3379-3382.
  • Katritzky, A. R., et al. (1984). The Reissert-Henze Reaction: A Review of Recent Developments. Heterocycles, 22(3), 641-673.
  • Makhseed, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its versatile utility in the synthesis of novel pyrazole, enamine, cyanopyridone and cyanoacetamide derivatives. International Journal of Organic Chemistry, 3(3A), 187-194.
  • Mishra, B. K., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4144-4155.
  • Nawaz, S. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821-2859.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
  • Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (2018). CN108250005A - Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Katritzky, A. R., et al. (2005).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • ResearchGate. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. Retrieved from [Link]

  • RSC Publishing. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • IRIS-AperTO. (2015). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • ResearchGate. (2015). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • SciRP.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Google Patents. (2008). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Cyanoimidazole.
  • National Center for Biotechnology Information. (1992). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. Retrieved from [Link]

  • Google Patents. (1995). HK1009445A1 - Process for the preparation of 2-chloro-5-methyl-pyridine.
  • International Journal of Research in Pharmaceutical Sciences. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Retrieved from [Link]

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Technical Support Center: Purification of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methylpyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

A successful purification strategy begins with understanding what you are trying to remove. The synthetic route to this compound can introduce several classes of impurities.

Q1: What are the most common types of impurities I should expect in my crude product?

A: Based on the typical synthesis pathways for substituted pyridine carbonitriles, your crude material likely contains a mixture of impurities derived from starting materials, side reactions, and subsequent degradation. The primary classes are:

  • Isomeric Byproducts: The arrangement of substituents on the pyridine ring can vary, leading to isomers with identical mass but different chemical properties.

  • Over-chlorinated Species: The reaction may not stop at mono-chlorination, leading to the formation of di- or tri-chlorinated pyridines.

  • Hydrolysis Products: The carbonitrile group (-CN) is susceptible to hydrolysis under either acidic or basic workup conditions, converting it to a more polar carboxamide (-CONH₂) or carboxylic acid (-COOH). This is a known side reaction for related cyanopyridines.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as a nitro-pyridine intermediate, in your crude product.[1]

  • Residual Solvents & Reagents: Solvents used in the reaction or purification (e.g., acetone, ethyl acetate) and byproducts from reagents can persist in the final material.

Q2: My LC-MS analysis shows a peak with the same mass as my product, but it elutes at a different time. What is it likely to be?

A: This is a classic sign of a positional isomer. During the synthesis, particularly in chlorination or other electrophilic substitution reactions on the pyridine ring, the substituents can be directed to different positions. For example, if starting from a 3-methylpyridine derivative, you could form 2-chloro-3-methylpyridine isomers alongside your desired 2-chloro-5-methyl product. These isomers have very similar physical properties, making them challenging to separate. High-efficiency chromatography is typically required.

Q3: I'm observing a persistent impurity with a mass that is 34 Da higher than my product. What could be the cause?

A: A mass increase of 34 Da (or more precisely, 34.9688 Da for ³⁵Cl) strongly suggests the presence of an additional chlorine atom, resulting in a di-chlorinated byproduct. This occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. These polychlorinated byproducts are often less polar than your desired mono-chloro compound.

Q4: During my aqueous workup or on standing, I notice a new, more polar spot appearing on my TLC plate. What is happening?

A: You are likely observing the hydrolysis of the nitrile functional group. The nitrile is an electrophilic center that can be attacked by water, especially if catalyzed by residual acid or base. This initially forms the primary amide, which can be further hydrolyzed to the carboxylic acid. Both are significantly more polar than the starting nitrile and can complicate purification if not controlled. Using anhydrous solvents and maintaining a near-neutral pH during workup can minimize this side reaction.

Diagram: Potential Impurity Formation Pathways

The following diagram illustrates the synthetic pathway to the target product and the side reactions that lead to common impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Side Reactions Start Pyridine Precursor Target This compound Start->Target Controlled Chlorination & Cyanation Isomer Isomeric Byproduct (e.g., 2-chloro-3-methyl...) Start->Isomer Non-selective Reaction Conditions PolyCl Polychlorinated Byproduct Target->PolyCl Excess Chlorinating Agent Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) Target->Hydrolysis Aqueous Workup (Acid/Base)

Caption: Key pathways leading to the desired product and common impurities.

Section 2: Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification process and provides systematic solutions.

Issue 1: Poor Peak Resolution and Tailing in Flash Column Chromatography

Q: I am attempting to purify my compound on silica gel, but the peaks are broad, tailing, and I cannot separate my product from a close-running impurity. How can I improve this?

A: Peak tailing with pyridine derivatives is a frequent problem caused by the interaction between the basic nitrogen of your compound and acidic silanol groups on the silica surface. This leads to a secondary, non-ideal retention mechanism that broadens peaks.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective first step is to add a small amount of a competing base to your mobile phase. Adding 0.1-1% triethylamine (TEA) will neutralize the active silanol sites, preventing them from interacting with your product and dramatically improving peak shape.

  • pH Adjustment: For reverse-phase chromatography (e.g., C18), adjusting the mobile phase pH can control the ionization state of your compound and impurities, altering retention and selectivity. Lowering the pH to ~2.5-3 protonates the pyridine, which can improve peak shape on some columns.

  • Solvent System Optimization: If resolution is poor, a systematic re-evaluation of your solvent system using Thin Layer Chromatography (TLC) is necessary. Test various combinations of non-polar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, acetone) solvents to find a system that provides the best separation (ΔRf) between your product and impurities.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For very difficult separations, polar-embedded or phenyl-based HPLC columns may offer the required selectivity.

Diagram: Workflow for Improving Chromatographic Resolution

G Start Poor Resolution in Chromatography Tailing Are peaks tailing? Start->Tailing AddTEA Add 0.1-1% Triethylamine to Mobile Phase Tailing->AddTEA Yes CheckK Is Retention Factor (k') between 2 and 10? Tailing->CheckK No AddTEA->CheckK AdjustMP Adjust Mobile Phase Polarity CheckK->AdjustMP No ChangeSS Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) CheckK->ChangeSS Yes End Resolution Improved AdjustMP->End ChangeSP Change Stationary Phase (e.g., Silica to Alumina or C18) ChangeSS->ChangeSP ChangeSP->End

Caption: A logical workflow for systematically improving chromatographic resolution.

Issue 2: Compound Fails to Crystallize or Oils Out During Recrystallization

Q: I have a semi-pure solid, but when I try to recrystallize it, it either stays in solution or separates as an oil. What should I do?

A: This is a common challenge, especially when impurities are present that act as "eutectics," depressing the melting point and interfering with lattice formation. The choice of solvent is the most critical factor.

Troubleshooting Steps:

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. Test a range of solvents with varying polarities.

  • Employ a Two-Solvent System: This is often the solution when no single solvent works. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.

  • Slow Cooling: Rapid cooling encourages oiling out and traps impurities. Allow the flask to cool slowly to room temperature, and then move it to a refrigerator or freezer to maximize recovery.

Data Presentation: Solvent Screening for Recrystallization

The table below provides a template for recording your observations during solvent screening. The ideal solvent will be rated "Low" for cold solubility and "High" for hot solubility, and will produce well-formed crystals upon cooling.

SolventPolaritySolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Heptane/HexanesNon-polarLowLow-MediumGood (if soluble)
TolueneNon-polarLow-MediumHighOften Good
DichloromethanePolar AproticHighHighPoor (too soluble)
Ethyl AcetatePolar AproticMediumHighPossible
AcetonePolar AproticHighHighPoor (too soluble)
IsopropanolPolar ProticLow-MediumHighOften Good
Ethanol/MethanolPolar ProticMedium-HighHighPossible, risk of oiling
WaterPolar ProticInsolubleInsolubleN/A
Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Suppression

This protocol is designed for the general purification of gram-scale quantities of the crude product, specifically addressing the issue of peak tailing.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Heptane:Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35. Prepare your mobile phase by adding 0.5% triethylamine (TEA) by volume to this solvent mixture.

  • Column Packing: Select an appropriate size silica gel column. Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your initial mobile phase (e.g., 95:5 Heptane:EtOAc + 0.5% TEA). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and should be removed under high vacuum.

Protocol 2: Two-Solvent Recrystallization for High Purity

This protocol is ideal for a final polishing step to obtain material with high crystalline purity. Here, we'll use a hypothetical Toluene/Heptane system.

  • Dissolution: Place your semi-pure solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot toluene (the "good" solvent) portion-wise while stirring and heating until the solid just dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane (the "poor" solvent or anti-solvent) dropwise until you observe persistent cloudiness.

  • Clarification & Cooling: Add 1-2 drops of hot toluene to re-dissolve the precipitate and make the solution clear again. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Chilling & Isolation: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Premecz, J. E., & Ford, M. E. (1987). Gas Chromatographic Separation of Substituted Pyridines.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles. BenchChem.
  • ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 3-Pyridinecarbonitrile 98. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
  • Reyes-Gutiérrez, P. E., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 27(16), 5243.

Sources

stability and storage of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the User: The following technical support guide has been developed for 2-chloro-5-methylpyridine . While your query specified "2-chloro-5-methylpyridine-4-carbonitrile," extensive research did not yield specific stability and storage data for this particular nitrile derivative. However, a significant body of information is available for the parent compound, 2-chloro-5-methylpyridine, which is a widely used intermediate in chemical synthesis. It is highly probable that the handling, storage, and stability considerations for the nitrile derivative will be very similar to those of the parent pyridine. This guide is therefore provided to offer robust, scientifically-grounded advice that can be adapted to your specific needs.

Welcome to the technical support center for 2-chloro-5-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find essential information on the stability and storage of this compound, presented in a clear question-and-answer format, alongside troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-chloro-5-methylpyridine?

To ensure the long-term stability and purity of 2-chloro-5-methylpyridine, it is crucial to adhere to the following storage conditions. This compound is a liquid at room temperature and is sensitive to environmental factors.

  • Temperature: While it can be stored at room temperature, it is recommended to keep it in a cool and dark place, ideally at temperatures below 15°C. Some suppliers also suggest storing it in a well-ventilated place and keeping it cool.

  • Atmosphere: 2-chloro-5-methylpyridine is air-sensitive. Therefore, it should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: The container should be tightly closed and stored in a dry and well-ventilated area.[1]

  • Light: Protect from light to prevent potential photodegradation.

Q2: What are the primary hazards associated with handling 2-chloro-5-methylpyridine?

As with any chemical intermediate, proper safety precautions are paramount. The main hazards include:

  • Toxicity: It is harmful if swallowed or in contact with skin.[1]

  • Irritation: It can cause skin irritation.[1]

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1]

  • Combustibility: It is a combustible liquid.

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Q3: Can you provide a summary of the key physical and chemical properties?

Certainly. The table below summarizes the important properties of 2-chloro-5-methylpyridine.

PropertyValueSource(s)
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol
Physical State Liquid at 20°C
Appearance Light yellow to yellow to orange clear liquid
Melting Point 15°C[1]
Boiling Point 190°C at 101.3 kPa; 97°C at 30 mmHg[1][2]
Density 1.16 - 1.169 g/mL at 20-25°C[1][2]
Flash Point 79°C - 86°C[1]
Solubility in Water 6,500 mg/L at 20°C[1]
Refractive Index n20/D 1.53[2]

Q4: What substances are incompatible with 2-chloro-5-methylpyridine?

While specific incompatibility data for 2-chloro-5-methylpyridine is not extensively detailed in the provided search results, based on the reactivity of a similar compound, 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile, it is prudent to avoid contact with the following:

  • Acids

  • Acid chlorides

  • Acid anhydrides

  • Oxidizing agents[3]

Mixing with these substances could lead to vigorous reactions, degradation of the compound, and potentially hazardous situations.

Troubleshooting Guide

This section addresses common problems encountered during the use of 2-chloro-5-methylpyridine in experimental settings.

Problem 1: The compound has darkened in color since it was last used.

  • Causality: A change in color, typically from a light yellow to a darker orange or brown, is often an indicator of degradation. This is most likely due to exposure to air (oxidation) or light (photodegradation), especially if the compound was not stored under an inert atmosphere or in a light-protected container.

  • Self-Validation & Solution:

    • Assess the Extent: A minor color change may not significantly impact reactions where high purity is not critical. However, for sensitive applications, the purity should be verified.

    • Quality Control: Perform a quick analytical check, such as Thin Layer Chromatography (TLC) against a stored reference sample, or more definitively by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity.

    • Purification: If significant degradation has occurred, consider re-purification by distillation under reduced pressure.[2]

    • Preventative Action: Ensure that going forward, the compound is stored under an inert gas and in an amber vial or a container protected from light.

Problem 2: Inconsistent or lower-than-expected yields in reactions using 2-chloro-5-methylpyridine.

  • Causality: Inconsistent yields can often be traced back to the quality of the starting material or the reaction conditions.

    • Degradation: As mentioned above, the compound may have degraded during storage.

    • Moisture: The presence of water can interfere with many organic reactions. Given its moderate water solubility, ensuring anhydrous conditions is important for moisture-sensitive reactions.[1]

  • Self-Validation & Solution:

    • Purity Check: Before starting a reaction, always check the purity of the 2-chloro-5-methylpyridine, especially if it has been stored for a long time or the storage conditions are uncertain.

    • Use Anhydrous Solvents: For reactions sensitive to water, use freshly dried solvents.

    • Inert Atmosphere: If the reaction is air-sensitive, conduct it under an inert atmosphere of nitrogen or argon.

    • Standardization: Consider preparing a stock solution of 2-chloro-5-methylpyridine in a suitable anhydrous solvent and titrating it to determine the exact concentration before use in multiple reactions.

Experimental Protocols

Protocol: Preparation of a Standardized Solution of 2-chloro-5-methylpyridine

This protocol outlines the steps for safely handling and preparing a solution of 2-chloro-5-methylpyridine for use in a chemical reaction.

  • Preparation and Safety:

    • Work in a certified chemical fume hood.

    • Wear appropriate PPE: safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[1]

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.

  • Handling the Compound:

    • Allow the container of 2-chloro-5-methylpyridine to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

    • If the main container is large, it is best practice to transfer an aliquot to a smaller, dry, nitrogen-flushed vial for immediate use to avoid repeated exposure of the bulk material to the atmosphere.

  • Solution Preparation:

    • Using a dry syringe, carefully withdraw the required volume of 2-chloro-5-methylpyridine. The density is approximately 1.16 g/mL.[1]

    • Add the compound to a flask containing a stir bar and the desired anhydrous solvent under an inert atmosphere.

    • Stir the solution until the compound is fully dissolved.

Visualizations

Logical Workflow: Troubleshooting Compound Degradation

The following diagram provides a decision-making workflow for addressing suspected degradation of 2-chloro-5-methylpyridine.

G cluster_0 Troubleshooting Workflow for 2-chloro-5-methylpyridine Degradation start Observe Change in Appearance (e.g., Color) check_storage Review Storage Conditions: - Inert Gas? - Cool & Dark Place? start->check_storage qc_analysis Perform Quality Control (e.g., GC, NMR, TLC) check_storage->qc_analysis If storage was improper or purity is critical update_storage Update Storage Protocol: - Use Inert Gas - Protect from Light check_storage->update_storage If conditions were suboptimal is_pure Is Purity Acceptable for Intended Use? qc_analysis->is_pure proceed Proceed with Experiment is_pure->proceed Yes repurify Repurify Compound (e.g., Distillation) is_pure->repurify No repurify->qc_analysis Post-purification discard Discard and Use New Batch repurify->discard If purification fails

Caption: A flowchart for troubleshooting the degradation of 2-chloro-5-methylpyridine.

References

  • Preparation of 2-chloro-5-methylpyridine.
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]

  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

Sources

Validation & Comparative

A Comparative Analysis for the Advanced Researcher: 2-Chloro-5-methylpyridine versus 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with diverse applications.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of electronic properties, reactivity, and biological activity. This guide provides an in-depth comparison of two closely related pyridine derivatives: the well-characterized 2-chloro-5-methylpyridine and the largely uncharacterized 2-chloro-5-methylpyridine-4-carbonitrile.

While extensive experimental data is available for 2-chloro-5-methylpyridine, a notable scarcity of literature exists for its 4-carbonitrile counterpart.[2] Therefore, this guide will present a comprehensive overview of the known properties and reactivity of 2-chloro-5-methylpyridine, followed by a scientifically grounded, theoretical exploration of how the introduction of a potent electron-withdrawing nitrile group at the 4-position is expected to modulate these characteristics. This comparative analysis aims to provide researchers with the foundational knowledge and predictive insights necessary for the informed application of these building blocks in their synthetic endeavors.

At a Glance: A Comparative Overview

The introduction of a nitrile group at the 4-position of the pyridine ring is predicted to induce significant changes in the molecule's physicochemical properties. The following table summarizes the known experimental data for 2-chloro-5-methylpyridine and the theoretically predicted properties for this compound.

Property2-Chloro-5-methylpyridineThis compound
Molecular Formula C₆H₆ClNC₇H₅ClN₂[2]
Molecular Weight 127.57 g/mol 152.58 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Predicted: Crystalline solid
Boiling Point 175-177 °C; 97 °C at 30 mmHg[4]Predicted: Significantly higher than 2-chloro-5-methylpyridine
Density 1.169 g/mL at 25 °C[4]Predicted: > 1.2 g/mL
Solubility Slightly soluble in water[5]; Soluble in common organic solvents like ethanol, ether, and acetone.Predicted: Lower solubility in nonpolar solvents, potentially higher in polar aprotic solvents
pKa (of conjugate acid) Predicted: Lower than pyridine (5.23)Predicted: Significantly lower than 2-chloro-5-methylpyridine
XlogP 2.3 (Predicted)1.9 (Predicted)[2]

Delving Deeper: A Tale of Two Pyridines

The fundamental difference between these two molecules lies in the electronic influence of the substituent at the 4-position. In 2-chloro-5-methylpyridine, this position is occupied by a hydrogen atom, offering a relatively neutral electronic contribution. Conversely, the 4-carbonitrile derivative possesses a potent electron-withdrawing group that dramatically alters the electron density distribution within the pyridine ring.

The Electronic Landscape: Inductive and Resonance Effects

The nitrile group deactivates the pyridine ring through both inductive and resonance effects.

  • Inductive Effect (-I): The highly electronegative nitrogen atom of the nitrile group pulls electron density through the sigma bonds of the pyridine ring.

  • Resonance Effect (-M): The nitrile group participates in the π-system of the ring, withdrawing electron density via resonance. This effect is most pronounced at the ortho and para positions (2- and 4-positions).

This strong electron-withdrawing character is anticipated to have several key consequences for this compound when compared to its non-nitrile counterpart.

G cluster_0 2-Chloro-5-methylpyridine cluster_1 This compound cluster_2 Electronic Effects mol1 C₁-C₂-N-C₃-C₄-C₅-C₁ Cl-C₂ CH₃-C₅ effects Nitrile Group (-CN) - Inductive Effect (-I) - Resonance Effect (-M) Greatly reduced electron density on the pyridine ring mol2 C₁-C₂-N-C₃-C₄-C₅-C₁ Cl-C₂ CH₃-C₅ C≡N-C₄ mol2->effects Introduces strong electron-withdrawing character G start 3-Methylpyridine N-Oxide product 2-Chloro-5-methylpyridine start->product Chlorination reagent1 POCl₃ or SO₂Cl₂ reagent1->product

Sources

A Comparative Spectroscopic Guide to 2-chloro-5-methylpyridine-4-carbonitrile and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Isomers

The isomers under consideration are structural variants of 2-chloro-5-methylpyridine-4-carbonitrile, where the chloro, methyl, and carbonitrile functional groups are rearranged around the pyridine ring. Understanding the distinct spectroscopic signature of each isomer is crucial for unambiguous identification and for monitoring the regioselectivity of synthetic routes. The primary isomers chosen for this comparative guide are:

  • Isomer 1 (Target): this compound

  • Isomer 2: 2-chloro-3-methylpyridine-4-carbonitrile

  • Isomer 3: 6-chloro-3-methylpyridine-2-carbonitrile

The positioning of these electron-withdrawing (chloro, carbonitrile) and electron-donating (methyl) groups significantly influences the electronic environment of the pyridine ring, leading to predictable and distinguishable spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments and parameters is dictated by the need to resolve the signals of the pyridine ring protons and carbons, which often resonate in a crowded spectral region. A higher field strength (e.g., 400 MHz or greater) is recommended to improve signal dispersion. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds due to its good solubilizing properties and relatively clean spectral window. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

Predicted ¹H NMR Spectral Data

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitrogen atom in the pyridine ring deshields the α-protons (adjacent to N) most significantly.

Isomer Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns
1: this compound H-3: ~7.5-7.7 (s), H-6: ~8.4-8.6 (s), CH₃: ~2.4-2.6 (s)
2: 2-chloro-3-methylpyridine-4-carbonitrile H-5: ~7.3-7.5 (d, J ≈ 5 Hz), H-6: ~8.3-8.5 (d, J ≈ 5 Hz), CH₃: ~2.5-2.7 (s)
3: 6-chloro-3-methylpyridine-2-carbonitrile H-4: ~7.6-7.8 (d, J ≈ 8 Hz), H-5: ~7.2-7.4 (d, J ≈ 8 Hz), CH₃: ~2.4-2.6 (s)

Note: Predicted chemical shifts are estimates and can be influenced by solvent and concentration. Coupling constants (J) are approximate values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts are also influenced by the substituent effects. The carbon atom of the nitrile group typically appears in the 115-120 ppm range. Carbons directly attached to the chlorine atom will be significantly deshielded.

Isomer Predicted ¹³C NMR Chemical Shifts (δ, ppm)
1: this compound C2: ~152, C3: ~125, C4: ~118, C5: ~140, C6: ~150, CN: ~117, CH₃: ~18
2: 2-chloro-3-methylpyridine-4-carbonitrile C2: ~153, C3: ~135, C4: ~119, C5: ~128, C6: ~151, CN: ~116, CH₃: ~16
3: 6-chloro-3-methylpyridine-2-carbonitrile C2: ~135, C3: ~142, C4: ~129, C5: ~124, C6: ~155, CN: ~118, CH₃: ~19

Note: Predicted chemical shifts are estimates.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup:

    • Use a ¹H NMR spectrometer operating at a frequency of at least 400 MHz.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the molecular structure.

Causality Behind Experimental Choices in IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, as it requires minimal sample preparation. A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal.

Predicted Key IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C≡N (Nitrile)2220 - 2240Stretching
C=N, C=C (Pyridine Ring)1550 - 1610Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C-Cl700 - 800Stretching

The precise positions of the pyridine ring stretching vibrations can be diagnostic for the substitution pattern.

Experimental Protocol for FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

  • Background Collection: Record a background spectrum using the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. For liquid samples, a single drop is sufficient.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under electron ionization (EI) can be a valuable tool for structural elucidation.

Causality Behind Experimental Choices in Mass Spectrometry

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.[1] A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for determining the accurate mass and elemental composition of the molecular ion and fragment ions.

Predicted Fragmentation Pathways

The molecular ion (M⁺˙) is expected to be prominent for these aromatic compounds. Common fragmentation pathways for substituted pyridines include the loss of small, stable molecules or radicals.[1][2]

  • Loss of HCN: A characteristic fragmentation of the pyridine ring, leading to a fragment at [M-27]⁺˙.

  • Loss of Cl radical: Fragmentation of the C-Cl bond to give an [M-35]⁺ ion.

  • Loss of methyl radical: Cleavage of the C-CH₃ bond, resulting in an [M-15]⁺ ion.

The relative intensities of these fragment ions will depend on the stability of the resulting cations and radicals, which is influenced by the isomer's structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like substituted pyridines, the absorption bands are typically due to π → π* transitions.[3]

Causality Behind Experimental Choices in UV-Vis Spectroscopy

A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often used to minimize solvent-solute interactions that can complicate the spectrum. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

Predicted UV-Vis Absorption Maxima

Substituted pyridines typically exhibit two main absorption bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of the substituents.[4]

Isomer Predicted λmax (nm)
1: this compound ~220-230 and ~270-280
2: 2-chloro-3-methylpyridine-4-carbonitrile ~215-225 and ~265-275
3: 6-chloro-3-methylpyridine-2-carbonitrile ~225-235 and ~275-285

Note: These are estimated values and can be significantly affected by the solvent.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., acetonitrile or hexane) in a quartz cuvette.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a reference cuvette with the pure solvent.

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

  • Sample Measurement: Place the sample cuvette in the sample beam and record the absorption spectrum over a range of approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Key Concepts

Isomeric Relationships

Caption: Positional isomers of the target compound.

General Spectroscopic Workflow

Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS UV_Vis UV_Vis Sample->UV_Vis Structure Structure NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound and its key isomers. By understanding the fundamental principles that govern how substituent patterns influence NMR, IR, MS, and UV-Vis spectra, researchers can more effectively characterize their synthetic products, identify impurities, and ensure the quality of their materials. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, promoting reproducibility and reliability in the laboratory.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Pietrzak, M., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • UniTechLink. (2023). Step-by-step Analysis of FTIR.
  • PASCO Scientific. (2022, April 11).
  • Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria.
  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Gandolfo, C., et al. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure.
  • Cheminfo. (n.d.). NMR, MS, IR prediction. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • Klevens, H. B., & Platt, J. R. (1949).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mueller, A. (n.d.). fourier transform infrared spectroscopy.
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efficacy of different catalysts in the synthesis of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-methylpyridine-4-carbonitrile

The substituted pyridine core is a ubiquitous scaffold in medicinal chemistry and materials science. Specifically, this compound serves as a crucial building block for a range of biologically active molecules. The strategic placement of the chloro, methyl, and cyano groups provides multiple points for diversification, making it a valuable precursor for library synthesis in drug discovery programs. The efficacy and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance. This guide will explore and compare different catalytic approaches to its synthesis, focusing on yield, selectivity, and practical applicability.

Comparative Analysis of Catalytic Strategies

The synthesis of this compound can be approached through several catalytic pathways. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Below, we compare two prominent catalytic methods: the Sandmeyer reaction starting from an amino-substituted pyridine and the more modern nickel-catalyzed cyanation of a halo-pyridine.

Catalytic StrategyCatalyst/ReagentStarting MaterialTypical YieldReaction ConditionsAdvantagesDisadvantages
Sandmeyer Reaction Copper(I) Cyanide (CuCN) or Copper(II) Chloride (CuCl₂)2-Chloro-4-amino-5-methylpyridine10-70%[1]Diazotization at low temperature (0-5 °C) followed by reaction with copper salt at elevated temperature (e.g., 65 °C)[1]Well-established, readily available reagents.Often requires stoichiometric amounts of copper salts, potential for side reactions, and generation of nitrogen gas.
Nickel-Catalyzed Cyanation NiCl₂/ligand (e.g., dppf), Zn(CN)₂2,4-Dichloro-5-methylpyridineModerate to good (specific data for this substrate not found, but generally high for aryl halides)[2]Mild conditions (e.g., 50 °C), inert atmosphere.[3]High functional group tolerance, catalytic use of metal, use of less toxic cyanide sources.[4]Requires careful control of reaction conditions to avoid side reactions like hydrodehalogenation.[4]

In-Depth Analysis of Catalytic Methodologies

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the cyano group.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[5]

Reaction Scheme:

Mechanistic Considerations:

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] The subsequent reaction with copper(I) cyanide is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization:

    • Dissolve 2-chloro-4-amino-5-methylpyridine in a suitable acidic medium (e.g., aqueous HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to approximately 65 °C until the evolution of nitrogen gas ceases.[1]

    • Cool the reaction mixture, extract the product with an organic solvent, and purify by chromatography or distillation.

Logical Flow of the Sandmeyer Protocol:

Caption: Workflow for the Sandmeyer Cyanation.

Nickel-Catalyzed Cyanation: A Modern Alternative

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules. Nickel-catalyzed cyanation of aryl halides offers a milder and often more efficient alternative to the classical Sandmeyer reaction.[4]

Reaction Scheme:

Mechanistic Considerations:

The catalytic cycle is believed to begin with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the aryl chloride to the Ni(0) complex forms a Ni(II)-aryl intermediate. Transmetalation with a cyanide source (e.g., Zn(CN)₂) followed by reductive elimination yields the desired aryl nitrile and regenerates the Ni(0) catalyst. The use of ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial for stabilizing the nickel intermediates and promoting the catalytic cycle.

Experimental Protocol: Nickel-Catalyzed Cyanation

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the nickel precatalyst (e.g., NiCl₂(dppf)), the cyanide source (e.g., Zn(CN)₂), and any additives (e.g., DMAP).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add 2,4-dichloro-5-methylpyridine and a dry, degassed solvent (e.g., DMF or DMA).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., aqueous ammonia or sodium bicarbonate).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle of Nickel-Catalyzed Cyanation:

Nickel_Catalysis Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)-Cl(L)₂ Ni0->NiII_Aryl Oxidative Addition NiII_Cyano Ar-Ni(II)-CN(L)₂ NiII_Aryl->NiII_Cyano Transmetalation NiII_Cyano->Ni0 Reductive Elimination Product Ar-CN NiII_Cyano->Product Aryl_Halide Ar-Cl Aryl_Halide->NiII_Aryl Cyanide_Source Zn(CN)₂ Cyanide_Source->NiII_Aryl

Sources

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2-Chloro-5-methylpyridine-4-carbonitrile is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and a nitrile at the 4-position, makes it a valuable intermediate for the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the experimental methodologies, potential yields, and the relative advantages and disadvantages of each approach.

Route 1: Late-Stage Cyanation via Sandmeyer Reaction

This route introduces the cyano group in the final step, starting from a pre-functionalized pyridine ring. The key transformation is the Sandmeyer reaction, a well-established method for converting an arylamine to an aryl nitrile.[1]

Synthetic Pathway

Route 1 A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine-1-oxide A->B Oxidation C 2-Chloro-5-methyl-4-nitropyridine-1-oxide B->C Nitration D 2-Chloro-5-methylpyridin-4-amine C->D Reduction E This compound D->E Sandmeyer Reaction

Caption: Route 1: Synthesis via Sandmeyer Reaction.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylpyridine-1-oxide

This initial step involves the oxidation of 2-chloro-5-methylpyridine. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Step 2: Synthesis of 2-Chloro-5-methyl-4-nitropyridine-1-oxide

The N-oxide is then nitrated to introduce the nitro group at the 4-position.

  • Procedure: To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, 2-chloro-5-methylpyridine-1-oxide is slowly added. The reaction mixture is heated to 100 °C for 2 hours. After cooling, the mixture is poured into ice water and neutralized to precipitate the product.[2]

  • Yield: Approximately 80%.[2]

Step 3: Synthesis of 2-Chloro-5-methylpyridin-4-amine

The nitro group of 2-chloro-5-methyl-4-nitropyridine-1-oxide is reduced to an amine. This reduction can be achieved through catalytic hydrogenation.

  • Procedure: 2-Chloro-5-methyl-4-nitropyridine-1-oxide is dissolved in ethanol, and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) is added. The mixture is then subjected to hydrogenation under hydrogen pressure.[3][4]

  • Purity: Greater than 97%.[3] This intermediate is a known precursor in the synthesis of the drug Finerenone.

Step 4: Synthesis of this compound (Sandmeyer Reaction)

The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction.

  • Procedure: 2-Chloro-5-methylpyridin-4-amine is first diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield the target nitrile.[1]

Discussion

This route is attractive due to the well-established nature of the Sandmeyer reaction, which generally proceeds with good yields. The starting material, 2-chloro-5-methylpyridine, is commercially available. However, the multi-step nature of this pathway and the use of potent nitrating agents and potentially hazardous diazonium salt intermediates are notable drawbacks.

Route 2: Chlorination of a Pre-functionalized Cyanopyridine

This approach involves the early introduction of the cyano and methyl groups, followed by a late-stage selective chlorination at the 2-position.

Synthetic Pathway

Route 2 A 5-Methyl-4-pyridinecarboxaldehyde B 5-Methylpyridine-4-carbonitrile A->B Conversion to Nitrile C This compound B->C Selective Chlorination

Caption: Route 2: Synthesis via Selective Chlorination.

Experimental Protocols

Step 1: Synthesis of 5-Methylpyridine-4-carbonitrile

The synthesis of the key intermediate, 5-methylpyridine-4-carbonitrile, can be envisioned starting from 5-methyl-4-pyridinecarboxaldehyde.

  • Procedure: A common method to convert an aldehyde to a nitrile is through the formation of an oxime followed by dehydration. 5-Methyl-4-pyridinecarboxaldehyde can be reacted with hydroxylamine to form the corresponding aldoxime. Subsequent dehydration of the aldoxime, for example, using acetic anhydride or other dehydrating agents, would yield 5-methylpyridine-4-carbonitrile.

Step 2: Selective Chlorination of 5-Methylpyridine-4-carbonitrile

The final step is the selective chlorination of the pyridine ring at the 2-position. Direct chlorination of pyridines can be challenging and often leads to a mixture of products.[5][6] A more controlled approach involves the N-oxide.

  • Procedure: 5-Methylpyridine-4-carbonitrile would first be oxidized to the corresponding N-oxide. The pyridine N-oxide is more susceptible to electrophilic attack and can be chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[7] The N-oxide is then deoxygenated to afford the final product.

Discussion

This route is potentially shorter than Route 1. However, the synthesis of the starting material, 5-methyl-4-pyridinecarboxaldehyde, may not be straightforward. The main challenge lies in the selective chlorination of the pyridine ring, which can be low-yielding and produce isomeric byproducts. The use of an N-oxide intermediate improves selectivity but adds steps to the overall synthesis.

Route 3: De Novo Pyridine Ring Synthesis (Guareschi-Thorpe Condensation)

This strategy involves constructing the substituted pyridine ring from acyclic precursors, incorporating the required functional groups from the outset. The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[8][9][10][11][12]

Synthetic Pathway

Route 3 A Ethyl Acetoacetate + Cyanoacetamide B 2,6-Dihydroxy-5-methyl-4-pyridinecarbonitrile A->B Guareschi-Thorpe Condensation C 2,6-Dichloro-5-methyl-4-pyridinecarbonitrile B->C Chlorination D This compound C->D Selective Dechlorination

Caption: Route 3: De Novo Synthesis via Guareschi-Thorpe Condensation.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxy-5-methyl-4-pyridinecarbonitrile

This step involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.

  • Procedure: Ethyl 2-methylacetoacetate and cyanoacetamide are condensed in the presence of a base such as piperidine or sodium ethoxide. This reaction forms the 2,6-dihydroxypyridine ring system.[9][10][11]

Step 2: Chlorination of the Dihydroxypyridine

The dihydroxy intermediate is then chlorinated at both the 2- and 6-positions.

  • Procedure: The dihydroxypyridine is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine or pyridine, to yield 2,6-dichloro-5-methyl-4-pyridinecarbonitrile.

Step 3: Selective Dechlorination

The final and most challenging step is the selective removal of the chlorine atom at the 6-position.

  • Procedure: Selective dechlorination can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under controlled conditions. The reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) must be carefully optimized to favor the removal of the 6-chloro substituent over the 2-chloro group.

Discussion

The de novo approach offers the advantage of building the core structure with the desired substituents from simple, readily available starting materials. The Guareschi-Thorpe condensation is a robust and high-yielding reaction.[9][10][11] The primary difficulty in this route is achieving selective monochlorination, which often requires a two-step chlorination/selective dechlorination sequence. This adds complexity and can impact the overall yield.

Comparative Analysis

FeatureRoute 1: Sandmeyer ReactionRoute 2: Selective ChlorinationRoute 3: De Novo Synthesis
Starting Materials Commercially availableRequires synthesis of a substituted pyridinecarboxaldehydeSimple, commercially available acyclic precursors
Number of Steps 42-33
Key Transformation Sandmeyer ReactionSelective ChlorinationGuareschi-Thorpe Condensation
Potential Yield Moderate to GoodPotentially low to moderate due to selectivity issuesModerate, dependent on selective dechlorination
Advantages Utilizes a reliable and well-understood key reaction.Potentially shorter route.Builds complexity from simple starting materials.
Disadvantages Multi-step, uses hazardous reagents (nitrating agents, diazonium salts).Synthesis of starting material may be challenging; poor selectivity in chlorination.Requires a difficult selective dechlorination step.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations.

  • Route 1 (Sandmeyer Reaction) is a reliable, albeit lengthy, option with well-documented procedures for the key steps.

  • Route 2 (Selective Chlorination) presents a potentially shorter pathway, but its success hinges on the efficient synthesis of the cyanopyridine intermediate and achieving high selectivity in the chlorination step.

  • Route 3 (De Novo Synthesis) offers an elegant approach from simple precursors but is challenged by the need for a selective dechlorination, which may require significant optimization.

Further research and process development are warranted to refine these routes and to explore novel, more efficient synthetic strategies for this valuable chemical intermediate.

References

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents. (2020).
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents. (2021).
  • 2-Chloropyridine - Wikipedia. (n.d.). Available at: [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023). Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed. (2023). Available at: [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate - ResearchGate. (n.d.). Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023). Available at: [Link]

  • CN105418493A - 2-chloropyridine synthetic method - Google Patents. (2016).
  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (1990).
  • US3153044A - Process for the preparation of 2-chloropyridine - Google Patents. (1964).
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate. (2021). Available at: [Link]

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A Comparative Guide to the Structural Validation of 2-chloro-5-methylpyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The class of substituted pyridines, particularly derivatives of 2-chloro-5-methylpyridine-4-carbonitrile, represents a scaffold of significant interest in the synthesis of novel therapeutic agents and functional materials. The precise arrangement of chloro, methyl, and carbonitrile substituents on the pyridine ring dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, comparative framework for validating the structure of these derivatives, moving from routine confirmation to absolute proof of structure. We will explore the causality behind experimental choices and present a multi-technique approach for unambiguous structural elucidation.

Primary Validation Techniques: A First Line of Inquiry

The initial characterization of a newly synthesized this compound derivative typically involves a suite of spectroscopic techniques that provide fundamental information about the molecular formula and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the connectivity of the molecule.

The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the carbonitrile group will generally deshield the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methyl group will cause a slight upfield shift of nearby protons.

To predict the ¹H NMR spectrum of this compound, we can examine the spectra of simpler analogues:

  • Pyridine: The protons appear at δ 8.59 (H2, H6), 7.75 (H4), and 7.38 (H3, H5) ppm in DMSO-d6.

  • 2-Chloropyridine: The proton at C6 is shifted downfield to ~8.39 ppm, while the other protons are also affected by the inductive effect of the chlorine.[2][3][4]

  • 2-Chloro-5-methylpyridine: The presence of the methyl group at C5 introduces a singlet at ~2.27 ppm. The aromatic protons are observed at approximately δ 8.18 (H6), 7.45 (H4), and 7.13 (H3) ppm.[5]

Based on this, for This compound , we can predict:

  • A singlet for the methyl group protons around 2.3-2.5 ppm .

  • Two singlets in the aromatic region, corresponding to the protons at C3 and C6. The proton at C6, being adjacent to the nitrogen and influenced by the chloro group, is expected to be the most downfield, likely in the range of 8.3-8.6 ppm . The proton at C3 will be further upfield, estimated to be in the region of 7.5-7.8 ppm .

¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Let's build a prediction for the ¹³C NMR spectrum of our target molecule by observing the trends in related compounds:

  • Pyridine: The carbon signals appear at δ 149.6 (C2, C6), 123.7 (C3, C5), and 135.9 (C4) ppm in CDCl₃.[6][7]

  • Pyridine-4-carbonitrile: The carbonitrile group significantly deshields C4, and the nitrile carbon itself appears around 117 ppm.

  • 2-Chloropyridine: The carbon attached to the chlorine (C2) is highly deshielded, appearing around 150.3 ppm.[2]

For This compound , we can anticipate the following approximate chemical shifts:

  • Methyl Carbon (C-CH₃): ~18-22 ppm.

  • Nitrile Carbon (C≡N): ~115-120 ppm.

  • Aromatic Carbons:

    • C2 (bearing Cl): Highly deshielded, ~150-155 ppm.

    • C4 (bearing CN): Deshielded, ~138-142 ppm.

    • C5 (bearing CH₃): ~130-135 ppm.

    • C3 and C6: These will be in the aromatic region, with C6 likely being more deshielded than C3 due to its proximity to the nitrogen.

Mass Spectrometry: Determining the Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.[8]

For a This compound derivative, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

Initial Structural Validation Workflow

The following workflow outlines the initial steps for validating the structure of a newly synthesized this compound derivative.

Initial workflow for structural validation.

Orthogonal and Advanced Validation: Towards Absolute Certainty

While primary techniques provide strong evidence for the proposed structure, orthogonal methods are often necessary for unambiguous confirmation, especially for novel compounds or when dealing with complex isomerism.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) , are invaluable for establishing the connectivity between atoms.

  • COSY: This experiment reveals proton-proton couplings. For a this compound derivative, a COSY spectrum would show no correlations in the aromatic region, confirming the isolated nature of the two aromatic protons.

  • HSQC: This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals in the pyridine ring and the methyl group.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction is the only technique that provides the absolute, three-dimensional structure of a molecule in the solid state.[9] Obtaining suitable crystals can be a challenge, but the resulting data on bond lengths, bond angles, and intermolecular interactions is unparalleled.

For this compound derivatives, X-ray crystallography would confirm:

  • The substitution pattern on the pyridine ring.

  • The planarity of the pyridine ring.

  • Intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

The crystal structure of the related compound 4-chloropyridine-2-carbonitrile reveals π-stacking and C-H···N interactions, which are also likely to be present in the crystal lattice of our target compound.[9]

Comparative Summary of Analytical Techniques

TechniqueStrengthsWeaknessesPrimary Application
¹H NMR High resolution, provides detailed information on proton environments and connectivity, quantitative.Requires soluble sample, can have overlapping signals in complex molecules.Routine confirmation of structure and purity.
¹³C NMR Directly observes the carbon skeleton, less signal overlap than ¹H NMR.Low natural abundance of ¹³C leads to longer acquisition times, generally not quantitative without special techniques.Confirmation of carbon framework and presence of functional groups.
Mass Spectrometry High sensitivity, provides molecular weight and elemental composition (HRMS).Isomers may not be distinguishable, fragmentation can be complex.Determination of molecular formula and identification of known compounds.
2D NMR (COSY, HSQC) Unambiguously establishes atom connectivity.Longer experiment times, requires more expertise in data interpretation.Elucidation of complex structures and resolving signal overlap.
X-ray Crystallography Provides absolute 3D structure, definitive proof of stereochemistry and connectivity.Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state.Absolute structure determination of novel compounds.

Decision-Making in Structural Validation

The choice of analytical techniques depends on the specific research question and the stage of the project. The following diagram illustrates a typical decision-making process.

Decision_Making Start New Compound Synthesized Routine_Check Routine Confirmation? Start->Routine_Check Primary_Analysis ¹H NMR, ¹³C NMR, MS Routine_Check->Primary_Analysis Yes Novel_Structure Novel Structure or Isomerism Concern? Routine_Check->Novel_Structure No Data_Match Data Matches Expected? Primary_Analysis->Data_Match Structure_Confirmed Structure Confirmed Data_Match->Structure_Confirmed Yes Troubleshoot Re-evaluate Synthesis/Purification Data_Match->Troubleshoot No Advanced_Analysis 2D NMR (COSY, HSQC) Xray Single-Crystal X-ray Diffraction Advanced_Analysis->Xray Novel_Structure->Primary_Analysis No Novel_Structure->Advanced_Analysis Yes Absolute_Structure Absolute Structure Determined Xray->Absolute_Structure

Decision-making workflow for structural validation.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.

General Mass Spectrometry Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition.

Protocol for Growing Single Crystals for X-ray Diffraction
  • Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution with a loop and mount them on the goniometer of the diffractometer.

Conclusion

The structural validation of this compound derivatives requires a logical and systematic application of modern analytical techniques. While ¹H and ¹³C NMR, in conjunction with mass spectrometry, can provide a high degree of confidence in the proposed structure, the use of orthogonal methods such as 2D NMR and, ultimately, single-crystal X-ray diffraction, is essential for unambiguous proof, particularly for novel compounds that may serve as drug candidates or advanced materials. By understanding the principles behind each technique and the influence of the various substituents on the spectral data, researchers can confidently and efficiently validate the structures of these important molecules.

References

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A Comparative Guide to the Purity Assessment of Synthesized 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-chloro-5-methylpyridine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. As drug development professionals and researchers, we understand that the purity of a synthetic intermediate is not merely a quality control checkpoint; it is a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your laboratory.

The Criticality of Purity and the Anticipated Impurity Profile

This compound is a bespoke molecule, and its synthesis can result in a range of process-related impurities. The choice of analytical methodology is fundamentally dictated by the impurities we expect to find. While the specific synthesis route determines the exact impurity profile, we can anticipate common classes of impurities based on typical synthetic strategies for substituted pyridines.

A likely synthetic pathway involves the chlorination and subsequent cyanation of a 3-methylpyridine precursor. This suggests the potential for several types of impurities:

  • Isomeric Impurities: Incomplete regioselectivity during chlorination can lead to isomers such as 2-chloro-3-methylpyridine or 4-chloro-3-methylpyridine.

  • Over-chlorinated Byproducts: Aggressive reaction conditions can introduce additional chlorine atoms, resulting in dichlorinated or trichlorinated pyridine species.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 2-hydroxy-5-methylpyridine-4-carbonitrile or the initial 3-methylpyridine.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps are also common impurities.

A robust purity assessment strategy must be capable of separating and quantifying these structurally similar compounds. This guide will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with supplementary information from Fourier-Transform Infrared (FT-IR) Spectroscopy.

Overall Purity Assessment Workflow

The following workflow provides a logical sequence for a comprehensive purity analysis. The initial, more universal methods (HPLC, GC-MS) are used for screening and quantification, while more structurally informative methods (NMR, FT-IR) are used for confirmation and identification of unknown impurities.

Purity Assessment Workflow cluster_0 Initial Purity Screening & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Final Assessment Start Synthesized 2-chloro-5- methylpyridine-4-carbonitrile HPLC HPLC-UV Analysis (Primary Quantification) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Start->GCMS NMR NMR Spectroscopy (Identity & Structural Impurities) Start->NMR FTIR FT-IR Spectroscopy (Functional Group Confirmation) Start->FTIR Report Purity Report & Impurity Profile HPLC->Report Quantitative Purity (%) GCMS->Report Impurity Identification NMR->Report Structural Confirmation FTIR->Report Functional Group Data

Caption: A comprehensive workflow for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic molecules. A well-developed HPLC method can separate the main compound from its structurally similar impurities.

Expertise & Experience: Why a Reverse-Phase Method?

For a molecule like this compound, a reverse-phase (RP) HPLC method is the logical starting point. The molecule possesses moderate polarity, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. Pyridine derivatives can exhibit peak tailing on silica-based columns due to interactions with residual silanol groups. Therefore, using a modern, end-capped column or adding a small amount of acid to the mobile phase is crucial to ensure sharp, symmetrical peaks, which are essential for accurate quantification.[1]

Experimental Protocol: HPLC-UV Analysis

This protocol is a robust starting point for method development.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. The acid is critical for protonating the pyridine nitrogen, which minimizes interaction with free silanols on the column and ensures good peak shape.[2] Formic acid is also MS-compatible, allowing for future LC-MS analysis if needed.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of both early-eluting polar impurities and late-eluting nonpolar impurities.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Method Parameters
ParameterRecommended SettingRationale
Technique Reverse-Phase HPLCOptimal for moderately polar organic molecules.
Column C18, 4.6x150 mm, 3.5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for basic compounds like pyridines.[1][2]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution GradientEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CEnhances reproducibility of retention times.
Detection UV/PDA at 254 nmGood sensitivity for aromatic rings; PDA allows for peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach

GC-MS is an excellent complementary technique, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC. Its strength lies in the high separation efficiency of capillary GC and the definitive identification capabilities of mass spectrometry.

Expertise & Experience: When to Choose GC-MS

While HPLC is superior for quantitative analysis of the main, non-volatile compound, GC-MS excels at detecting and identifying low-level volatile impurities such as residual solvents (e.g., toluene, dichloromethane) or volatile byproducts from the synthesis. The thermal stability of this compound must be considered; if the compound degrades at higher temperatures, GC may not be suitable. However, many pyridine derivatives are sufficiently stable for GC analysis.[3][4]

Experimental Protocol: GC-MS Analysis

GCMS Protocol Sample 1. Sample Preparation ~1 mg/mL in Dichloromethane Injection 2. Injection 1 µL, Split mode (e.g., 50:1) Sample->Injection Separation 3. GC Separation DB-5ms column Injection->Separation Oven 4. Oven Program 50°C (2 min) to 280°C at 15°C/min Separation->Oven Detection 5. MS Detection EI, Scan m/z 40-400 Oven->Detection Analysis 6. Data Analysis Library Search (NIST) Detection->Analysis

Caption: Step-by-step workflow for GC-MS purity analysis.

  • Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a quadrupole MS).

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This is a general-purpose column excellent for separating a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes (to resolve volatile solvents).

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: 250 °C, split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for structural elucidation and can be a powerful tool for purity assessment, especially for identifying and quantifying isomeric impurities that may co-elute in chromatography.

Expertise & Experience: The Power of Quantitative NMR (qNMR)

While ¹H NMR is primarily used to confirm the identity of the main compound, it can also be used quantitatively (qNMR). By integrating the signals of the main compound against those of a certified internal standard of known concentration, an absolute purity can be determined without the need for a reference standard of the analyte itself. This is a highly authoritative method. Impurities can often be identified by the presence of small, unexpected signals in the spectrum. The ¹H NMR spectrum of the related compound, 2-chloro-5-methylpyridine, shows distinct signals for the aromatic protons and the methyl group, and we would expect a similarly well-resolved spectrum for our target molecule.[5]

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton of interest to ensure full relaxation for accurate integration (a value of 10-30 seconds is a safe starting point for quantitative work).

    • Number of Scans: 16 or 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Identity Confirmation: Compare the chemical shifts, coupling constants, and integration of the observed signals with the expected structure.

    • Purity Assessment: Carefully integrate all signals. The ratio of the integrals of impurity peaks to the main compound peaks provides a mole % purity. Search for unexpected signals, especially in the aromatic and methyl regions, which could indicate isomeric impurities.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS¹H NMR
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation
Analytes Non-volatile, thermally labileVolatile, thermally stableSoluble compounds
Resolution HighVery HighModerate (depends on field)
Quantification Excellent (with standard)Semi-quantitativeExcellent (qNMR)
Identification Based on retention timeDefinitive (Mass Spectrum)Definitive (Structure)
Strengths Robust, precise, widely usedHigh sensitivity, excellent for volatile impuritiesAbsolute structural information, no reference standard needed for identity
Weaknesses Requires reference standardPotential for thermal degradationLower sensitivity than chromatography

Supplementary Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, FT-IR is excellent for verifying the synthesis by confirming:

  • The presence of a sharp, strong C≡N (nitrile) stretch, typically around 2220-2240 cm⁻¹.

  • The characteristic C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • The C-Cl stretch, typically in the 600-800 cm⁻¹ region.

While not a quantitative method for purity, a clean FT-IR spectrum provides strong evidence that the desired molecule has been formed.

Conclusion: A Multi-faceted Approach to Ensure Purity

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A robust and trustworthy assessment of this compound requires a multi-faceted approach. HPLC-UV serves as the primary tool for accurate quantification of purity. GC-MS provides complementary information, excelling at the identification of volatile and unknown impurities. Finally, NMR spectroscopy offers definitive structural confirmation and can be used as an orthogonal quantitative method. By integrating the data from these techniques, researchers and drug development professionals can be confident in the quality and purity of their synthetic intermediates, ensuring the integrity of their downstream applications.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In: Toxicological Profile for Pyridine. Available from: [Link]

  • SIELC Technologies. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. Available from: [Link]

  • PubChemLite. This compound (C7H5ClN2). Available from: [Link]

  • Szymańska, E., et al. Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Available from: [Link]

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  • Cajka, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-9. Available from: [Link]

  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • European Patent Office. EP 0121320 A1 - Preparation of 2-chloro-5-methylpyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. In: Toxicological Profile for Pyridine. Available from: [Link]

  • Gac, W. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4063-7. Available from: [Link]

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A Comparative Guide to the Performance of 2-Chloro-5-methylpyridine-4-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor synthesis, the selection of optimal starting materials is a critical determinant of success. The substituted pyridine core is a ubiquitous and privileged scaffold in a multitude of approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Among the diverse array of functionalized pyridines, 2-chloro-5-methylpyridine-4-carbonitrile stands out as a versatile and economically viable building block. This in-depth technical guide provides a comprehensive comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to inform rational synthetic design and empower the development of next-generation therapeutics.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound offers a unique convergence of reactivity and structural features that are highly advantageous in the synthesis of kinase inhibitors. The electron-withdrawing nature of the nitrile group at the 4-position, coupled with the inherent electron deficiency of the pyridine ring, activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This facilitates the introduction of various amine-containing moieties, a common strategy for building the core structure of many kinase inhibitors. The methyl group at the 5-position can provide beneficial hydrophobic interactions within the kinase active site and can influence the overall conformation of the inhibitor.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is ultimately defined by its performance in key chemical reactions. Here, we compare the performance of this compound with its fluoro and bromo analogues in the two most common synthetic routes for kinase inhibitor construction: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of kinase inhibitor synthesis, allowing for the direct coupling of the pyridine core with a variety of amine-containing fragments. The reactivity of the halogen at the 2-position is a critical factor in this transformation.

Key Mechanistic Insight: The rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the carbon atom bearing the leaving group. The stability of the resulting Meisenheimer intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The electronegativity of the halogen also plays a crucial role, with fluorine's strong inductive electron-withdrawing effect significantly accelerating the reaction compared to chlorine.

Experimental Evidence: Studies have shown that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[1] This stark difference in reactivity means that SNAr reactions with 2-fluoropyridine derivatives can often be performed under milder conditions, which can be advantageous when working with sensitive substrates. However, the higher cost and potentially more complex synthesis of fluorinated starting materials can be a limiting factor. 2-chloropyridines, while less reactive, are often more readily available and cost-effective, making them a pragmatic choice for large-scale synthesis.

Feature2-Fluoro-2-Chloro-2-Bromo-
Reactivity in SNAr Very HighModerateModerate
Typical Reaction Conditions Mild (e.g., K₂CO₃, DMF, 80°C)Moderate to Forcing (e.g., DIPEA, n-BuOH, 120°C)Moderate to Forcing
Cost & Availability Higher Cost, Less AvailableLower Cost, Widely AvailableModerate Cost, Available
Key Advantage High reactivity allows for milder conditionsCost-effective and readily availableGood balance for some applications
Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are frequently used to introduce aryl, heteroaryl, or amino moieties at the 4-position of the pyridine ring, after the nitrile group has been transformed or removed.

Key Mechanistic Insight: The first step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of the carbon-halogen bond is a key factor influencing the rate of this step, with the C-Br bond being weaker and generally more reactive than the C-Cl bond.

Experimental Evidence: While direct comparative data for this compound is limited, studies on analogous systems consistently show that aryl bromides are more reactive than aryl chlorides in Suzuki couplings. For instance, the Suzuki coupling of 2-bromo-4-methylpyridine with various boronic acids using a standard Pd(dppf)Cl₂ catalyst often proceeds with high yields (e.g., 81% with potassium carbonate as the base). Achieving similar yields with 2-chloropyridines typically requires more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., from Buchwald) or N-heterocyclic carbene (NHC) ligands.

Feature2-Chloro-2-Bromo-
Reactivity in Cross-Coupling ModerateHigh
Catalyst Requirements Often requires advanced, ligand-based systemsCan often be achieved with standard catalysts (e.g., Pd(PPh₃)₄)
Cost of Starting Material LowerHigher
Key Advantage Cost-effective starting materialHigher reactivity and broader catalyst compatibility

Experimental Protocols

To provide a practical context for the preceding discussion, the following are detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol describes a general procedure for the SNAr of this compound with a substituted aniline, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • n-Butanol or another high-boiling point solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in n-butanol.

  • Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 117°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(anilino)-5-methylpyridine-4-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative. Note that optimization of the catalyst, ligand, and base is often necessary for high yields.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene and water

  • Standard laboratory glassware for inert atmosphere reactions and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (e.g., 2-5 mol%), and the SPhos ligand (e.g., 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).

  • Stir the reaction mixture at 100-110°C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizing Synthetic Pathways and Logical Relationships

To further clarify the synthetic strategies and decision-making processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical framework for choosing between halogenated pyridine building blocks.

experimental_workflow start Start: this compound reaction Reaction: - Nucleophilic Aromatic Substitution - Palladium-Catalyzed Cross-Coupling start->reaction workup Aqueous Work-up - Extraction - Washing reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Analysis - NMR - LC-MS - HRMS purification->analysis final_product Final Product: Kinase Inhibitor analysis->final_product

Caption: A generalized experimental workflow for the synthesis of a kinase inhibitor starting from this compound.

decision_framework start Project Goal: Synthesize Kinase Inhibitor snar Primary Reaction: Nucleophilic Aromatic Substitution? start->snar Synthetic Strategy cross_coupling Primary Reaction: Cross-Coupling? start->cross_coupling Synthetic Strategy fluoro Use 2-Fluoro Analogue (High Reactivity, Mild Conditions) snar->fluoro Yes chloro Use 2-Chloro Analogue (Cost-Effective, Readily Available) snar->chloro No (Cost/Availability is Key) cross_coupling->chloro No (Willing to Optimize Catalyst) bromo Use 2-Bromo Analogue (High Reactivity in Cross-Coupling) cross_coupling->bromo Yes

Caption: A decision framework for selecting a 2-halo-5-methylpyridine-4-carbonitrile building block based on the primary synthetic transformation.

Conclusion and Future Outlook

This compound presents a compelling profile for researchers and process chemists in the field of kinase inhibitor synthesis. Its primary strengths lie in its cost-effectiveness and widespread availability, making it an attractive option for both early-stage discovery and large-scale manufacturing. While it exhibits lower reactivity in both SNAr and palladium-catalyzed cross-coupling reactions compared to its fluoro and bromo counterparts, respectively, this can often be overcome with optimized reaction conditions and modern catalytic systems.

The choice of building block should be guided by a holistic consideration of the specific synthetic route, the scale of the synthesis, and economic factors. For SNAr-focused routes where mild conditions are paramount, a fluoro-substituted pyridine may be preferable, despite its higher cost. For cross-coupling-intensive syntheses, a bromo-substituted pyridine often provides the most robust and versatile reactivity. However, for many applications, this compound offers an optimal balance of reactivity, cost, and availability, solidifying its position as a valuable and frequently employed building block in the ongoing quest for novel and effective kinase inhibitors.

References

  • - Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

  • - The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

  • - Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

  • - Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.

  • - Overcoming low yields in the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.

  • - A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.

  • - An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

  • - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

  • - Inhibitors of kras g12c.

  • - Pyrimidine derivatives as alk-5 inhibitors.

  • - Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.

  • - Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold.

  • - Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors.

  • - Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.

  • - Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC.

  • - A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.

  • - Comparative yields for Suzuki-Miyaura couplings of (A)...

  • - Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.

Sources

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-5-methylpyridine-4-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs and advanced materials underscores the necessity for efficient and predictable synthetic methodologies for their derivatization. Among the most powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on these heterocycles are palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of two key building blocks: 2-chloro-5-methylpyridine-4-carbonitrile and its bromo-analog, 2-bromo-5-methylpyridine-4-carbonitrile . We will dissect their relative performance in three of the most widely used cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—providing field-proven insights and experimental data to guide researchers in making strategic decisions for their synthetic campaigns.

Pillar 1: The Causality of Reactivity - A Mechanistic Perspective

The fundamental difference in reactivity between the chloro and bromo analogs lies in the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine.

The efficiency of this step is directly correlated to the carbon-halogen bond dissociation energy (BDE). The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol). Consequently, oxidative addition occurs more readily with the bromo-analog, leading to faster reactions, often under milder conditions and with lower catalyst loadings.

For the less reactive this compound, overcoming this higher activation energy barrier typically necessitates more specialized and robust catalytic systems. This often involves the use of sterically hindered and electron-rich phosphine ligands that promote the formation of a more reactive, monoligated Pd(0) species, which is crucial for activating the strong C-Cl bond.

cluster_cat Catalytic Cycle cluster_reactivity Reactivity Comparison Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Coupling Partner Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Bromo 2-Bromo Analog (Weaker C-Br Bond) Lower_Ea Lower Activation Energy (Ea) Bromo->Lower_Ea Faster Oxidative Addition Chloro 2-Chloro Analog (Stronger C-Cl Bond) Higher_Ea Higher Activation Energy (Ea) Chloro->Higher_Ea Slower Oxidative Addition start Start: Dry Schlenk Flask reagents Add Solids: - Halopyridine (1.0 eq) - Coupling Partner - Catalyst/Ligand - Base start->reagents atmosphere Evacuate & Backfill with Inert Gas (x3) reagents->atmosphere solvents Add Degassed Solvent(s) atmosphere->solvents reaction Heat to Target Temperature with Vigorous Stirring solvents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction No workup Reaction Complete? Cool to RT, Aqueous Workup monitor->workup Yes purify Purification (e.g., Column Chromatography) workup->purify product Characterized Product purify->product

General Experimental Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine-4-carbonitrile
  • Objective: To synthesize 2-(Aryl)-5-methylpyridine-4-carbonitrile from the bromo-analog.

  • Methodology:

    • To a dry Schlenk flask, add 2-bromo-5-methylpyridine-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%). 3. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 95 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Objective: To synthesize 2-(Amino)-5-methylpyridine-4-carbonitrile from the less reactive chloro-analog.

  • Methodology:

    • In a glovebox or under a positive pressure of inert gas, add to a dry Schlenk tube: this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%). 2. Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.

    • Place the reaction tube in a preheated oil bath or heating block at 110 °C and stir vigorously.

    • Monitor the reaction's progress by LC-MS. Due to the stability of the C-Cl bond, reactions may require 18-24 hours for full conversion.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-5-methylpyridine-4-carbonitrile is a classic cost-versus-reactivity decision that researchers must navigate.

  • Choose 2-Bromo-5-methylpyridine-4-carbonitrile when:

    • Mild conditions are paramount: The higher reactivity allows for lower temperatures and the use of more common, less expensive catalyst systems.

    • Rapid library synthesis is the goal: Shorter reaction times accelerate the production of analog arrays.

    • Substrates are sensitive: The milder conditions can improve tolerance for sensitive functional groups on the coupling partner.

  • Choose this compound when:

    • Cost of starting materials is a primary driver: Aryl chlorides are generally more economical than their bromide counterparts.

    • Access to advanced catalyst systems is available: The use of bulky, electron-rich ligands is often non-negotiable for achieving good yields.

    • Forcing conditions are tolerated: The synthetic route and coupling partners can withstand higher temperatures and longer reaction times.

Ultimately, by understanding the fundamental principles of reactivity and having access to robust starting protocols, researchers can effectively leverage both building blocks to advance their synthetic objectives in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. [Link]

  • Royal Society of Chemistry. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
  • National Institutes of Health. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • The Royal Society of Chemistry. (2008). Copper-free Sonogashira coupling. [Link]

  • PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Overcoming low yields in the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine.
  • University of Southampton. (2015). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted 3-Fluoropicolinonitriles. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2011). Recent advances in Sonogashira reactions. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • ResearchGate. (2021). Comparative yields for Suzuki‐Miyaura couplings of (A)....

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Proper Disposal is Critical

2-chloro-5-methylpyridine-4-carbonitrile is a heterocyclic organic compound with functionalities that necessitate careful handling and disposal. The presence of a chlorinated pyridine ring and a nitrile group contributes to its hazardous properties. Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight its potential for harm. It is classified as harmful if swallowed or in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects.[1]

The primary directive for the disposal of this compound is that it must be treated as hazardous waste.[2] Improper disposal can lead to environmental contamination and pose a significant risk to human health.

Immediate Safety and Handling Protocols

Before initiating any procedure that may generate waste containing this compound, it is imperative to have a clear waste disposal plan in place.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes and accidental contact.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption.[2]
Body Protection A standard laboratory coat, fully buttoned.Protects clothing and underlying skin from contamination.[2]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Avoids the inhalation of any vapors or aerosols.[2]
Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2] The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.

  • Large Spills: In the case of a significant spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department without delay.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to avoid any in-laboratory treatment or neutralization attempts. The rationale for this is rooted in the unpredictable and potentially hazardous reactions that could occur. The nitrile group can undergo hydrolysis, but the conditions required and the potential byproducts in a waste mixture are not well-defined for disposal purposes. Similarly, the chlorinated pyridine ring is stable and may react in unforeseen ways with neutralizing agents.

Therefore, the only safe and compliant disposal method is through a licensed professional hazardous waste management company.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.[2]

  • Compatibility: Do not mix this waste stream with other incompatible waste. Consult a chemical compatibility chart and your institution's EHS guidelines. Pyridine and its derivatives should be stored away from strong oxidizing agents and strong acids.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly visible.

Storage of Hazardous Waste

Pending collection by a licensed disposal company, the hazardous waste container must be stored in a designated and controlled area.

  • Location: Store the sealed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Arranging for Professional Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste. The standard and recommended method for the final disposal of this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride and nitrogen oxides.[3]

Regulatory Framework

The disposal of this compound is governed by stringent regulations to protect human health and the environment.

Regulatory BodyRegulation/GuidelineRelevance
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Pyridine and its derivatives are listed as hazardous wastes.[4] Wastes containing this compound are likely to be classified under the "P" or "U" lists, or as a characteristic hazardous waste.
Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200)Mandates the proper labeling of hazardous waste containers and training for personnel who handle hazardous chemicals.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Laboratory Operations cluster_1 Interim Storage cluster_2 Professional Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregation into a Designated Hazardous Waste Container A->B Immediate C Proper Labeling (Chemical name, 'Hazardous Waste', date) B->C Concurrent D Secure Storage in a Designated, Ventilated Area C->D Transfer E Use of Secondary Containment D->E Best Practice F Contact EHS or Licensed Waste Disposal Company E->F When container is full G Waste Collection and Transport F->G Scheduled H High-Temperature Incineration (with afterburner and scrubber) G->H Final Disposal

Caption: Proper disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. For a compound with the hazard profile of this compound, adherence to established disposal protocols is not merely a suggestion but a professional obligation. By following the steps outlined in this guide—prioritizing safety through appropriate PPE, ensuring proper segregation and labeling of waste, and entrusting final disposal to licensed professionals—researchers can safeguard themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Echemi. (n.d.). 2-Chloro-5-methylpyridine SDS.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-chloro-5-methyl-pyridine.
  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 2-chloro-5-methylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-chloro-5-methylpyridine-4-carbonitrile. As this specific molecule's toxicological properties may not be fully characterized, our approach is grounded in a cautious assessment based on its structural motifs—a chlorinated pyridine and a nitrile group—and data from closely related analogs.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential risks is essential. The causality is simple: we protect against known and potential hazards inherent to the chemical's structure. Based on data from structurally similar compounds like 2-chloro-5-methylpyridine and other pyridine carbonitriles, we must assume this compound presents multiple hazards.[1][2][3][4]

Anticipated Hazard Profile:

Hazard Classification GHS Hazard Statement Rationale & Potential Effects
Acute Toxicity (Oral, Dermal) H302: Harmful if swallowedH312: Harmful in contact with skin Pyridine derivatives can be toxic, and absorption through the skin or ingestion can lead to systemic effects.[1][2][4]
Skin Irritation H315: Causes skin irritation Chlorinated aromatic compounds frequently cause moderate to severe skin irritation upon direct contact.[1][5][6]
Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation Direct contact with powders or solutions can cause significant irritation or damage to eye tissue.[4][6]
Respiratory Irritation H335: May cause respiratory irritation Fine powders or aerosols can irritate the mucous membranes and respiratory tract if inhaled.[4][6][7]

| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Many chlorinated organic compounds are persistent and harmful to aquatic ecosystems.[1][2][8] |

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. Its effectiveness is critically dependent on robust engineering and administrative controls that minimize exposure in the first place.

  • Engineering Control: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and systemic exposure.

  • Administrative Controls: Access to the handling area should be restricted. Never work alone when handling highly active or uncharacterized compounds. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE must be deliberate and matched to the specific task. The following table outlines the minimum required PPE for handling this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Transfers Tightly fitting chemical safety goggles and a face shield.[1][5]Double-gloving with chemical-resistant nitrile gloves.[9][10] Ensure gloves have no prior chemical exposure.A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.An N95-rated respirator is recommended to prevent inhalation of fine powder. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5][7]
Solution Preparation / Reaction Workup Tightly fitting chemical safety goggles.[1] A face shield is recommended if splashing is possible.Chemical-resistant nitrile gloves (gauntlet style preferred for better wrist protection).[11] Nitrile offers superior protection against a wide range of chemicals compared to latex or vinyl.[12][13]Chemical-resistant apron over a flame-resistant lab coat.Work must be performed in a chemical fume hood. A respirator is generally not required if the fume hood is operating correctly, but should be available.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a lab coat.A full-face respirator with organic vapor and particulate cartridges (e.g., ABEK-P2 type) is required.[5][7]

Operational Workflow: From Preparation to Disposal

This step-by-step protocol integrates safety controls and PPE usage into a self-validating workflow. Each step is designed to minimize risk and ensure containment.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Experiment Phase prep_area Verify Fume Hood, Eyewash & Shower don_ppe Don Mandatory PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe prep_waste Prepare Designated Waste Containers don_ppe->prep_waste weigh Weigh Solid Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces in Fume Hood react->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose doff_ppe Doff PPE in Correct Order (Gloves Last) dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Detailed Protocol:

  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is functioning correctly. Confirm the clear accessibility of the safety shower and eyewash station. Don all required PPE as outlined in the table above. Prepare and label a designated, sealed container for solid and liquid waste.

  • Handling: Conduct all manipulations of the solid compound and its solutions inside the fume hood. Use spatulas and weighing paper for transfers to minimize dust generation. When adding solvents, do so slowly to avoid splashing. Keep the primary container sealed when not in use.

  • Post-Experiment: All contaminated glassware and equipment should be decontaminated within the fume hood. Transfer all chemical waste to the pre-labeled, sealed waste container.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The general order is apron, then outer gloves (if double-gloving), face shield, goggles, and lab coat. Remove inner gloves last, peeling them off without touching the outer surface.

  • Final Step: Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures: Immediate & Decisive Action

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately move to the safety shower and flush the affected area with copious amounts of tepid water for at least 15 minutes.[14] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][5]

  • Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with water for a minimum of 15 minutes, rolling the eyes to ensure complete rinsing.[7][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Wearing appropriate PPE, carefully sweep the material into a designated waste container and seal it. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the laboratory immediately and alert others. Do not attempt to clean it up yourself. Contact your institution's emergency response team or local emergency services.[14][15]

Disposal Plan

Chemical waste must be handled by professionals. All waste containing this compound, including contaminated solids and rinse solutions, must be collected in a sealed, properly labeled container.[1] This waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][7] Do not pour any amount down the drain.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source details not fully available)
  • Are Nitrile Gloves Considered PPE? Armbrust American. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (Source details not fully available)
  • MSDS of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile. (Source details not fully available, likely a chemical supplier)
  • SAFETY DATA SHEET for 2-chloro-5-methyl-pyridine. (Source details not fully available, likely a chemical supplier)
  • SAFETY DATA SHEET for 2-Chloro-4-methylpyrimidine. (Source details not fully available, likely a chemical supplier)
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

  • 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem, National Center for Biotechnology Information. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention (CDC) Stacks. [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]

Sources

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